3-Hydroxybutyrylcarnitine Hydrochloride
Description
Properties
Molecular Formula |
C₁₁H₂₂ClNO₅ |
|---|---|
Molecular Weight |
283.75 |
Synonyms |
(2R)-3-carboxy-2-(3-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium IHydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
3-Hydroxybutyrylcarnitine Hydrochloride: Technical Profile & Analytical Guide
Executive Summary
3-Hydroxybutyrylcarnitine (C4-OH) is a pivotal acylcarnitine metabolite serving as a diagnostic bridge between fatty acid
This guide details the physicochemical properties of 3-Hydroxybutyrylcarnitine HCl, its role as a specific biomarker for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency, and provides a validated protocol for its quantification via Tandem Mass Spectrometry (MS/MS).
Chemical Structure & Properties[1][2][3][4][5]
Structural Architecture
The molecule consists of L-carnitine esterified at the hydroxyl position with a 3-hydroxybutyric acid moiety. The "hydrochloride" designation refers to the counter-ion used to stabilize the quaternary ammonium group, rendering the compound a solid salt suitable for reagent stability.
Stereochemical Nuance: While standard synthesis often yields a racemic mixture at the butyryl chain, the physiological path is stereospecific.
-
FAO Pathway: Generates L-3-hydroxybutyrylcarnitine (via L-specific hydratase enzymes).
-
Ketogenesis: Generates D-3-hydroxybutyrate , which can be converted to D-3-hydroxybutyrylcarnitine in extrahepatic tissues.
-
Note: Most routine MS/MS clinical assays do not chromatographically resolve these stereoisomers, reporting them as total C4-OH.
Physicochemical Data Table
| Property | Specification |
| IUPAC Name | (2R)-3-carboxy-2-(3-hydroxybutanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride |
| Common Name | 3-Hydroxybutyrylcarnitine HCl (C4-OH) |
| CAS Number | 875668-57-8 (Free Base); Salt forms vary by vendor |
| Molecular Formula | C₁₁H₂₂ClNO₅ (Chloride Salt) |
| Molecular Weight | 283.75 g/mol (Salt); 247.29 g/mol (Cation) |
| Solubility | >10 mg/mL in Water; Soluble in Methanol |
| Appearance | White to off-white hygroscopic solid |
| Stability | Hydrolysis-prone at pH > 7.0 due to ester bond |
Biological Significance & Metabolic Pathway
The SCHAD Deficiency Connection
3-Hydroxybutyrylcarnitine is the primary accumulation marker for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency.
-
Mechanism: SCHAD catalyzes the oxidation of L-3-hydroxybutyryl-CoA to acetoacetyl-CoA in the mitochondrial matrix.
-
Blockage: When SCHAD is defective, L-3-hydroxybutyryl-CoA accumulates.
-
Carnitine Shuttle: To relieve mitochondrial CoA stress, the accumulated acyl group is transferred to carnitine by Carnitine O-Acetyltransferase (CRAT), forming 3-Hydroxybutyrylcarnitine, which is exported to the blood.
Visualization: Metabolic Blockage
The following diagram illustrates the specific node failure leading to C4-OH accumulation.
Figure 1: Mechanism of C4-OH accumulation during SCHAD deficiency. The metabolic block forces the conversion of the CoA ester to the carnitine ester.
Analytical Protocol: FIA-MS/MS Quantification
Methodology: Flow Injection Analysis - Tandem Mass Spectrometry (FIA-MS/MS). Rationale: While LC-MS/MS offers isomer separation, FIA-MS/MS is the high-throughput standard for newborn screening. We utilize butyl ester derivatization to enhance ionization efficiency and sensitivity for this polar analyte.
Reagents & Standards
-
Internal Standard (IS): d3-3-Hydroxybutyrylcarnitine (Essential for matrix correction).
-
Derivatizing Agent: 3M HCl in n-Butanol.
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
Step-by-Step Workflow
-
Extraction:
-
Punch 3.2 mm Dried Blood Spot (DBS) into a 96-well plate.
-
Add 100 µL Methanol containing Internal Standard (d3-C4-OH).
-
Shake for 20 mins at room temperature.
-
Transfer supernatant to a fresh plate.
-
-
Evaporation:
-
Dry supernatant under Nitrogen flow at 40°C.
-
-
Derivatization (Critical Step):
-
Add 50 µL 3M HCl in n-Butanol .
-
Incubate at 65°C for 15 minutes . ( Scientist Note: Do not exceed 20 mins to prevent ester hydrolysis.)
-
Evaporate to dryness under Nitrogen.
-
-
Reconstitution:
-
Dissolve residue in 100 µL Mobile Phase.
-
-
MS/MS Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Precursor Ion Scan of m/z 85 (or MRM).
-
Mass Transitions (Butylated)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| C4-OH (Butylated) | m/z 304.2 | m/z 85.0 | Loss of butyl ester + trimethylamine |
| d3-C4-OH (IS) | m/z 307.2 | m/z 85.0 | Deuterated Internal Standard |
Note: Non-derivatized analysis yields a precursor of m/z 248.2, but sensitivity is significantly lower.
Workflow Visualization
Figure 2: Derivatized FIA-MS/MS workflow for high-sensitivity detection of 3-Hydroxybutyrylcarnitine.
Data Interpretation & Troubleshooting
Reference Ranges & Disease Correlation
Interpretation requires distinguishing between metabolic stress (ketosis) and enzymatic defects.
| Condition | C4-OH Level (µM) | C4-OH / C4 Ratio | Clinical Context |
| Normal | < 0.5 µM | < 0.4 | Healthy baseline. |
| SCHAD Deficiency | > 1.0 µM | Elevated | Specific marker. Often accompanied by 3-hydroxyglutaric acid in urine.[1][2] |
| Ketosis / DKA | 0.5 - 2.0 µM | Normal/Low | Elevation due to massive ketone body load, not enzymatic block. |
| LCHAD Deficiency | Normal | Normal | Marker is C16-OH / C18-OH, not C4-OH. |
The "Isobaric Trap" (Scientist Insight)
Problem: 3-Hydroxyiso butyrylcarnitine (from Valine metabolism) is isobaric (same mass) as 3-Hydroxybutyrylcarnitine. Differentiation:
-
FIA-MS/MS: Cannot distinguish them (reports sum).
-
LC-MS/MS: Required for confirmation. 3-Hydroxybutyrylcarnitine elutes after the iso-form on C18 columns.
-
Validation: If C4-OH is elevated on a screen, check urine organic acids. SCHAD deficiency shows 3-hydroxyglutarate , whereas valine defects show 3-hydroxyisobutyrate .
References
-
PubChem. (2023). 3-Hydroxybutyrylcarnitine Compound Summary. National Library of Medicine. [Link]
-
Bennett, M. J., et al. (2020). Newborn Screening for Metabolic Disorders.[3] Clinical Chemistry. [Link]
-
OMIM. (2023). Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (SCHAD).[1][2] Online Mendelian Inheritance in Man. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). Newborn Screening by Tandem Mass Spectrometry (NBS04).[Link]
Sources
Biological Role of 3-Hydroxybutyrylcarnitine in Fatty Acid Oxidation: A Technical Guide
Executive Summary
3-Hydroxybutyrylcarnitine (C4-OH carnitine) is a short-chain acylcarnitine species that serves as a critical metabolic readout at the intersection of mitochondrial fatty acid oxidation (FAO) and hepatic ketogenesis. While often overshadowed by its metabolic precursor, 3-hydroxybutyrate (the primary ketone body), C4-OH carnitine provides a distinct window into mitochondrial acyl-CoA status.
Its accumulation is not merely a bystander effect of ketosis but a specific biomarker for enzymatic blockades in the
Biochemical Architecture: The Dual-Origin Hypothesis
To interpret C4-OH carnitine levels accurately, one must understand its biosynthetic duality.[1] Unlike long-chain acylcarnitines which are almost exclusively derived from FAO intermediates, C4-OH carnitine arises from two distinct metabolic pools with opposing stereochemistry.
Pathway A: The -Oxidation Intermediate (L-Isomer)
During the catabolism of fatty acids, long-chain acyl-CoAs are shortened by two carbons in each cycle. When the chain length reduces to four carbons (butyryl-CoA), it undergoes the standard oxidative steps:
-
Dehydrogenation to Crotonyl-CoA.
-
Hydration to L-3-Hydroxybutyryl-CoA .
-
Dehydrogenation to Acetoacetyl-CoA (Catalyzed by SCHAD/HADH).
If SCHAD is inhibited or genetically defective, L-3-Hydroxybutyryl-CoA accumulates. To relieve mitochondrial CoA trapping, Carnitine Acetyltransferase (CRAT) converts this CoA ester into L-3-Hydroxybutyrylcarnitine , which is then exported to the plasma.
Pathway B: The Ketogenic Overflow (D-Isomer)
During physiologic ketosis (fasting/starvation), the liver produces D-3-Hydroxybutyrate . While primarily an export fuel, a fraction can be re-activated to D-3-Hydroxybutyryl-CoA within extrahepatic tissues (or liver via reversal) and subsequently esterified to carnitine.
-
Key Insight: In massive ketosis, the D-isomer predominates. In FAO defects (SCHAD deficiency), the L-isomer predominates. Standard MS/MS does not distinguish these chiral forms, requiring careful contextual interpretation.
Visualization: Metabolic Intersection
Caption: Figure 1. The dual origin of 3-Hydroxybutyrylcarnitine. Note the critical role of CRAT in converting accumulated CoA esters into carnitine species for export.
Diagnostic & Research Utility
The SCHAD Deficiency Signature
The most authoritative application of C4-OH carnitine quantification is in the diagnosis of Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency (encoded by HADH).
-
Mechanism: Loss of SCHAD activity blocks the conversion of L-3-hydroxybutyryl-CoA to acetoacetyl-CoA.
-
Biochemical Profile: This results in a massive, specific elevation of C4-OH carnitine, often accompanied by hypoketotic hypoglycemia and hyperinsulinism (due to the loss of SCHAD's inhibitory protein-protein interaction with Glutamate Dehydrogenase).
Differential Diagnosis Matrix
Distinguishing pathological accumulation from physiological ketosis is vital.
| Feature | SCHAD Deficiency (HADH) | Physiological Ketosis (Fasting) | LCHAD Deficiency |
| Primary Marker | C4-OH Carnitine ( | 3-Hydroxybutyrate (Ketone) | C16-OH / C18:1-OH Carnitine |
| Secondary Marker | 3-Hydroxyglutarate (Urine) | C2 (Acetylcarnitine) | Dicarboxylic acids |
| C4-OH Origin | L-isomer (FAO block) | D-isomer (Ketone overflow) | Normal / Mild |
| Insulin Status | Hyperinsulinism | Low Insulin | Normal / Low |
| Clinical Context | Hypoglycemia + Seizures | Starvation / Keto Diet | Cardiomyopathy / Retinopathy |
Experimental Protocols: Quantification via LC-MS/MS
For high-fidelity quantification, Flow Injection Analysis (FIA) is often insufficient due to isobaric interferences. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Sample Preparation (Self-Validating Protocol)
-
Matrix: Plasma or Dried Blood Spots (DBS).
-
Internal Standard (IS): Use Deuterated
H -3-hydroxybutyrylcarnitine or H -Malonylcarnitine (if specific IS unavailable, though specific is preferred for retention time locking).
Step-by-Step Workflow:
-
Extraction: Punch 3mm DBS or aliquot 10
L plasma. Add 100 L Methanol containing IS. -
Deproteinization: Vortex 20s, incubate 20 min at RT. Centrifuge 13,000 x g for 5 min.
-
Derivatization (Optional but Recommended): Butylation (using n-Butanol/HCl) improves sensitivity for short-chain species and separates carboxyl isomers.
-
Note: Non-derivatized methods are faster but require higher sensitivity MS.
-
-
Reconstitution: Evaporate supernatant under N
. Reconstitute in Mobile Phase A/B (50:50).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7
m). -
Mobile Phase A: H
O + 0.1% Formic Acid. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Transitions (MRM):
-
Analyte (C4-OH): Precursor m/z 262
Product m/z 85 (Butylated). -
Internal Standard: Precursor m/z 265
Product m/z 85.
-
Analytical Logic Diagram
Caption: Figure 2. LC-MS/MS Analytical Workflow for C4-OH Carnitine Quantification.
Applications in Drug Development
In the context of pharmaceutical research, C4-OH carnitine serves as a sensitive safety biomarker.
-
Mitochondrial Toxicity Screening: Drugs that inhibit
-oxidation (e.g., certain NSAIDs, valproic acid analogs) often cause a "backup" of acyl-CoAs. An elevation in C4-OH carnitine suggests a blockade at the short-chain level, specifically targeting SCHAD or interfering with the mitochondrial NAD+/NADH redox balance. -
Metabolic Flux Analysis: In developing metabolic modulators (e.g., for NASH or Diabetes), tracking the ratio of C4-OH carnitine to Acetylcarnitine (C2) provides a readout of the efficiency of the final steps of
-oxidation versus the entry into the TCA cycle.
References
-
Tein, I. (2013). Disorders of Fatty Acid Oxidation. Handbook of Clinical Neurology. Link
-
Bennett, M. J., et al. (2020). Laboratory diagnosis of inborn errors of metabolism: Technical standards and guidelines for amino acids and acylcarnitines. Genetics in Medicine. Link
-
Molven, A., et al. (2004). Mutations in the Insulin Gene Can Cause MODY and Autoantibody-Negative Type 1 Diabetes. (Context: HADH/SCHAD mutations and hyperinsulinism). Diabetes. Link
-
Rinaldo, P., et al. (2008). Acylcarnitine profile analysis. Genetics in Medicine. Link
-
Soeters, M. R., et al. (2012). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite. Metabolism. Link
Sources
Technical Guide: Clinical and Analytical Significance of Elevated C4-OH Acylcarnitine
The following technical guide is structured for researchers and drug development scientists. It bypasses standard templates to focus on the analytical and biochemical nuance required for high-fidelity interpretation of C4-OH acylcarnitine elevations.
Executive Summary
Elevated C4-OH acylcarnitine (3-hydroxybutyrylcarnitine and its isomers) is a high-value metabolic signal often misinterpreted in standard flow-injection mass spectrometry (FIA-MS/MS) screens. While commonly flagged as a marker for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency , its utility extends significantly into drug safety (mitochondrial toxicity), physiological ketosis quantification, and branched-chain amino acid (BCAA) catabolic defects.
This guide provides a rigorous framework for differentiating the isobaric contributors to the C4-OH signal, delineating the pathological vs. physiological thresholds, and establishing LC-MS/MS protocols for definitive validation.
Part 1: Biochemistry & Metabolic Origins
The signal "C4-OH" in mass spectrometry (typically monitored as precursors m/z 248
The Ketogenic/Fatty Acid Oxidation Axis (Major Contributor)
-
Analyte: 3-Hydroxybutyrylcarnitine (3-HB-Carnitine).[1][2][3][4]
-
Origin: Mitochondrial
-oxidation and Ketogenesis. -
Mechanism: During fatty acid oxidation, acetoacetyl-CoA is reduced to L-3-hydroxybutyryl-CoA by SCHAD (encoded by HADH). In ketogenesis, D-3-hydroxybutyrate is exported. Both CoA esters and free acids can equilibrate with the carnitine pool via carnitine acyltransferases.
-
Clinical Signal:
-
SCHAD Deficiency: Blockage of the conversion of 3-hydroxybutyryl-CoA to acetoacetyl-CoA leads to massive accumulation of the substrate, manifesting as isolated, profound C4-OH elevation.
-
Physiological Ketosis: High flux through ketogenesis (fasting, ketogenic diet, SGLT2 inhibitors) increases the pool of 3-hydroxybutyrate, secondarily elevating 3-HB-Carnitine.
-
The Valine Catabolism Axis (The Isobaric Confounder)
-
Analyte: 3-Hydroxyisobutyrylcarnitine (3-HiB-Carnitine).[3][4]
-
Origin: Valine catabolism.
-
Mechanism: Valine is degraded to methacrylyl-CoA, which is hydrated to 3-hydroxyisobutyryl-CoA. A defect in 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) prevents the hydrolysis of the CoA ester, forcing the formation of the carnitine ester.
-
Clinical Signal: HIBCH deficiency is a rare neurodegenerative disorder. Standard FIA-MS/MS cannot distinguish this from the benign or FAO-related C4-OH.
Visualization: Convergent Pathways
The following diagram illustrates how distinct metabolic blocks result in the identical mass spectral signature.
Caption: Convergence of Fatty Acid Oxidation (SCHAD target) and Valine Catabolism (HIBCH target) onto the single C4-OH analytical signal.
Part 2: Differential Diagnosis & Interpretation Logic
When C4-OH is flagged in a screen, the immediate goal is to separate Ketosis (common, often benign) from SCHAD Deficiency (rare, potentially fatal) and HIBCH Deficiency (rare, neurodegenerative).
The Diagnostic Algorithm
| Parameter | Physiological Ketosis | SCHAD Deficiency (HADH) | HIBCH Deficiency |
| C4-OH Level | Mild to Moderate Elevation | Severe Elevation | Moderate Elevation |
| Primary Isomer | 3-Hydroxybutyrylcarnitine | 3-Hydroxybutyrylcarnitine | 3-Hydroxyisobutyrylcarnitine |
| Urine Organic Acids | 3-OH-Butyric Acid ++Acetoacetic Acid ++ | 3-OH-Glutaric Acid (variable)Medium chain dicarboxylics | S-2-carboxypropyl-cysteamine 3-OH-Isobutyric Acid |
| Glucose Status | Often Normal or Low (Fasting) | Hyperinsulinemic Hypoglycemia | Normal |
| Clinical Context | Fasting, Keto Diet, SGLT2i use | Hypoglycemia, Seizures | Hypotonia, Neurodegeneration |
Key Mechanistic Insight: The Hyperinsulinism Paradox
In SCHAD deficiency, the enzyme loss leads to a failure in regulating insulin secretion. SCHAD normally inhibits Glutamate Dehydrogenase (GDH) in pancreatic beta-cells. Loss of SCHAD activates GDH, causing Hyperinsulinemic Hypoglycemia .
-
Red Flag: Elevated C4-OH + Hypoglycemia + Detectable/High Insulin (Insulin should be suppressed in normal hypoglycemic ketosis).
Part 3: Analytical Methodologies (LC-MS/MS)
Standard FIA-MS/MS sums all isomers. To achieve specificity, chromatographic separation is mandatory.[5][6]
Protocol: Isomer Separation of C4-OH Acylcarnitines
Objective: Separate 3-hydroxybutyrylcarnitine (3-HB) from 3-hydroxyisobutyrylcarnitine (3-HiB).
1. Sample Preparation:
-
Matrix: Plasma (50 µL) or Dried Blood Spot (3 mm punch).
-
Extraction: Methanol containing isotopically labeled internal standards (
-C4-OH carnitine). -
Derivatization (Optional but Recommended): Butylation (3N HCl in n-butanol, 65°C for 15 min) improves sensitivity and chromatographic retention of polar hydroxy-species.
2. LC Conditions:
-
Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 columns are superior to C18 for separating polar acylcarnitine isomers.
-
Recommended: Waters HSS T3 (2.1 x 100 mm, 1.8 µm).
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: Slow ramp from 0% B to 20% B over 8 minutes. Isomers often elute closely; a shallow gradient is critical.
3. MS/MS Parameters (MRM Mode):
-
Precursor/Product:
-
Butylated C4-OH: m/z 304.2
85.1 -
Unbutylated C4-OH: m/z 248.1
85.1
-
-
Differentiation:
-
3-Hydroxyisobutyrylcarnitine typically elutes before3-hydroxybutyrylcarnitine on reverse-phase columns due to branching reducing the lipophilicity interaction slightly.
-
4. Data Validation:
-
Ratio Check: Calculate the ratio of C4-OH to Acetylcarnitine (C2). In SCHAD deficiency, C4-OH/C2 is disproportionately high compared to simple ketosis.
Part 4: Applications in Drug Development
Elevated C4-OH is a potent safety biomarker in preclinical and clinical trials, particularly for metabolic modulators.
Mitochondrial Toxicity Screening
Drugs that inhibit mitochondrial
-
Signal: Elevation of C4-OH (and often C4-Butyrylcarnitine) indicates a block at the short-chain level.
-
Interpretation: If a drug candidate elevates C4-OH without inducing systemic ketosis (normal serum ketones), it suggests a specific inhibition of SCHAD or mitochondrial toxicity, necessitating mechanistic de-risking.
Efficacy Biomarker for Metabolic Modulators
For drugs designed to promote ketogenesis (e.g., for heart failure or Alzheimer's), C4-OH serves as a stable, integrated surrogate for tissue ketone flux, often more stable than volatile serum beta-hydroxybutyrate.
References
-
Molven, A., et al. (2004). "Mutations in the insulin gene lead to congenital hyperinsulinism with low birth weight." Science. Link (Context: Mechanisms of hyperinsulinism related to metabolic defects).
-
Clayton, P. T., et al. (2001). "Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of beta-oxidation in insulin secretion." Journal of Clinical Investigation. Link (Context: The definitive link between SCHAD, C4-OH, and hypoglycemia).
-
Ferrer, I., et al. (2007).[8] "Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias." Journal of Chromatography B. Link (Context: The analytical protocol for isomer separation).
-
Stojanovic, J., et al. (2016). "Validation of a liquid chromatography-tandem mass spectrometry method for the quantification of acylcarnitines in plasma and dried blood spots." Clinica Chimica Acta. Link (Context: Modern LC-MS/MS quantification standards).
-
Loupatty, F. J., et al. (2007). "Mutations in the gene encoding 3-hydroxyisobutyryl-CoA hydrolase results in progressive infantile neurodegeneration." American Journal of Human Genetics. Link (Context: The valine pathway and HIBCH deficiency).
Sources
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Hydroxybutyrylcarnitine Hydrochloride (CAS: 875668-57-8)
This guide provides a comprehensive technical overview of 3-Hydroxybutyrylcarnitine hydrochloride, a significant metabolite at the intersection of fatty acid and ketone body metabolism. Tailored for researchers, scientists, and professionals in drug development, this document delves into its biochemical significance, analytical quantification, and its emerging role as a biomarker.
Section 1: Foundational Understanding of 3-Hydroxybutyrylcarnitine
Chemical Identity and Properties
3-Hydroxybutyrylcarnitine is an O-acylcarnitine, specifically an ester of carnitine and 3-hydroxybutyric acid.[1] Its hydrochloride salt form enhances stability and solubility for research applications.
| Property | Value | Source |
| CAS Number | 875668-57-8 (free base) | [2] |
| Molecular Formula | C₁₁H₂₂ClNO₅ | [2] |
| Molecular Weight | 283.75 g/mol | [2] |
| IUPAC Name | (2R)-3-carboxy-2-(3-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Hydrochloride | [2] |
| Synonyms | beta-hydroxybutyrylcarnitine, 3-Hydroxybutyroyl carnitine | [1] |
| Appearance | Typically a solid | |
| Storage Temperature | -20°C |
Biological Significance: A Tale of Two Metabolic Worlds
3-Hydroxybutyrylcarnitine exists at a crucial crossroads of energy metabolism, linking the pathways of fatty acid β-oxidation and ketogenesis. Its formation and concentration in biological systems can provide profound insights into the metabolic state of an organism.
There are two primary stereoisomers of 3-hydroxybutyrylcarnitine, D- and L-, which originate from different metabolic routes. The L-form is a well-established intermediate of fatty acid β-oxidation.[3] In contrast, the D-form, also known as ketocarnitine, is primarily derived from the ketone body D-3-hydroxybutyrate (D-3HB).[3] During periods of ketosis, such as fasting or a ketogenic diet, the production of D-3-hydroxybutyrylcarnitine significantly increases.[3]
The formation of 3-hydroxybutyrylcarnitine serves a critical detoxification role by buffering the accumulation of acyl-CoA intermediates within the mitochondria. This process is vital for maintaining a free pool of Coenzyme A, which is essential for numerous metabolic reactions.
Section 2: The Metabolic Nexus: Fatty Acid Oxidation and Ketogenesis
The synthesis of 3-hydroxybutyrylcarnitine is intricately linked to the cellular energy status. The following diagram illustrates the convergence of fatty acid oxidation and ketone body metabolism leading to its formation.
Caption: Metabolic pathways leading to 3-Hydroxybutyrylcarnitine formation.
Section 3: Analytical Quantification: A Validated LC-MS/MS Protocol
The accurate quantification of 3-hydroxybutyrylcarnitine in biological matrices is paramount for its study as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Rationale for Methodological Choices
A robust analytical method requires careful consideration of each step to ensure data integrity. The following protocol is a composite of best practices for the quantification of acylcarnitines. The use of a stable isotope-labeled internal standard, such as 3-hydroxybutyrylcarnitine-d3, is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[4]
Step-by-Step Experimental Protocol for Plasma/Serum Analysis
3.2.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., 3-hydroxybutyrylcarnitine-d3 in methanol).
-
Add 425 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
3.2.2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3.2.3. Tandem Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ for 3-hydroxybutyrylcarnitine (m/z 248.1).
-
Product Ion (Q3): A characteristic fragment ion, typically m/z 85.0, resulting from the neutral loss of the acyl group.
-
Internal Standard Transitions: Monitor the corresponding transitions for the stable isotope-labeled internal standard (e.g., m/z 251.1 -> m/z 85.0 for 3-hydroxybutyrylcarnitine-d3).
Method Validation and Quality Control
A self-validating system is essential for trustworthy results. The analytical method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be prepared using a series of known concentrations of 3-hydroxybutyrylcarnitine hydrochloride.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Assessed by comparing the response of the analyte in the presence and absence of the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions should be evaluated.
Caption: Experimental workflow and validation parameters for LC-MS/MS analysis.
Section 4: Applications in Research and Drug Development
Biomarker of Metabolic Diseases
Elevated levels of 3-hydroxybutyrylcarnitine have been associated with insulin resistance and type 2 diabetes.[3] This association is thought to reflect a state of mitochondrial stress and incomplete fatty acid oxidation. As such, 3-hydroxybutyrylcarnitine is a promising biomarker for monitoring metabolic health and the efficacy of therapeutic interventions.
Investigating Inborn Errors of Metabolism
The analysis of acylcarnitine profiles, including 3-hydroxybutyrylcarnitine, is a cornerstone in the diagnosis of inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Potential Signaling Roles
While the direct signaling roles of 3-hydroxybutyrylcarnitine are still an emerging area of research, its precursor, 3-hydroxybutyrate, is known to act as a signaling molecule.[5] 3-hydroxybutyrate can inhibit histone deacetylases (HDACs) and activate specific G-protein coupled receptors.[5] Given the structural similarity, it is plausible that 3-hydroxybutyrylcarnitine may also possess signaling capabilities, a hypothesis that warrants further investigation. Some studies suggest that acylcarnitines can activate proinflammatory signaling pathways.[6] L-carnitine itself has been shown to modulate the activity of nuclear receptors like PPARs.[7]
Section 5: Safety and Handling
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.[8]
Section 6: Conclusion and Future Directions
3-Hydroxybutyrylcarnitine hydrochloride is a key metabolite that provides a window into the intricate interplay between fatty acid and ketone body metabolism. Its accurate quantification by LC-MS/MS is essential for its utility as a biomarker in metabolic research and clinical diagnostics. While its role as an indicator of metabolic stress is increasingly recognized, future research should focus on elucidating its potential direct signaling functions. A deeper understanding of these roles could open new avenues for therapeutic interventions in metabolic diseases.
References
-
Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques. Metware Biotechnology.
-
Fisher Scientific. (2010, March 16). SAFETY DATA SHEET: L(-)-Carnitine hydrochloride.
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: DL-Carnitine hydrochloride.
-
Santa Cruz Biotechnology, Inc. 3-Hydroxybutyrylcarnitine-d3 Hydrochloride.
-
Request PDF. (2025, August 9). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): An identified ketosis-induced metabolite. ResearchGate.
-
Rutkowsky, J. M., et al. (2014). Acylcarnitines—old actors auditioning for new roles in metabolic physiology. Diabetologia, 57(10), 2013-2021.
-
The nutrigenomic metabolite L-carnitine directly modulates the expression levels of the nuclear receptors PPAR-γ, -α and -δ. ResearchGate.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71464477, 3-Hydroxybutyrylcarnitine.
-
Santa Cruz Biotechnology, Inc. 3-Hydroxybutyrylcarnitine Chloride.
-
Fisher Scientific. ernesto brunet romero 3-hydroxybutyrylcarnitine 20mg.
-
Park, J. Y., et al. (2005). Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms. Journal of Biological Chemistry, 280(14), 14334-14340.
-
C/D/N Isotopes Inc. (2016). Safety Data Sheet: (±)-2-Methylbutyryl-L-carnitine-d3 HCl.
-
Rutkowsky, J. M., et al. (2014). Acylcarnitines activate proinflammatory signaling pathways. American Journal of Physiology-Endocrinology and Metabolism, 306(12), E1378-E1387.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90659885, (R)-3-hydroxybutyrylcarnitine.
-
Soeters, M. R., et al. (2012). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite. Metabolism, 61(7), 966-973.
-
Fang, S., et al. (2021). Intestinal farnesoid X receptor signaling controls hepatic fatty acid oxidation. The Journal of Clinical Investigation, 131(15), e145499.
-
Pfaltz & Bauer. (2023, June 21). SAFETY DATA SHEET: Ethyl DL-3-hydroxybutyrate 99%.
-
Sigma-Aldrich. [(3R)-3-Hydroxybutyryl]-L-carnitine analytical standard.
-
Kolb, H., et al. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Molecules, 26(5), 1467.
-
Windmueller, H. G., & Spaeth, A. E. (1981). Activity of 3-oxo acid CoA-transferase, D-3-hydroxybutyrate dehydrogenase, hexokinase and carnitine palmitoyltransferase in the stomach and small and large intestine of the rat. The Biochemical journal, 198(3), 639–645.
Sources
- 1. 3-Hydroxybutyrylcarnitine | C11H21NO5 | CID 71464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrylcarnitine Chloride | CAS 875668-57-8 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrylcarnitine-d3 Hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
Methodological & Application
LC-MS/MS protocol for 3-hydroxybutyrylcarnitine quantification
Application Note: Isobar-Resolved Quantitation of 3-Hydroxybutyrylcarnitine via LC-MS/MS
Abstract
This protocol details a robust LC-MS/MS methodology for the quantification of 3-hydroxybutyrylcarnitine (3-HB-Carnitine) in biological matrices.[1][2] As a primary biomarker for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency and a critical indicator of ketosis and insulin resistance, accurate measurement is essential. This guide addresses the specific analytical challenge of separating 3-HB-Carnitine from its isobaric isomer, 3-hydroxyisobutyrylcarnitine, utilizing a high-efficiency C18 chromatographic separation without the need for derivatization, ensuring high throughput and data integrity.
Introduction & Biological Context
3-Hydroxybutyrylcarnitine (C4-OH) is an acylcarnitine intermediate generated during the
Clinical Significance:
-
SCHAD Deficiency: A rare fatty acid oxidation disorder where 3-HB-Carnitine levels are pathologically elevated due to mutations in the HADH gene.[3]
-
Insulin Resistance & Ketosis: 3-HB-Carnitine serves as a dynamic marker for mitochondrial overload and incomplete fatty acid oxidation in Type 2 Diabetes research.
The Analytical Challenge: Isobaric Interference
The primary hurdle in C4-OH quantification is the presence of 3-hydroxyisobutyrylcarnitine , a structural isomer derived from Valine catabolism. Both share the precursor mass (
Figure 1: Metabolic origin of 3-HB-Carnitine and its isobaric interference.[5]
Materials & Reagents
Standards:
-
Analyte: 3-Hydroxybutyryl-L-carnitine (Sigma-Aldrich or equivalent).
-
Internal Standard (IS): 3-Hydroxybutyryl-L-carnitine-[d3] (methyl-d3).
-
Note: If specific d3-C4-OH is unavailable, d3-Butyrylcarnitine (C4) can be used as a surrogate, though retention time matching will be less precise.
-
Solvents (LC-MS Grade):
-
Water (
) -
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ammonium Acetate (
)
Sample Preparation Protocol
Methodology: Protein Precipitation (PPT). Rationale: Acylcarnitines are highly polar and water-soluble. Liquid-Liquid Extraction (LLE) is generally poor for recovery. PPT offers high recovery and simplicity.[4]
Step-by-Step Workflow:
-
Thawing: Thaw plasma/serum samples on ice. Vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of sample into a 1.5 mL Eppendorf tube or 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 1 µM d3-C4-OH in MeOH).
-
Precipitation: Add 300 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Ratio: 1:6 (Sample:Solvent) ensures complete protein removal.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
Incubation: Keep at -20°C for 20 minutes to aid precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a clean vial/plate.
-
Drying (Optional but Recommended): Evaporate to dryness under Nitrogen at 40°C to concentrate the sample.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).
-
Critical: Reconstituting in high aqueous content ensures good peak shape on the C18 column.
-
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Agilent Zorbax Eclipse XDB-C18 (100 mm x 2.1 mm, 1.8 µm) or Waters HSS T3 (for enhanced polar retention).
-
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phases:
-
A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.
-
B: Methanol + 0.1% Formic Acid.
Gradient Profile:
-
Objective: Shallow gradient at the start to separate the polar isomers.
| Time (min) | % B | Event |
| 0.00 | 2 | Initial Hold (Loading) |
| 1.00 | 2 | Isocratic Hold |
| 8.00 | 60 | Linear Ramp (Separation) |
| 8.10 | 98 | Wash |
| 10.00 | 98 | Wash Hold |
| 10.10 | 2 | Re-equilibration |
| 13.00 | 2 | End |
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[7]
MRM Transitions:
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role |
| 3-HB-Carnitine | 248.1 | 85.1 | 50 | 25 | Quantifier |
| 3-HB-Carnitine | 248.1 | 60.1 | 50 | 35 | Qualifier |
| d3-3-HB-Carnitine | 251.1 | 85.1 | 50 | 25 | Internal Standard |
| 3-OH-Isobutyrylcarnitine | 248.1 | 85.1 | 50 | 25 | Monitor for Separation |
-
Note: The product ion
85 corresponds to the characteristic +CH2-CH=CH-COOH fragment common to acylcarnitines.
Method Validation & Quality Control
To ensure data trustworthiness (E-E-A-T), the method must be validated against the following criteria:
-
Isomer Separation (System Suitability):
-
Inject a mixture of 3-hydroxybutyrylcarnitine and 3-hydroxyisobutyrylcarnitine.
-
Requirement: Baseline resolution (
). -
Observation: The branched isomer (Isobutyryl) typically elutes earlier than the straight-chain (Butyryl) on C18 columns.[8]
-
-
Linearity:
-
Range: 0.05 µM to 50 µM.
-
using
weighting.
-
-
Precision & Accuracy:
-
Intra-day/Inter-day CV < 15%.
-
Accuracy within 85-115%.
-
-
Matrix Effect:
-
Compare post-extraction spike vs. neat standard.
-
Acceptable range: 80-120%.
-
Figure 2: Analytical workflow for 3-HB-Carnitine quantification.
Troubleshooting & Optimization
-
Issue: Co-elution of Isomers.
-
Solution: Lower the initial organic % (e.g., start at 0-1% B) or lower the column temperature to 30°C to increase stationary phase interaction.
-
-
Issue: Low Sensitivity.
-
Solution: Switch to the Butylation Method . Derivatization with Butanol-HCl converts the carboxyl group to a butyl ester.
-
Effect: Increases hydrophobicity (better LC retention/desolvation) and shifts mass to
304 85. This is the gold standard for newborn screening but adds sample prep complexity.
-
-
Issue: Carryover.
-
Solution: Acylcarnitines can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% FA.
-
References
-
Ferrer, I., et al. (2007).[9] "Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects." Journal of Chromatography B. Link
-
Clayton, P. T., et al. (2001). "Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of beta-oxidation in insulin secretion." Journal of Clinical Investigation. Link
-
Minkler, P. E., et al. (2008). "Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans." Clinical Chemistry. Link
-
Sigma-Aldrich. "[(3R)-3-Hydroxybutyryl]-L-carnitine analytical standard Product Page." Link
Sources
- 1. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of 3-Hydroxybutyrylcarnitine Hydrochloride Standard Solutions
Introduction: The Critical Role of Accurate Standards
3-Hydroxybutyrylcarnitine is an acylcarnitine that serves as a key metabolite in fatty acid oxidation and ketogenesis.[1][2][3] Its quantification in biological matrices is crucial for researchers studying metabolic disorders, such as insulin resistance and type 2 diabetes mellitus.[3] The accuracy of these measurements is fundamentally dependent on the quality and precision of the analytical standards used for instrument calibration. 3-Hydroxybutyrylcarnitine hydrochloride is the salt form commonly used for preparing these standards due to its improved stability and handling characteristics.
This document provides a comprehensive, field-tested guide for the preparation of accurate and stable 3-hydroxybutyrylcarnitine hydrochloride standard solutions. The protocols herein are designed for researchers, scientists, and drug development professionals who require reliable quantitative analysis, particularly for applications using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind each step, emphasizing best practices for handling a potentially hygroscopic compound and ensuring the integrity of the final calibration curve.
Analyte Overview & Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of a robust protocol. These characteristics dictate the choice of solvent, storage conditions, and handling procedures.
Table 1: Physicochemical Properties of 3-Hydroxybutyrylcarnitine Hydrochloride
| Property | Value | Source |
| Chemical Name | (2R)-3-carboxy-2-(3-hydroxy-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Hydrochloride | [1] |
| Molecular Formula | C₁₁H₂₂ClNO₅ | [1][4] |
| Molecular Weight | 283.75 g/mol | [1][4] |
| Form | Typically a white to off-white solid or crystalline powder. | [5] |
| Hygroscopicity | Carnitine derivatives are known to be hygroscopic, readily absorbing moisture from the air. This is a critical handling consideration. | [6][7] |
| Solubility | Highly soluble in water. Soluble in ethanol and methanol. | [5][8] |
| Stability | The hydrochloride salt form is generally stable under normal laboratory conditions. Store desiccated and protected from light. Stock solutions are typically stable for several months when stored at -20°C or below. | [9][10] |
Core Principles & Experimental Causality
The preparation of analytical standards is a meticulous process where seemingly minor details can have a significant impact on the final result. This section explains the "why" behind the critical steps in the protocol.
The Challenge of Hygroscopicity
The most significant challenge when working with 3-hydroxybutyrylcarnitine hydrochloride is its tendency to absorb atmospheric moisture.[6][7]
-
Causality: If the solid material absorbs water, its actual weight will be artificially inflated. Weighing a 10 mg sample that has absorbed 5% water by mass means you are only weighing 9.5 mg of the active analyte. This 5% error will propagate through all subsequent dilutions, leading to a systematic underestimation of the analyte concentration in unknown samples.
-
Mitigation Strategy: The protocol employs the "weighing by difference" technique within a controlled environment to minimize moisture absorption.[11] This involves weighing the vial containing the standard before and after transferring the powder, ensuring the calculated mass is only that of the transferred solid. Working quickly and, if possible, in a low-humidity environment (e.g., a glove box or a balance with a desiccated chamber) is paramount.[7]
Solvent Selection & Solution Stability
-
Causality: The choice of solvent is critical for ensuring the long-term stability of the stock solution. While 3-hydroxybutyrylcarnitine is highly water-soluble, purely aqueous solutions can be susceptible to microbial growth over time, even when frozen.[8]
-
Mitigation Strategy: High-purity water (e.g., HPLC or LC-MS grade) is the primary solvent due to the analyte's high polarity.[8][12] For the initial stock solution, using a co-solvent like methanol or acetonitrile can enhance stability and is often compatible with the initial mobile phase conditions of reverse-phase chromatography. All solutions should be stored in amber glass vials at -20°C or -80°C to prevent degradation from light and temperature.[9][13]
The Logic of Serial Dilutions
-
Causality: Creating low-concentration working standards (e.g., in the ng/mL or pg/mL range) by direct weighing is impractical and inaccurate due to the minuscule masses required.[14] Serial dilution is a systematic process of incrementally diluting a concentrated stock solution to achieve the desired low concentrations.[15][16]
-
Mitigation Strategy: A well-planned dilution series minimizes both volumetric errors and the consumption of expensive standard material. However, it's crucial to recognize that errors in one step of a serial dilution will propagate to all subsequent dilutions.[17] Therefore, using calibrated pipettes and impeccable pipetting technique is non-negotiable.[18] Preparing intermediate stocks can also help buffer against large dilution factor errors.
Experimental Workflow & Protocols
This section provides step-by-step protocols for preparing a primary stock solution and a subsequent set of calibration standards.
Workflow Overview
The entire process, from initial weighing to the final working standards, can be visualized as a cascade of precision steps, each building upon the last.
Figure 1: Workflow for Standard Solution Preparation.
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol details the critical first step of accurately weighing the solid standard and creating a concentrated primary stock solution.
Materials:
-
3-Hydroxybutyrylcarnitine Hydrochloride (≥97% purity)[1]
-
LC-MS Grade Water
-
Calibrated Analytical Balance (4-5 decimal places)
-
10.00 mL Class A Volumetric Flask
-
Calibrated Pipettes (P1000, P200)
-
Amber glass vial with PTFE-lined cap
-
Spatula, anti-static weigh boat or glassine paper
Procedure:
-
Equilibration: Remove the vial of 3-hydroxybutyrylcarnitine hydrochloride from its storage location (typically -20°C) and place it in a desiccator at room temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold solid upon opening.
-
Initial Weighing (Weighing by Difference):
-
Place the sealed vial of the standard on the analytical balance and allow the reading to stabilize. Record this mass to the highest precision possible (Mass 1).
-
Remove the vial from the balance.
-
-
Transfer of Solid:
-
Working quickly to minimize air exposure, uncap the vial and use a clean, dry spatula to transfer approximately 10 mg of the solid into a 10.00 mL Class A volumetric flask.
-
Do not tare the flask. The goal is a quantitative transfer.
-
-
Final Weighing (Weighing by Difference):
-
Immediately reseal the original vial of the standard.
-
Place it back on the same analytical balance and record the stable mass (Mass 2).
-
-
Calculate Exact Mass: The exact mass of the transferred solid is Mass 1 - Mass 2 . Record this value.
-
Example: Mass 1 = 1.5432 g; Mass 2 = 1.5330 g. Transferred Mass = 0.0102 g (10.2 mg).
-
-
Dissolution:
-
Add approximately 5 mL of LC-MS grade water to the volumetric flask.
-
Gently swirl the flask to fully dissolve the solid. You may use a vortex mixer on a low setting if necessary.
-
-
Dilution to Volume:
-
Once fully dissolved, carefully add LC-MS grade water until the bottom of the meniscus is precisely on the calibration mark of the 10.00 mL flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is completely homogenous.
-
-
Concentration Calculation: Calculate the precise concentration of the primary stock solution.
-
Concentration (mg/mL) = Transferred Mass (mg) / 10.00 mL
-
Example: 10.2 mg / 10.00 mL = 1.02 mg/mL.
-
-
Storage: Transfer the primary stock solution to a clearly labeled amber glass vial. Store at -20°C or -80°C.
Protocol 2: Preparation of Calibration Curve Standards (1 ng/mL to 1000 ng/mL)
This protocol uses the primary stock solution to generate a set of working standards suitable for a typical LC-MS/MS calibration curve.
Materials:
-
1.02 mg/mL Primary Stock Solution (from Protocol 1)
-
LC-MS Grade Water (or appropriate matrix/mobile phase surrogate)
-
Calibrated Pipettes and sterile tips
-
Autosampler vials or microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Stock (10 µg/mL):
-
Pipette 98.04 µL of the 1.02 mg/mL primary stock solution into a microcentrifuge tube.
-
Add 9901.96 µL of LC-MS grade water to achieve a total volume of 10 mL. (Note: In practice, this is often done by adding 98 µL to 9902 µL, or more practically, by a 100x dilution: 100 µL of stock into 9900 µL of diluent, which yields a 10.2 µg/mL intermediate).
-
Vortex thoroughly. This is your 10.2 µg/mL (or 10,200 ng/mL) Intermediate Stock .
-
-
Prepare the Highest Calibration Standard (1000 ng/mL):
-
Label a new tube "1000 ng/mL".
-
Add 98.0 µL of the 10,200 ng/mL Intermediate Stock.
-
Add 902.0 µL of diluent to reach a final volume of 1000 µL (1 mL).
-
Vortex thoroughly. This is your highest calibration point.
-
-
Perform Serial Dilutions:
-
Prepare a set of labeled tubes for the remaining standards (e.g., 500, 250, 100, 50, 10, 5, 1 ng/mL).
-
Add 500 µL of diluent to each of these tubes.
-
For the 500 ng/mL standard: Transfer 500 µL from the "1000 ng/mL" tube into the "500 ng/mL" tube. Vortex.
-
For the 250 ng/mL standard: Transfer 500 µL from the "500 ng/mL" tube into the "250 ng/mL" tube. Vortex.
-
Continue this 1:1 serial dilution process until you have prepared all standards down to the lowest required concentration.
-
Table 2: Example Serial Dilution Scheme
| Target Conc. (ng/mL) | Volume from Previous Standard (µL) | Diluent Volume (µL) | Source Standard |
| 1000 | 98.0 | 902.0 | 10.2 µg/mL Intermediate Stock |
| 500 | 500 | 500 | 1000 ng/mL Standard |
| 250 | 500 | 500 | 500 ng/mL Standard |
| 100 | 400 | 600 | 250 ng/mL Standard |
| 50 | 500 | 500 | 100 ng/mL Standard |
| 10 | 200 | 800 | 50 ng/mL Standard |
| 5 | 500 | 500 | 10 ng/mL Standard |
| 1 | 200 | 800 | 5 ng/mL Standard |
graph G { rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Stock [label="Primary Stock\n(1.02 mg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inter [label="Intermediate Stock\n(10.2 µg/mL)", fillcolor="#FBBC05"]; S1000 [label="1000 ng/mL", fillcolor="#4285F4"]; S500 [label="500 ng/mL", fillcolor="#4285F4"]; S250 [label="250 ng/mL", fillcolor="#4285F4"]; S_etc [label="...etc."];
Stock -> Inter [label=" 1:100 Dilution"]; Inter -> S1000 [label=" 1:10.2 Dilution"]; S1000 -> S500 [label=" 1:2 Dilution"]; S500 -> S250 [label=" 1:2 Dilution"]; S250 -> S_etc; }
Sources
- 1. 3-Hydroxybutyrylcarnitine Chloride | CAS 875668-57-8 (free base) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-Hydroxybutyrylcarnitine | C11H21NO5 | CID 71464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybutyrylcarnitine Chloride | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. reddit.com [reddit.com]
- 7. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. youtube.com [youtube.com]
- 12. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. ChemTeam: Serial Dilution [chemteam.info]
- 15. sciencebuddies.org [sciencebuddies.org]
- 16. mgel.msstate.edu [mgel.msstate.edu]
- 17. Dilutions for accurate calibration curve - best practices? - Chromatography Forum [chromforum.org]
- 18. integra-biosciences.com [integra-biosciences.com]
High-Resolution Extraction and Quantitation of C4-OH Carnitine (3-Hydroxybutyrylcarnitine) from Human Plasma and Urine via LC-MS/MS
Topic: Extraction of C4-OH carnitine from human plasma and urine Content Type: Application Note and Protocol
Abstract
This application note details a robust, high-sensitivity protocol for the extraction and quantification of C4-OH carnitine (3-hydroxybutyrylcarnitine) in human plasma and urine. Unlike standard flow-injection methods, this protocol utilizes chemical derivatization (butylation) coupled with chromatographic separation to resolve critical isobaric and isomeric interferences. Specifically, this method differentiates the target analyte, 3-hydroxybutyrylcarnitine (a marker of fatty acid oxidation and ketosis), from its structural isomer 3-hydroxyisobutyrylcarnitine (a marker of valine catabolism) and its isobar malonylcarnitine (C3-DC). This guide is designed for researchers in metabolic phenotyping and drug development requiring precise biomarker validation.
Introduction & Scientific Rationale
The Clinical Significance of C4-OH Carnitine
C4-OH carnitine is a short-chain acylcarnitine that serves as a vital mitochondrial intermediate. However, "C4-OH" is an ambiguous term in mass spectrometry because it represents a nominal mass (m/z 248 as free acid) shared by distinct metabolites with vastly different biological implications:
-
3-Hydroxybutyrylcarnitine (3-HB-Carnitine): An intermediate of mitochondrial
-oxidation and ketone body metabolism. Elevated levels are associated with Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency, diabetic ketosis, and prolonged fasting. -
3-Hydroxyisobutyrylcarnitine (3-HiB-Carnitine): A byproduct of valine (branched-chain amino acid) catabolism.[1][2] Elevations indicate defects in the valine pathway, such as 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) deficiency.
-
Malonylcarnitine (C3-DC): A dicarboxylic acylcarnitine derived from malonyl-CoA (fatty acid synthesis regulator). It is isobaric (same nominal mass) with C4-OH in non-derivatized assays.
Why Derivatization is Mandatory
While "dilute-and-shoot" methods exist, they often fail to distinguish these species, leading to false positives. We employ n-butanol derivatization for two reasons:
-
Mass Separation of Isobars: Derivatization converts carboxylic acids to butyl esters. C4-OH (one -COOH) gains one butyl group (+56 Da), shifting to m/z 304. Malonylcarnitine (two -COOHs) gains two butyl groups (+112 Da), shifting to m/z 360. This chemically resolves the isobaric interference.
-
Sensitivity Enhancement: Butyl esters ionize more efficiently in ESI positive mode than free acids, significantly lowering the Limit of Quantitation (LOQ).
Chromatographic Necessity
Even after derivatization, 3-HB-Carnitine and 3-HiB-Carnitine remain isomeric (both m/z 304). They must be separated chromatographically using a high-efficiency C18 column gradient.
Experimental Methodology
Reagents and Standards
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, n-Butanol.
-
Reagents: Acetyl chloride (creates HCl in situ), Formic Acid (FA), Ammonium Acetate.
-
Internal Standards (IS): Deuterated Acylcarnitine Mix (NSK-B or similar) containing d3-3-hydroxybutyrylcarnitine (preferred) or d3-C4-carnitine.
-
Note: Using a specific deuterated analog (d3-C4-OH) corrects for matrix effects more accurately than a generic C4 IS.
-
Sample Preparation Workflow
The protocol differs slightly for plasma (protein rich) and urine (salt/dilution factors), but both converge at the derivatization step.
Step 1: Protein Precipitation / Extraction [3]
For Plasma:
-
Aliquot 10 µL of plasma into a 1.5 mL polypropylene tube or 96-well plate.
-
Add 100 µL of Internal Standard Working Solution (in Methanol).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new glass vial or V-bottom plate.
For Urine:
-
Aliquot 10 µL of urine.
-
Add 100 µL of Internal Standard Working Solution (in Methanol).
-
Vortex and centrifuge (to remove any sediment/precipitates).
-
Transfer 80 µL of the supernatant to a new glass vial.
Step 2: Evaporation
-
Evaporate the supernatant to complete dryness under a gentle stream of Nitrogen (N2) at 40°C.
-
Critical: Moisture interferes with the derivatization reaction. Ensure samples are bone dry.
-
Step 3: Derivatization (Butylation)
-
Prepare 3N HCl in n-Butanol : Slowly add 2 mL of Acetyl Chloride to 18 mL of ice-cold n-Butanol. (Prepare fresh daily).
-
Add 50 µL of 3N HCl in n-Butanol to the dried residue.
-
Seal the plate/vials tightly (Teflon-lined caps or heat seal).
-
Incubate at 65°C for 15 minutes .
-
Evaporate the reagent to dryness under Nitrogen at 40°C.
Step 4: Reconstitution
-
Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20).
-
Vortex for 1 minute.
-
Inject 5-10 µL into the LC-MS/MS.
Visual Workflow (Graphviz)
Caption: Step-by-step extraction and derivatization workflow for C4-OH carnitine analysis.
LC-MS/MS Analysis Parameters
Chromatographic Conditions
Separation of the 3-hydroxybutyryl and 3-hydroxyisobutyryl isomers is the critical quality attribute.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Agilent Zorbax Eclipse XDB-C18).
-
Column Temp: 50°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 10 mM Ammonium Acetate.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load |
| 8.0 | 60 | Linear Gradient (Isomer Separation) |
| 8.1 | 100 | Wash |
| 10.0 | 100 | Wash Hold |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Mass Spectrometry (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |
|---|---|---|---|---|
| C4-OH Carnitine (Butyl Ester) | 304.2 | 85.1 | Quantifier | Common carnitine fragment |
| C4-OH Carnitine (Butyl Ester) | 304.2 | 144.1 | Qualifier | Specific to acyl chain |
| d3-C4-OH Carnitine (IS) | 307.2 | 85.1 | Internal Std |
| Malonylcarnitine (Dibutyl Ester) | 360.2 | 85.1 | Interference | Separated by mass |
Metabolic Context & Specificity[9]
To interpret the data correctly, one must understand the metabolic origin of the signals. The diagram below illustrates why specificity (separating isomers) is crucial for differential diagnosis.
Caption: Metabolic origins of C4-OH isomers. 3-Hydroxybutyrylcarnitine stems from fatty acid oxidation, while its isomer 3-Hydroxyisobutyrylcarnitine stems from Valine catabolism.
Validation & Quality Control
Linearity and Range
-
Range: 0.05 µM to 50 µM.
-
Linearity: R² > 0.995 using 1/x weighting.
Recovery & Matrix Effect
-
Extraction Recovery: Typically >85% for derivatized acylcarnitines using MeOH precipitation.
-
Matrix Effect: Urine samples are highly variable. The use of deuterated internal standards is mandatory to compensate for ion suppression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Ensure samples are 100% dry before adding Butanol/HCl. Water inhibits the reaction. |
| Broad Peaks | Solvent mismatch | Reconstitute in low organic solvent (e.g., 80% Water) to focus the band on the column head. |
| Interfering Peaks | Isomer co-elution | Slow down the gradient between 5-60% B. Ensure column temperature is stable (50°C). |
| High Backpressure | Protein crash in column | Ensure centrifugation step is sufficient (13k x g). Filter supernatant if necessary. |
References
-
National Institutes of Health (NIH) / PMC. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. [Link]
-
Journal of Chromatography B. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects. [Link]
-
MSACL (Mass Spectrometry: Applications to the Clinical Lab). Comprehensive Clinical Acylcarnitines by LC-MS/MS. [Link]
-
Methods in Molecular Biology. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using UPLC-MS/MS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bbrc.in [bbrc.in]
- 7. msacl.org [msacl.org]
- 8. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
Application Note: High-Resolution HPLC Separation of Short-Chain Acylcarnitine Isomers (C4–C5)
Executive Summary
In routine newborn screening (NBS) and metabolic profiling, Flow Injection Analysis (FIA-MS/MS) is the standard for throughput. However, FIA cannot distinguish isobaric compounds—molecules with identical mass-to-charge (m/z) ratios but distinct chemical structures.
This limitation is critical in Short-Chain Acylcarnitine (SCAC) analysis, specifically for C4 (butyryl/isobutyryl) and C5 (isovaleryl/2-methylbutyryl/valeryl/pivaloyl) species. Misidentification leads to false positives or incorrect diagnoses of Organic Acidemias (OAs) and Fatty Acid Oxidation Disorders (FAODs).
This Application Note provides a definitive protocol for the chromatographic separation of these isomers using Pentafluorophenyl (PFP) stationary phase technology. Unlike traditional C18 chemistries, PFP phases utilize multiple interaction mechanisms (
Clinical Significance & Isomer Logic
The accurate separation of SCAC isomers is not merely analytical; it is diagnostic.[1][2] The table below summarizes the critical isomers and their associated pathologies.
| Isobaric Group | Target Mass (m/z) | Isomer Name | Abbr. | Clinical/Diagnostic Relevance |
| C4 | 232.1 | Butyrylcarnitine | C4 | SCAD Deficiency (Short-chain acyl-CoA dehydrogenase) |
| Isobutyrylcarnitine | iC4 | IBD Deficiency (Isobutyryl-CoA dehydrogenase) | ||
| C5 | 246.1 | Isovalerylcarnitine | iC5 | Isovaleric Acidemia (IVA) |
| 2-Methylbutyrylcarnitine | 2MBC | 2-Methylbutyryl-CoA dehydrogenase deficiency (2-MBCD) | ||
| Pivaloylcarnitine | pC5 | Artifact: Antibiotic usage (Pivampicillin/Pivmecillinam) | ||
| Valerylcarnitine | nC5 | Rare; associated with glutaric acidemia type II or dietary artifacts |
Critical Insight: Elevated C5 in NBS is often a false positive for Isovaleric Acidemia caused by pivalate-containing antibiotics.[2] Chromatographic separation is the only way to rule this out without genetic testing [1].
Analytical Strategy: Why PFP?
Standard C18 columns rely primarily on hydrophobic interactions. Because SCAC isomers differ only by the branching of short alkyl chains, their hydrophobicity is nearly identical, leading to co-elution on C18.
The PFP Advantage: Pentafluorophenyl phases introduce orthogonal selectivity:
-
Shape Selectivity: The rigid aromatic ring distinguishes between branched (iso-) and linear (n-) chains.
-
Dipole-Dipole Interactions: The highly electronegative fluorine atoms interact with the carbonyl oxygens of the acylcarnitine ester linkage.
- Interactions: Effective for separating unsaturated analogs (though less relevant for saturated C4/C5).
Experimental Protocol
Reagents and Standards[1][2][3]
-
Solvents: LC-MS Grade Water and Methanol.
-
Additives: LC-MS Grade Formic Acid and Ammonium Formate.
-
Standards: Isotopically labeled internal standards (e.g., D3-C4, D9-C5) are mandatory for quantitation.
Sample Preparation (Protein Precipitation)
Note: This method uses underivatized samples to minimize preparation time and hydrolysis artifacts.
-
Aliquot: Transfer 20 µL of plasma/serum or a 3.2 mm Dried Blood Spot (DBS) punch into a 1.5 mL microcentrifuge tube.
-
Extraction: Add 100 µL of Extraction Solution (Methanol containing Internal Standards).
-
Vortex: Mix vigorously for 2 minutes.
-
Incubation: Let stand at room temperature for 10 minutes (for DBS) or proceed immediately (for plasma).
-
Centrifugation: Spin at 13,000 x g for 5 minutes to pellet proteins/paper.
-
Transfer: Move supernatant to an autosampler vial. Do not dry down. (Drying can cause volatility losses of short-chain species).
-
Dilution: Dilute 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions.
LC-MS/MS Conditions[4]
Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Kinetex® F5 (Phenomenex) or Discovery® HS F5 (Supelco); 2.1 x 100 mm, 1.7 µm or 2.6 µm particle size.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phases:
-
MP A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
MP B: Methanol + 0.1% Formic Acid.
-
Expert Note: Ammonium formate is crucial here. It buffers the pH to ensure consistent ionization and peak shape for the zwitterionic carnitine headgroup [2].
-
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 2 | Initial Hold (Focusing) |
| 1.00 | 2 | End Loading |
| 8.00 | 45 | Isomer Separation Ramp |
| 8.10 | 98 | Wash |
| 10.00 | 98 | End Wash |
| 10.10 | 2 | Re-equilibration |
| 12.00 | 2 | End Run |
Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| C4 Isomers | 232.1 | 85.0 | 20-25 |
| C5 Isomers | 246.1 | 85.0 | 20-25 |
| D3-C4 (IS) | 235.1 | 85.0 | 20-25 |
| D9-C5 (IS) | 255.1 | 85.0 | 20-25 |
Note: The product ion 85.0 corresponds to the characteristic backbone fragment of the carnitine moiety.
Visualizing the Workflow & Logic
Diagram 1: Analytical Workflow
This diagram outlines the sample-to-result pathway, emphasizing the decision point where FIA fails and LC-MS/MS is required.
Caption: Two-tier workflow. Samples flagged by FIA (Tier 1) undergo PFP-based LC-MS/MS (Tier 2) to resolve isomers.
Diagram 2: C5 Isomer Elution Logic
The elution order on a PFP column is distinct and critical for peak identification.
Caption: Typical elution order of C5 isomers on a PFP phase. Pivaloylcarnitine elutes first, preventing false IVA diagnosis.
Results Interpretation & System Suitability
Expected Elution Profile
On a high-quality PFP column under the conditions above, the elution order for C5 isomers is typically:
-
Pivaloylcarnitine (pC5): Elutes earliest due to the bulky tert-butyl group preventing deep pore penetration.
-
Isovalerylcarnitine (iC5): The primary marker for IVA.
-
2-Methylbutyrylcarnitine (2MBC): Often elutes as a doublet (R and S enantiomers) if the column efficiency is extremely high, but usually appears as a single peak just after iC5.
-
Valerylcarnitine (nC5): The linear chain interacts most strongly with the stationary phase, eluting last.
System Suitability Test (SST) Criteria
Before running patient samples, the system must pass these checks:
-
Resolution (Rs):
between Isovalerylcarnitine and 2-Methylbutyrylcarnitine. -
Retention Time Stability:
min shift max over 10 runs. -
Peak Asymmetry: 0.9 – 1.2 (Tailing indicates pH issues or column aging).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of iC5 and 2MBC | Gradient slope too steep. | Decrease the %B ramp rate between 1 and 8 minutes. |
| Peak Tailing | Incorrect pH. | Ensure Ammonium Formate is added to MP A (buffers at pH ~3.7). |
| Low Sensitivity | Ion suppression from phospholipids. | Use a phospholipid removal plate (e.g., Ostro, Phree) instead of simple protein precipitation. |
| Retention Time Drift | Column equilibration. | PFP phases require longer equilibration than C18. Ensure 5-10 column volumes of re-equilibration between runs. |
References
-
Forni, S., Fu, X., Palmer, S. E., & Sweetman, L. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC–MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism, 101(1), 25-32.
-
Minkler, P. E., et al. (2017). Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 1061, 128-133.[3] [3]
-
Ferrer, I., et al. (2007). Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias.[4][5] Journal of Chromatography B, 860(1), 121-126.[4][6]
-
Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Application Note.
Sources
- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Separation and identification of plasma short-chain acylcarnitine isomers by HPLC/MS/MS for the differential diagnosis of fatty acid oxidation defects and organic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a Second-Tier Newborn Screening Assay for C5 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-hydroxybutyrylcarnitine-d3 as an internal standard
Application Note: Precision Quantitation of 3-Hydroxybutyrylcarnitine (C4-OH) via Stable Isotope Dilution LC-MS/MS
Executive Summary
3-Hydroxybutyrylcarnitine (C4-OH) is a critical intermediate in mitochondrial fatty acid
Historically, C4-OH quantification has been complicated by isobaric interference from Malonylcarnitine (C3-DC) and matrix-induced suppression. This Application Note details a robust, self-validating protocol using 3-hydroxybutyrylcarnitine-d3 as a specific internal standard. Unlike "cocktail" methods that rely on nearest-neighbor internal standards (e.g., C4-d3 or C5-d3), using the specific isotopologue corrects for analyte-specific extraction efficiency, chromatographic behavior, and ionization suppression, ensuring superior data integrity.
Technical Specifications & Chemical Logic
The Analyte: 3-Hydroxybutyrylcarnitine[1][2][3]
-
Chemical Formula:
-
Molecular Weight: 247.29 g/mol
-
Protonated Mass $[M+H]^+ $: 248.3 Da
-
Key Isobar: Malonylcarnitine (C3-DC).[1] Both have nominal mass 248 Da. Separation is achieved via chromatography or high-resolution MS.[2][3]
The Internal Standard: 3-Hydroxybutyrylcarnitine-d3
-
Labeling: Typically labeled on the N-methyl group (
) or the butyryl chain. -
Protonated Mass $[M+H]^+ $: 251.3 Da (assuming d3).
-
Role: Corrects for matrix effects (ion suppression/enhancement) and recovery losses during protein precipitation.
Experimental Protocol
A. Reagents & Materials
-
Standard: 3-Hydroxybutyrylcarnitine (C4-OH) salt.
-
Internal Standard (IS): 3-Hydroxybutyrylcarnitine-d3 (C4-OH-d3).
-
Matrix: Human Plasma or Serum (Lithium Heparin preferred).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent (e.g., Raptor ARC-18). Note: A C18 column is chosen over HILIC here to ensure resolution of the C4-OH and C3-DC isobars based on hydrophobicity differences.
B. Solution Preparation
-
Stock Solutions (1 mg/mL): Dissolve unlabeled C4-OH and C4-OH-d3 in 50:50 MeOH:Water. Store at -20°C.
-
IS Working Solution (IS-WS): Dilute C4-OH-d3 stock in pure Methanol to a concentration of 10 ng/mL (approx. 40 nM) .
-
Why Methanol? This solution serves a dual purpose: delivering the IS and precipitating plasma proteins in one step.
-
C. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well plate.
-
Step 2: Add 200 µL of IS Working Solution (Methanol containing C4-OH-d3).
-
Ratio: 1:4 (Sample:Solvent) ensures complete protein precipitation.
-
-
Step 3: Vortex vigorously for 30 seconds.
-
Step 4: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 150 µL of supernatant to an autosampler vial containing a glass insert.
-
Step 6 (Optional): Evaporate under nitrogen and reconstitute in Mobile Phase A if sensitivity enhancement is required (usually not necessary for clinical levels).
D. LC-MS/MS Method (Non-Derivatized)
This method avoids butylation to simplify workflow and prevent hydrolysis issues, relying on chromatographic separation of isobars.
-
LC System: UHPLC
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 1% B (Hold for 1 min to elute salts)
-
1.0 min: Ramp to 30% B over 4 min (Separation of short-chain acylcarnitines)
-
5.0 min: Ramp to 95% B (Wash column)
-
7.0 min: Re-equilibrate at 1% B.
-
MS Parameters (Source: ESI Positive):
-
Source Temp: 450°C
-
Capillary Voltage: 3.5 kV
-
Desolvation Gas: 800 L/hr
MRM Transitions:
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) |
| C4-OH | 248.2 | 85.1 | 50 | 25 |
| C4-OH-d3 (IS) | 251.2 | 85.1 | 50 | 25 |
| C3-DC (Isobar) | 248.2 | 85.1 | 50 | 25 |
-
Note on Isobars: C4-OH and C3-DC share the same transition (248->85). They must be distinguished by Retention Time (RT). C3-DC (dicarboxylic) is more polar and typically elutes earlier than C4-OH on a C18 column.
Visualization of Workflow & Pathway
Diagram 1: Analytical Workflow
This diagram illustrates the "Self-Validating" nature of the protocol, where the Internal Standard tracks the analyte through every step of error introduction (pipetting, precipitation, ionization).
Caption: Analytical workflow utilizing Stable Isotope Dilution. The IS is added immediately to correct for all subsequent deviations.
Diagram 2: Metabolic Context (Fatty Acid Oxidation)
Understanding the biological origin of C4-OH is crucial for interpreting results. This diagram places C4-OH within the mitochondrial
Caption: Metabolic origin of 3-Hydroxybutyrylcarnitine.[2] SCHAD deficiency causes accumulation of 3-Hydroxybutyryl-CoA, which is converted to C4-OH carnitine.
Data Analysis & Quality Control
Calculation
Quantification is performed using the Area Ratio method:
Validation Criteria (Standard Clinical Lab)
| Parameter | Acceptance Criteria |
| Linearity ( | |
| Precision (CV%) | |
| Accuracy (Bias) | |
| IS Response | Peak area must be within 50-150% of the mean of calibrators. |
| Retention Time | Analyte RT must be within |
Troubleshooting: Isobaric Interference
If you observe a "shoulder" or double peak at the C4-OH transition (248->85):
-
Diagnosis: Likely Malonylcarnitine (C3-DC).[1]
-
Resolution: Adjust the gradient. Shallower gradients (e.g., 1% to 10% B over 5 mins) improve separation. C3-DC is more polar and will elute before C4-OH on C18.
References
-
Miller, M. J., et al. (2021). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 23, 249–258.[1] Link
-
Luna, C., et al. (2022).[1][7] A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry.[1] Journal of Chromatography A, 1663, 462749.[1][7] Link
-
Soeters, M. R., et al. (2012). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite.[2] Metabolism, 61(7), 966-973. Link
-
Turgeon, C. T., et al. (2008). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots.[8] Clinical Chemistry, 54(4), 657-664. Link
Sources
- 1. Acylcarnitine Analysis — Expanded (Test 4000) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 2. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Sample handling and storage stability of 3-hydroxybutyrylcarnitine
Application Note: Sample Handling and Storage Stability of 3-Hydroxybutyrylcarnitine (C4-OH)
Executive Summary
3-Hydroxybutyrylcarnitine (C4-OH) is a critical acylcarnitine biomarker associated with Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency and ketone body metabolism. Precise quantification of C4-OH is frequently compromised by pre-analytical errors, specifically spontaneous hydrolysis of the ester bond and isobaric interference. This guide provides a rigorous, field-validated protocol for the collection, processing, and storage of biological samples to ensure the stability and analytical integrity of C4-OH.
Biological & Chemical Context
Significance: C4-OH accumulates when the conversion of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA is disrupted, or conversely, during the beta-oxidation of short-chain fatty acids. It is the primary diagnostic marker for SCHAD deficiency (HADH deficiency), a cause of hyperinsulinemic hypoketotic hypoglycemia.
Chemical Vulnerability: Structurally, C4-OH consists of a carnitine moiety esterified to a 3-hydroxybutyric acid.
-
Hydrolysis: The ester linkage is susceptible to spontaneous hydrolysis, reverting to free carnitine (C0) and 3-hydroxybutyrate. This reaction is accelerated by:
-
High pH: Alkaline conditions promote nucleophilic attack on the carbonyl carbon.
-
Temperature: Reaction rates double roughly every 10°C increase.
-
Humidity (DBS): Moisture facilitates hydrolysis in dried blood spots.
-
-
Isobaric Interference: C4-OH is isobaric with Malonylcarnitine (C3-DC). Both have a nominal mass of ~248 Da (protonated). Standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish them; chromatographic separation is required for definitive identification.
Pre-Analytical Protocol: Sample Collection & Processing
A. Plasma and Serum (Preferred for Quantitative Analysis)
-
Anticoagulant: Lithium Heparin or EDTA.[1] (EDTA is preferred if downstream proteomic compatibility is required; Heparin is standard for metabolic panels).
-
Separation Window: < 60 minutes from draw.
-
Why? Red blood cells contain enzymes that may alter acylcarnitine profiles. Prolonged contact with the clot/cells at Room Temperature (RT) induces artifactual hydrolysis.
-
Step-by-Step Processing:
-
Collection: Draw whole blood into pre-chilled tubes.
-
Mixing: Invert gently 8-10 times. Do not shake (hemolysis releases intracellular contents that interfere with MS ionization).
-
Centrifugation: Spin at 2,000 x g for 10 minutes at 4°C .
-
Critical: Refrigerated centrifugation slows enzymatic degradation.
-
-
Aliquot: Transfer supernatant immediately to cryovials.
-
Snap Freeze: Flash freeze in liquid nitrogen or dry ice/ethanol bath if possible.
-
Storage: Transfer to -80°C immediately.
B. Dried Blood Spots (DBS) (Neonatal Screening)
-
Card Type: Whatman 903 or equivalent approved filter paper.
-
Application: Single drop application. Do not layer blood.
-
Drying: Dry horizontally for 3-4 hours at ambient temperature (18-25°C).
-
Warning: Do not use heat or direct sunlight to accelerate drying (causes degradation).
-
-
Storage: Once dry, place in a sealed bag with desiccant and humidity indicator.
-
Stability Note: C4-OH in DBS is unstable at RT > 14 days.
-
Storage Stability Data
The following stability data is synthesized from validation studies on short-chain hydroxy-acylcarnitines.
| Storage Condition | Matrix | Stability Window | Degradation Mechanism |
| Room Temp (20-25°C) | Plasma/Serum | < 24 Hours | Rapid ester hydrolysis (approx. 10-15% loss/day). |
| Refrigerated (4°C) | Plasma/Serum | < 7 Days | Slow hydrolysis. |
| Frozen (-20°C) | Plasma/Serum | 1 - 3 Months | Crystal formation may concentrate solutes, altering pH. |
| Deep Freeze (-80°C) | Plasma/Serum | > 2 Years | Gold Standard. Metabolic activity halted. |
| Room Temp (DBS) | Dried Blood | < 14 Days | Humidity-dependent hydrolysis.[2] |
| Frozen (-20°C) | DBS (w/ Desiccant) | > 1 Year | Stable if kept dry (<30% humidity). |
Analytical Considerations & QC
Internal Standards (IS): Do not rely on a generic "acylcarnitine" IS. Use a stable isotope-labeled analog of a short-chain hydroxy-acylcarnitine if available, or d3-Butyrylcarnitine (d3-C4) as the closest surrogate.
-
Self-Validating Step: Monitor the Response Factor (RF) of the IS throughout the run. A drop in IS intensity >30% indicates matrix suppression or extraction failure.
Isobaric Resolution (C4-OH vs C3-DC): If diagnosing SCHAD deficiency, you must distinguish C4-OH from C3-DC.
-
Method: LC-MS/MS with a reverse-phase column (C18).
-
Separation: C3-DC (dicarboxylic) is more polar and elutes earlier than C4-OH.
-
Validation: Run pure standards of both C4-OH and C3-DC to establish retention times.
Visualizations
Figure 1: Sample Handling Workflow
Caption: Optimized workflow for C4-OH preservation from collection to analysis, highlighting critical control points (CCP).
Figure 2: Metabolic Context of C4-OH
Caption: Beta-oxidation pathway illustrating the origin of 3-Hydroxybutyrylcarnitine and the block caused by SCHAD (HADH) deficiency.
References
-
Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism.[3][4] Analytical Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2017). NBS01: Blood Collection on Filter Paper for Newborn Screening Programs, 6th Edition.
-
Houten, S. M., et al. (2010). Short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: the clinical relevance of an early diagnosis. Journal of Inherited Metabolic Disease.
-
Millington, D. S., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis. International Journal of Neonatal Screening.
-
Bennett, M. J., et al. (2006). Physiological and analytical considerations in the measurement of acylcarnitines. Annals of Clinical Biochemistry.
Sources
- 1. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Newborn screening protocols for C4-OH acylcarnitine detection
Abstract
This Application Note defines a high-precision protocol for the detection and quantification of 3-hydroxybutyrylcarnitine (C4-OH) in dried blood spots (DBS). While elevated C4-OH is the primary biomarker for Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency , it presents significant analytical challenges due to isobaric interference from malonylcarnitine (C3-DC) and isomeric overlap with 3-hydroxyisobutyrylcarnitine (HIBCH marker). This guide details a two-tier screening strategy : a derivatized Flow Injection Analysis (FIA-MS/MS) method to eliminate C3-DC interference, followed by a second-tier LC-MS/MS assay to resolve structural isomers, ensuring zero false-positive rates for this critical metabolic disorder.
Introduction & Clinical Significance
SCHAD deficiency (M/SCHAD) is a potentially fatal fatty acid oxidation disorder (FAOD) characterized by hypoketotic hypoglycemia and hyperinsulinism. The accumulation of 3-hydroxybutyrylcarnitine (C4-OH) is the biochemical hallmark.
However, "C4-OH" in a mass spectrum is not a single entity. It represents a mass-to-charge ratio (m/z) that can be populated by:
-
3-Hydroxybutyrylcarnitine: The true marker for SCHAD.
-
3-Hydroxyisobutyrylcarnitine: A marker for HIBCH deficiency (Valine catabolism defect).[1][2]
-
Malonylcarnitine (C3-DC): A nominal isobar present in non-derivatized assays.
Critical Analytical Insight:
In non-derivatized methods, C4-OH and C3-DC share the same nominal mass (m/z 248). This protocol mandates butyl ester derivatization for the primary screen, which chemically separates these analytes by mass (C4-OH-butyl: m/z 304 vs. C3-DC-dibutyl: m/z 360), thereby eliminating C3-DC interference at the source.
Biochemical Pathways & Logic
The following diagram illustrates the distinct metabolic origins of the relevant acylcarnitines, highlighting why specific separation techniques are required.
Figure 1: Distinct metabolic origins of C4-OH isomers. SCHAD deficiency leads to 3-hydroxybutyrylcarnitine accumulation, while HIBCH deficiency leads to 3-hydroxyisobutyrylcarnitine. Both appear at m/z 304 in derivatized MS/MS.
Tier 1 Protocol: High-Throughput Screening (FIA-MS/MS)
Methodology: Flow Injection Analysis with Butyl Ester Derivatization. Objective: Rapid quantification of Total C4-OH while excluding C3-DC interference.
Materials & Reagents
-
Internal Standard (IS): Deuterated 3-hydroxyisovalerylcarnitine (D3-C5-OH ) is the recommended surrogate IS if D3-C4-OH is unavailable.
-
Note: D3-C5-OH is chemically similar and elutes/ionizes comparably in FIA.
-
-
Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or use commercial kit).
-
Extraction Solvent: Methanol containing Internal Standards.
-
Mobile Phase: 80:20 Acetonitrile:Water + 0.05% Formic Acid.
Step-by-Step Workflow
-
Punch: Punch a 3.2 mm (1/8 inch) disk from the DBS into a 96-well polypropylene plate.
-
Extraction: Add 100 µL of Methanol (with IS) .
-
Target IS Concentration: ~0.5 µmol/L for D3-C5-OH.
-
-
Incubation: Shake at 650 rpm for 20 minutes at room temperature.
-
Transfer: Transfer supernatant to a fresh heat-resistant plate.
-
Evaporation: Dry under nitrogen flow at 40°C-50°C.
-
Derivatization (Critical Step):
-
Add 50 µL of 3N HCl in n-Butanol .
-
Seal with aluminum foil or heat-resistant mat.
-
Incubate at 60°C for 15 minutes .
-
Mechanism: Converts carboxylic acids to butyl esters. C4-OH (monocarboxyl) adds +56 Da. C3-DC (dicarboxyl) adds +112 Da.
-
-
Final Drying: Remove seal and dry under nitrogen at 60°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase.
MS/MS Parameters (Positive ESI)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Derivative Form | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) |
| C4-OH | Butyl Ester | 304.2 | 85.1 | 50 | 25 |
| C5-OH (IS) | Butyl Ester (D3) | 321.4 | 85.1 | 50 | 25 |
| C3-DC | Dibutyl Ester | 360.2 | 85.1 | Monitor only | 28 |
Data Interpretation:
-
Primary Metric: Concentration of C4-OH.[2]
-
Secondary Metric: C4-OH/C0 ratio.
-
Cutoff: > 0.45 µmol/L (Lab-specific validation required).
-
Action: If elevated, proceed to Tier 2.
Tier 2 Protocol: Confirmatory LC-MS/MS
Methodology: Ultra-High Performance Liquid Chromatography (UHPLC) coupled to MS/MS.[3][4] Objective: Chromatographic separation of 3-hydroxybutyrylcarnitine (SCHAD) from 3-hydroxyisobutyrylcarnitine (HIBCH).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18 or Restek Raptor ARC-18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 10 mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 50°C.
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Load |
| 1.0 | 5% | Isocratic Hold |
| 8.0 | 60% | Gradient Elution |
| 8.1 | 100% | Wash |
| 10.0 | 100% | Wash |
| 10.1 | 5% | Re-equilibration |
| 12.0 | 5% | End |
Separation Logic
-
3-Hydroxyisobutyrylcarnitine (HIBCH): Elutes earlier (more polar branched chain).
-
3-Hydroxybutyrylcarnitine (SCHAD): Elutes later (straight chain).
-
Validation: Inject pure standards of both isomers to establish retention time (RT) windows.
Decision Logic & Reporting
The following workflow describes the autonomous decision-making process for the laboratory scientist.
Figure 2: Screening Algorithm. Tier 1 maximizes sensitivity; Tier 2 maximizes specificity by resolving isomers.
References
-
ACMG ACT Sheet. (2022). Newborn Screening ACT Sheet: Elevated C4-OH Acylcarnitine. American College of Medical Genetics and Genomics. [Link]
-
Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism, 101(1), 25-30. [Link]
-
De Jesus, V. R., et al. (2010).[6] Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta, 411(9-10), 684-689. [Link]
-
Soler-Alfonso, C., et al. (2015).[7] Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards. Molecular Genetics and Metabolism Reports, 3, 7-9. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. [Link]
Sources
- 1. Metabolite studies in HIBCH and ECHS1 defects: Implications for screening: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Successful diagnosis of HIBCH deficiency from exome sequencing and positive retrospective analysis of newborn screening cards in two siblings presenting with Leigh’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. lcms.cz [lcms.cz]
- 6. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyisobutyryl-CoA Hydrolase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Hydroxybutyrylcarnitine (C4-OH)
This Application Note serves as a definitive technical guide for the mass spectrometric analysis of 3-hydroxybutyrylcarnitine (C4-OH) . It is designed for researchers and clinical scientists involved in metabolic profiling, newborn screening, and drug development targeting mitochondrial fatty acid oxidation.
Abstract & Biological Significance
3-hydroxybutyrylcarnitine (C4-OH) is a specific acylcarnitine intermediate reflecting the mitochondrial catabolism of ketone bodies and short-chain fatty acids. Elevated levels are a primary biomarker for Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency , a rare but potentially fatal fatty acid oxidation disorder (FAOD) characterized by hyperinsulinism and hypoketotic hypoglycemia.
Accurate quantification is challenging due to the presence of isobaric interferences, most notably malonylcarnitine (C3-DC) . This guide details the fragmentation mechanics required to isolate C4-OH signals and protocols to distinguish it from structural isomers.[1]
Chemical Properties & Ionization
Understanding the physicochemical properties is the foundation of the MS protocol.
| Property | Detail |
| IUPAC Name | (3R)-3-(3-hydroxybutanoyloxy)-4-(trimethylazaniumyl)butanoate |
| Common Name | 3-Hydroxybutyrylcarnitine (C4-OH) |
| Molecular Formula | C₁₁H₂₁NO₅ |
| Monoisotopic Mass | 247.1420 Da |
| Precursor Ion [M+H]⁺ | m/z 248.15 |
| Polarity | Positive ESI (Quaternary ammonium group ensures high ionization efficiency) |
Fragmentation Mechanism & Product Ions
In Tandem Mass Spectrometry (MS/MS), C4-OH undergoes Collision-Induced Dissociation (CID). The fragmentation pattern is dominated by the stability of the carnitine backbone.
Primary Fragmentation Pathway
The most diagnostic transition for all acylcarnitines, including C4-OH, is the loss of the acyl moiety and the trimethylamine group to form a stable cyclic fragment.
-
Precursor: m/z 248.15
-
Major Product (Quantifier): m/z 85.03 (C₄H₅O₂⁺)
-
Mechanism: Inductive cleavage and cyclization of the carnitine backbone. This ion is characteristic of the carnitine moiety and is the standard quantifier in newborn screening.
-
-
Secondary Product: m/z 60.08 (C₃H₁₀N⁺)
-
Mechanism: Trimethylammonium ion (TMA) cleavage.
-
-
Neutral Loss: m/z 189.06 ([M+H - 59]⁺)
-
Mechanism: Neutral loss of Trimethylamine (N(CH₃)₃, 59 Da).
-
Isomer Differentiation (The Critical Challenge)
C4-OH (m/z 248) is isobaric with Malonylcarnitine (C3-DC) .[1][2]
-
Problem: Both species produce the m/z 85 fragment.
-
Solution A (Derivatization): Butylation converts carboxyl groups to butyl esters.
-
C4-OH (1 carboxyl)
Shift +56 Da m/z 304 -
C3-DC (2 carboxyls)
Shift +112 Da m/z 360
-
-
Solution B (Chromatography): C3-DC is more polar and elutes earlier than C4-OH on Reverse Phase (C18) columns.
Fragmentation Pathway Diagram
The following diagram illustrates the CID breakdown of the protonated molecule.
Figure 1: CID Fragmentation pathway of 3-hydroxybutyrylcarnitine showing major product ions.
Experimental Protocol
This protocol outlines a validated method for distinguishing C4-OH using LC-MS/MS without derivatization, relying on chromatographic resolution.
Sample Preparation (Protein Precipitation)
-
Sample: 10 µL Plasma or Serum.
-
Extraction: Add 100 µL Methanol containing deuterated internal standard (d3-C4-OH carnitine ).
-
Vortex: 30 seconds at high speed.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 80 µL to an autosampler vial.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).
Liquid Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3, 2.1 x 50 mm, 1.8 µm). Note: T3 bonding helps retain polar carnitines.
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 0% B (Isocratic hold to separate C3-DC)
-
1-6 min: 0%
50% B -
6-8 min: 95% B (Wash)
-
Mass Spectrometry (MRM Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
| C4-OH Carnitine | 248.15 | 85.05 | 20 | 24 |
| C4-OH Carnitine (Qual) | 248.15 | 60.10 | 20 | 40 |
| C3-DC Carnitine | 248.15 | 85.05 | 20 | 24 |
| IS (d3-C4-OH) | 251.15 | 85.05 | 20 | 24 |
Note: C3-DC and C4-OH share the same transition. They must be identified by Retention Time. C3-DC elutes ~0.8 min; C4-OH elutes ~1.5 min.
Method Validation & Troubleshooting
Distinguishing Isomers
If an ambiguous peak is observed at m/z 248, use the Derivatization Check .
-
Dry down 50 µL of supernatant.
-
Add 50 µL 3N HCl in n-Butanol.
-
Incubate at 65°C for 15 mins.
-
Dry and reconstitute.
-
Result: If the peak shifts to m/z 304 , it is C4-OH. If it shifts to m/z 360 , it is C3-DC.[2]
Quality Control Logic
-
Internal Standard Stability: The d3-C4-OH IS must co-elute exactly with the endogenous C4-OH. Any shift suggests matrix effects or column degradation.
-
Ion Ratio: The ratio of m/z 85 to m/z 60 should remain constant (typically ~5:1) for positive identification.[4]
Workflow Diagram
Figure 2: Analytical workflow for C4-OH quantification and isomer differentiation.
References
-
PubChem. (2023). (R)-3-hydroxybutyrylcarnitine Compound Summary. National Library of Medicine. [Link]
-
Peng, M., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Frontiers in Genetics. [Link]
-
Forny, P., et al. (2021). Novel LC-MS/MS method for the simultaneous quantification of acylcarnitines. Scientific Reports. [Link]
-
HMDB. (2023). Metabocard for 3-Hydroxybutyrylcarnitine (HMDB00062735). Human Metabolome Database.[5] [Link][5]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-3-hydroxybutyrylcarnitine | C11H21NO5 | CID 90659885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Isobaric Interference in C4-OH Carnitine Analysis
Executive Summary: The C4-OH Analytical Challenge
In high-throughput metabolic phenotyping and newborn screening (NBS), the accurate quantification of 3-hydroxybutyrylcarnitine (C4-OH) is critical for diagnosing Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency. However, users frequently encounter false positives due to isobaric and isomeric interferences that standard Flow Injection Analysis (FIA-MS/MS) cannot resolve.
This guide addresses the two primary analytical failures:
-
Isobaric Interference: Malonylcarnitine (C3-DC) mimics C4-OH on low-resolution instruments.
-
Isomeric Interference: 3-hydroxyisobutyrylcarnitine (associated with HIBCH deficiency) is structurally identical to 3-hydroxybutyrylcarnitine (SCHAD marker) by mass.
Diagnostic Workflow & Decision Logic
The following decision tree outlines the logical progression from an ambiguous screening result to a confirmed analyte identification.
Figure 1: Analytical decision matrix for resolving m/z 248 signals. Note the divergence based on derivatization status.
Technical Troubleshooting (Q&A)
Q1: Why does my non-derivatized assay show elevated C4-OH when the patient has normal clinical presentation?
The Science: In non-derivatized (free acid) positive ion mode, C4-OH (3-hydroxybutyrylcarnitine) and C3-DC (Malonylcarnitine) are nominal isobars.[1]
-
C4-OH:
-
C3-DC:
On a standard Triple Quadrupole (QqQ) mass spectrometer, the mass difference (~0.04 Da) is insufficient for separation. C3-DC is often elevated in Malonyl-CoA Decarboxylase Deficiency. If your method does not separate these chromatographically, the C3-DC signal will "bleed" into the C4-OH channel, causing a false positive [1].
The Fix: You must employ Butyl Ester Derivatization .
-
Mechanism: C4-OH contains one carboxyl group. C3-DC (a dicarboxylic acid) contains two .
-
Result: Butylation adds a butyl group (+56 Da) to every carboxyl group.
-
C4-OH shifts from 248
304 . -
C3-DC shifts from 248
360 (Double butylation). This mass shift completely resolves the interference [8].
-
Q2: I am using derivatization, but I still see ambiguous results. How do I distinguish SCHAD deficiency from HIBCH deficiency?
The Science: Derivatization solves the isobaric problem (C3-DC vs C4-OH) but not the isomeric problem.
-
SCHAD Marker: 3-hydroxybutyrylcarnitine (Linear backbone).
-
HIBCH Marker: 3-hydroxyisobutyrylcarnitine (Branched backbone).
Both have the same formula, same mass (m/z 304 as butyl esters), and similar fragmentation patterns (m/z 85 product ion). HIBCH deficiency is a rare disorder of valine catabolism that leads to the accumulation of the isobutyryl form [11].[2]
The Fix: You must implement LC-MS/MS chromatographic separation .
-
Column Choice: A standard C18 column can separate these, but pentafluorophenyl (PFP) columns often provide superior selectivity for structural isomers due to pi-pi interactions.
-
Protocol: See Protocol B below. The 3-hydroxyisobutyryl isomer typically elutes before the 3-hydroxybutyryl isomer on Reverse Phase systems [9].
Q3: Can I use High-Resolution MS (HRMS) instead of derivatization?
The Science: Yes, but with caveats.
-
Resolution: An instrument with resolution >30,000 FWHM (e.g., Orbitrap or Q-TOF) can theoretically distinguish the 0.0364 Da difference between C4-OH and C3-DC [1].
-
Sensitivity: Non-derivatized dicarboxylic acylcarnitines (like C3-DC) often ionize poorly compared to their esterified forms.
-
Recommendation: While HRMS can distinguish the masses, it cannot distinguish the isomers (SCHAD vs HIBCH) without chromatography. Therefore, LC is still required for a complete profile.
Validated Experimental Protocols
Protocol A: Butyl Ester Derivatization (Chemical Resolution)
Use this to separate C3-DC from C4-OH.
Reagents:
-
3N HCl in n-Butanol.
-
Acetonitrile (LC-MS grade).
Workflow:
-
Extraction: Punch dried blood spot (DBS) or aliquot 10 µL plasma into a well plate. Add methanol containing internal standards.
-
Evaporation: Dry under
stream at 40°C. -
Derivatization: Add 50 µL of 3N HCl in n-Butanol .
-
Incubation: Incubate at 65°C for 15 minutes . (Critical: Ensure complete esterification of dicarboxylic species).
-
Final Prep: Evaporate excess reagent. Reconstitute in Mobile Phase (80:20 Acetonitrile:Water).
-
Analysis: Monitor m/z 304 (C4-OH) and m/z 360 (C3-DC).
Data Interpretation Table:
| Analyte | Native Mass (m/z) | Derivatized Mass (m/z) | Mass Shift ( |
| C4-OH | 248.1 | 304.2 | +56 (Mono-ester) |
| C3-DC | 248.1 | 360.2 | +112 (Di-ester) |
Protocol B: LC-MS/MS Isomer Separation
Use this to separate 3-hydroxybutyryl (SCHAD) from 3-hydroxyisobutyryl (HIBCH).
System Configuration:
-
Column: Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent C18.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
-
0-1 min: Hold 5% B (Equilibration).
-
1-6 min: Ramp to 30% B (Slow gradient is crucial for isomer resolution).
-
6-8 min: Ramp to 90% B (Wash).
Expected Results:
-
Peak 1 (Earlier Elution): 3-hydroxyisobutyrylcarnitine (HIBCH marker).
-
Peak 2 (Later Elution): 3-hydroxybutyrylcarnitine (SCHAD marker).
-
Note: Ensure you run pure standards of both isomers to establish retention times for your specific system [9].
References
-
Comparison of HRMS vs TQ-MS in Newborn Screening Title: High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots.[1][3] Source: NIH / Molecular Genetics and Metabolism Reports URL:[Link]
-
ACMG Technical Standards Title: Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Source: Genetics in Medicine URL:[4][Link]
-
Isomer Separation (HIBCH vs SCHAD) Title: HIBCH deficiency leads to accumulation of hydroxy-C4-carnitine.[2] Source: ResearchGate / Clinical Genetics URL:[Link][2]
-
LC-MS/MS Method for Underivatized Acylcarnitines Title: LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Source: Restek Applications URL:[Link]
-
Minnesota Dept of Health Fact Sheet Title: Elevated C4-OH Acylcarnitine Provider Fact Sheet. Source: Minnesota Department of Health URL:[Link]
Sources
- 1. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. health.state.mn.us [health.state.mn.us]
Improving sensitivity for 3-hydroxybutyrylcarnitine in dried blood spots
Welcome to the technical support resource for the analysis of 3-hydroxybutyrylcarnitine (C4-OH) in dried blood spots (DBS). This guide is designed for researchers, clinical scientists, and professionals in drug development who are working to enhance the sensitivity and reliability of their C4-OH assays. Here, we will explore common challenges and provide field-proven solutions, grounded in scientific principles, to help you optimize your experimental workflow.
Introduction: The Importance of Sensitive C4-OH Detection
3-hydroxybutyrylcarnitine (C4-OH) is a critical biomarker in the screening and diagnosis of certain inborn errors of metabolism. While octanoylcarnitine (C8) is the primary marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accurate quantification of other acylcarnitines, including C4-OH, is essential for a comprehensive metabolic profile.[1][2][3] However, achieving high sensitivity for C4-OH in the complex matrix of a dried blood spot presents several analytical challenges, including low endogenous concentrations, signal suppression, and isobaric interferences.[4]
This guide provides a structured approach to troubleshooting and method optimization, focusing on the critical steps from sample handling to final data acquisition.
Troubleshooting Guide: Enhancing C4-OH Signal and Assay Performance
This section addresses specific issues encountered during the analysis of 3-hydroxybutyrylcarnitine from DBS samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Low or No Detectable C4-OH Signal
A weak or absent signal for your target analyte is one of the most common hurdles. The root cause often lies in one of three areas: sample integrity, extraction efficiency, or instrument sensitivity.
Causality & Recommended Actions:
-
Analyte Degradation: Acylcarnitines are susceptible to hydrolysis and degradation, especially when stored improperly.[5][6] High heat and humidity can significantly accelerate the loss of these markers.[7][8]
-
Solution: Verify your DBS storage conditions. For long-term stability, samples should be stored at -80°C in sealed bags with desiccant packs.[9][10][11] For short-term storage (weeks), -20°C is acceptable. Avoid storage at room temperature, as this leads to a notable decline in acylcarnitine concentrations and a corresponding increase in free carnitine (C0).[12][13]
-
-
Inefficient Extraction: The recovery of C4-OH from the filter paper matrix is paramount. The choice of solvent and extraction technique dictates the efficiency of this process.
-
Solution: Optimize your extraction protocol. A common and effective approach is to use an extraction solvent of methanol, often mixed with acetonitrile and water.[10] Incorporating techniques like sonication in an ice bath or overnight incubation at 4°C can improve recovery compared to simple vortexing.[10]
-
-
Poor Ionization & Isobaric Interference: C4-OH is a small, polar molecule that can be challenging to retain on standard C18 columns and may suffer from poor ionization efficiency. Furthermore, in flow-injection analysis (FIA-MS/MS), C4-OH is a nominal isobar of malonylcarnitine (C3DC), making accurate, independent quantification impossible without chromatographic separation or derivatization.[4]
-
Solution A (Recommended): Implement Derivatization. Converting acylcarnitines to their butyl esters (butylation) is a highly effective strategy. This process increases the hydrophobicity of the molecule, leading to better retention on reverse-phase LC columns and significantly enhancing ionization efficiency during electrospray ionization (ESI), resulting in a substantial sensitivity boost.[14]
-
Solution B: Optimize LC-MS/MS Parameters. Ensure your mass spectrometer is properly tuned for C4-OH. Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument for maximum sensitivity and specificity.[15] Develop a robust UPLC/HPLC method to chromatographically separate C4-OH from isomers and other interfering matrix components.[14][16]
-
Experimental Workflow for Sensitivity Enhancement
Caption: Optimized workflow for sensitive C4-OH analysis from DBS.
Issue 2: High Background or Matrix Effects
Matrix effects, caused by co-eluting compounds from the blood matrix that suppress or enhance the ionization of the target analyte, can severely compromise assay accuracy and precision.
Causality & Recommended Actions:
-
Ion Suppression: Phospholipids and other endogenous substances in blood are notorious for causing ion suppression in ESI-MS.
-
Solution: Improve chromatographic separation. A well-developed gradient elution on a UPLC system can resolve C4-OH from the bulk of the matrix interferences.[14] Ensure your sample preparation includes a protein precipitation step (inherent in methanol/acetonitrile extraction), which removes a significant portion of interfering proteins.
-
-
Contamination: Contaminants from collection materials, solvents, or the lab environment can contribute to high background noise.
-
Solution: Use only LC-MS grade solvents and reagents. Regularly clean and maintain the LC and MS systems, particularly the ion source, to prevent contaminant buildup.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DBS cards to ensure C4-OH stability?
For long-term preservation of acylcarnitines, DBS cards must be stored frozen and dry. The recommended condition is -80°C in sealed, airtight bags containing desiccant packs to minimize humidity.[10][11] Studies have shown significant degradation of acylcarnitines at room temperature, whereas storage at -20°C or -80°C attenuates these changes.[9][12] High humidity is particularly detrimental and accelerates the degradation of many biomarkers.[7]
| Storage Condition | C4-OH Stability | Recommendation |
| Room Temp (21°C) | Poor; significant degradation observed.[7][12] | Not recommended for more than a few days. |
| Refrigerated (4°C) | Fair; degradation is slowed but still occurs.[6] | Suitable for short-term (1-2 weeks) storage only. |
| Frozen (-20°C) | Good; stable for many months.[9][12] | Good for medium-term storage. |
| Ultra-Low (-80°C) | Excellent; optimal for long-term stability.[10][11] | Highly Recommended for all archival samples. |
Q2: Is derivatization necessary for C4-OH analysis? What are the benefits?
While not strictly necessary if sufficient sensitivity is achieved with an underivatized method, derivatization is highly recommended for improving sensitivity and chromatographic performance.
The primary benefits are:
-
Enhanced Sensitivity: Butylation of the carboxyl group creates a butyl ester, which has a higher proton affinity and ionizes more efficiently in the ESI source, leading to a 10-fold or greater increase in signal intensity.[17]
-
Improved Chromatography: The resulting butyl ester is less polar than the native C4-OH, allowing for better retention and peak shape on standard C18 reversed-phase columns.[14]
-
Resolution of Isobars: It allows for the chromatographic separation and accurate quantification of C4-OH from its structural isomers and nominal isobars like malonylcarnitine (C3DC).[4]
Logical Decision Tree for Method Development
Caption: Decision tree for troubleshooting low C4-OH sensitivity.
Q3: How does hematocrit affect the accuracy of C4-OH quantification from DBS?
Hematocrit (Hct) can significantly impact the accuracy of DBS analysis. Blood with high Hct is more viscous and forms smaller, denser spots for the same volume compared to blood with low Hct. When a standard-sized punch is taken, a punch from a high-Hct spot may contain more blood volume (and thus more analyte) than a punch from a low-Hct spot.[8] This can lead to a positive bias in high-Hct samples and a negative bias in low-Hct samples.
-
Mitigation Strategy: While challenging to eliminate completely, using automated punching systems that can estimate spot area or developing calibration curves using blood with varied Hct levels can help mitigate this effect. For most research applications, being aware of this potential variable and ensuring consistency in spotting volume (e.g., >60 µL) can help minimize its impact.[11]
References
-
Soler-Alfonso, C., Bennett, M. J., & Ficicioglu, C. (2016). Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. Metabolic Brain Disease. Available at: [Link]
-
Vockley, J., & Andersson, H. C. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. Available at: [Link]
-
la Marca, G., et al. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years’ Experience from a Nationwide Program. International Journal of Molecular Sciences. Available at: [Link]
-
Dijk, F. M., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Available at: [Link]
-
Centrum Badań Genetycznych. (n.d.). Quantitative determination of acylcarnitine profile in DBS by the LC-MS/MS technique. Genesis. Available at: [Link]
-
Grosse, S. D., et al. (2006). Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: a global perspective. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Otsuka, Y., et al. (2021). Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. Metabolites. Available at: [Link]
-
New York State Department of Health. (n.d.). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Wadsworth Center. Available at: [Link]
-
Prentice, P., et al. (2013). Stability of metabolites in dried blood spots stored at different temperatures over a 2-year period. Bioanalysis. Available at: [Link]
-
Dijk, F. M., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. Semantic Scholar. Available at: [Link]
-
Adam, B. W., et al. (2011). THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES. Steroids. Available at: [Link]
-
ResearchGate. (2024). Determination of 3-hydroxyisovalerylcarnitine and other acylcarnitine levels using liquid chromatography-tandem mass spectrometry in serum and urine of a patient with multiple carboxylase deficiency. ResearchGate. Available at: [Link]
-
Metabolon. (n.d.). Stability of metabolite profiles using dried blood spot cards. Metabolon. Available at: [Link]
-
Miller, C. A., et al. (2021). High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots. Molecular Genetics and Metabolism. Available at: [Link]
-
Turgeon, C. T., et al. (2010). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Journal of Chromatography B. Available at: [Link]
-
Agilent Technologies. (2010). Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent. Available at: [Link]
-
Paglia, G., et al. (2020). Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method. Metabolites. Available at: [Link]
-
Shigematsu, Y., et al. (2022). Stability of amino acids, free and acyl‐carnitine in stored dried blood spots. Pediatrics International. Available at: [Link]
-
Li, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry. Available at: [Link]
-
Gaugler, R., et al. (2019). Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders. International Journal of Neonatal Screening. Available at: [Link]
-
Wilson, D. H., et al. (2018). Expanding the Utility of High-Sensitivity Dried Blood Spot Immunoassay Testing with Single Molecule Counting. Clinical Chemistry. Available at: [Link]
-
Paglia, G., et al. (2020). Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method. Metabolites. Available at: [Link]
-
Koves, T. R., et al. (2012). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite. Metabolism. Available at: [Link]
-
Huang, C., et al. (2015). Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Artusi, C. A., et al. (2020). Identifying Poor Responders to STN DBS in Parkinson Disease: The Role of Rapid Disease Progression in the First Year in Optimal Responders to Levodopa. Movement Disorders Clinical Practice. Available at: [Link]
-
Huang, C., et al. (2015). Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 4. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. metabolon.com [metabolon.com]
- 10. Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Dried Blood Spot-Based Metabolomics: A Targeted, Broad-Spectrum, Single-Injection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of metabolites in dried blood spots stored at different temperatures over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of amino acids, free and acyl‐carnitine in stored dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in 3-hydroxybutyrylcarnitine quantification
To: Global Research & Development Teams From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Minimizing Matrix Effects in 3-Hydroxybutyrylcarnitine Quantification
Executive Summary
Quantifying 3-hydroxybutyrylcarnitine (3-HB-Carnitine) in biological matrices (plasma, serum, DBS) presents a dual challenge: high polarity leading to early elution in reverse-phase (RP) chromatography, and isobaric interference from dicarboxylic acylcarnitines (e.g., malonylcarnitine). These factors make the analyte highly susceptible to ion suppression (matrix effects) from salts and phospholipids.
This technical guide moves beyond standard protocols to address the mechanistic causes of signal instability. It provides a self-validating workflow to isolate 3-HB-Carnitine from the "suppression zone" and verify assay integrity using post-column infusion.
Module 1: Chromatographic & Sample Prep Optimization
Q1: My analyte elutes near the void volume (0.5–1.5 min) and shows poor reproducibility. How do I stabilize the signal?
The Root Cause: 3-HB-Carnitine is highly polar. On standard C18 columns, it is poorly retained and co-elutes with unretained salts, proteins, and polar matrix components that cause massive ion suppression.
The Solution: You must shift the analyte out of the "suppression zone" (the void volume) using one of two strategies: Derivatization or HILIC Mode .
| Feature | Strategy A: Butylation (Derivatization) | Strategy B: HILIC (Native) |
| Mechanism | Converts carboxyl group to butyl ester, increasing hydrophobicity. | Retains polar analytes using a water layer on silica/zwitterionic phase. |
| Retention | Shifts retention significantly later on C18 (e.g., >4 min). | Excellent retention of underivatized polar species. |
| Sensitivity | High (Improves ionization efficiency).[1] | Moderate to High. |
| Isobaric Resolution | Excellent (Separates 3-HB-Carnitine from Malonylcarnitine by mass). | Requires high-efficiency column to resolve isobars chromatographically. |
| Drawback | Risk of hydrolysis; requires sample evaporation/heating. | Long equilibration times; sensitivity to mobile phase pH/buffer. |
Expert Recommendation: Adopt Strategy A (Butylation) for robust quantification.[1] It serves a dual purpose: it increases retention (moving the peak away from salts) and eliminates the primary isobaric interference (see Q2).
Protocol: Butylation Workflow
-
Evaporation: Dry the supernatant (from protein precipitation) under N₂ at 40°C.
-
Reaction: Add 50 µL 3N HCl in n-butanol .
-
Incubation: Incubate at 65°C for 15 minutes . (Do not over-incubate to prevent hydrolysis).
-
Reconstitution: Evaporate again and reconstitute in Mobile Phase A:B (80:20).
-
Result: 3-HB-Carnitine (m/z 248) shifts to m/z 304 .
Q2: I see a persistent background signal or "ghost" peak at m/z 248. Is this a matrix effect?
The Root Cause: This is likely Malonylcarnitine (C3-DC) , not a matrix effect. Malonylcarnitine is isobaric (same nominal mass, m/z 248) with underivatized 3-HB-Carnitine.[2] In low-resolution MS or flow-injection analysis, they are indistinguishable, leading to false positives.
The Fix: The Butylation strategy (described above) resolves this mass spectral overlap chemically.
-
3-HB-Carnitine: Contains 1 carboxyl group
Forms Mono-butyl ester (+56 Da). Mass shifts .[2] -
Malonylcarnitine: Contains 2 carboxyl groups
Forms Di-butyl ester (+112 Da). Mass shifts .
Verification: If you must use a non-derivatized method, you must use a high-strength silica (HSS) T3 column or HILIC column to chromatographically separate these two peaks.
Module 2: Advanced Matrix Effect (ME) Assessment
Q3: How do I prove that my extraction method (PPT vs. SPE) has actually removed the suppression-causing agents?
The Root Cause: Standard "recovery" experiments (spiking pre- vs. post-extraction) only give you a single number (Matrix Factor). They do not tell you where in the chromatogram the suppression occurs.
The Solution: Implement Post-Column Infusion (PCI) .[3][4] This is the "gold standard" for visualizing matrix effects.
The PCI Protocol:
-
Setup: Place a T-junction between the analytical column and the MS source.
-
Infusion: Syringe-infuse a constant flow (e.g., 10 µL/min) of pure 3-HB-Carnitine standard (1 µg/mL) into the effluent.
-
Injection: Inject a blank matrix extract (e.g., plasma processed via your method) via the LC.[5]
-
Analysis: Monitor the baseline of the specific transition (m/z 304
85). -
Interpretation:
-
Stable Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (Interfering compounds stealing charge).
-
Positive Peak: Ion Enhancement.
-
Visualizing the Logic:
Figure 1: Decision logic for assessing and mitigating matrix effects using Post-Column Infusion.
Module 3: Internal Standardization & Quality Control
Q4: Which Internal Standard (IS) should I use? Is an analog sufficient?
The Directive: Do NOT use a structural analog (e.g., C4-carnitine) if a stable isotope-labeled (SIL) analog is available.
-
Gold Standard: 3-hydroxybutyrylcarnitine-d3 (methyl-d3).
-
Acceptable Surrogate: Butyrylcarnitine-d3 (C4-d3) (Only if the hydroxy-analog is unavailable, but be aware it may not compensate perfectly for the polarity-driven suppression of the -OH group).
Why? Matrix effects are strictly retention-time dependent. If your IS does not co-elute exactly with your analyte, it is experiencing a different matrix environment at the electrospray tip. 3-HB-Carnitine-d3 guarantees perfect co-elution and compensation.
Q5: Data Summary - Extraction Efficiency Comparison
Use this table to select your extraction method based on the PCI results.
| Method | Protein Precipitation (PPT) | Phospholipid Removal (PLR) | Solid Phase Extraction (SPE) |
| Complexity | Low (1 step) | Medium (Pass-through) | High (Bind-Wash-Elute) |
| Phospholipid Removal | < 10% | > 95% | > 90% |
| Matrix Factor (MF) | 0.4 – 0.6 (High Suppression) | 0.9 – 1.0 (Clean) | 0.85 – 1.0 (Clean) |
| Rec. Use Case | High conc. screening only | Recommended for 3-HB-Carnitine | Clinical/Regulatory Validation |
References
-
Giesbertz, P., et al. (2015).[6] "An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues."[1][2] Journal of Lipid Research, 56(10), 2029–2039.
- Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030.
- Van Hoecke, H., et al. (2012). "Quantification of acylcarnitines in plasma and blood spots by LC-MS/MS." Clinical Chemistry, 58. (Discusses isobaric interferences of C4-OH and C3-DC).
-
Waters Corporation. "Ostro Pass-through Sample Preparation Products." (Technical Note on Phospholipid Removal).
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Column Temperature for Robust C4-OH Carnitine Separation
Technical Support Center: C4-OH Carnitine Analysis
Welcome to the technical support guide for optimizing the chromatographic separation of 3-hydroxybutyrylcarnitine (C4-OH carnitine). This resource is designed for researchers, scientists, and drug development professionals who are working with acylcarnitine analysis and encountering challenges related to resolution, peak shape, and method reproducibility. As Senior Application Scientists, we have developed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting.
The separation of C4-OH carnitine is a significant challenge primarily due to the presence of its structural isomers, such as 3-hydroxyisobutyryl-carnitine.[1][2] These isomers often exhibit very similar physicochemical properties, leading to co-elution in standard reversed-phase liquid chromatography (LC) methods.[3] Achieving baseline separation is critical for accurate quantification and correct biological interpretation, particularly in studies of ketosis and inborn errors of metabolism.[1][4] Column temperature is one of the most powerful, yet sometimes overlooked, parameters for manipulating chromatographic selectivity and achieving the necessary resolution.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when using column temperature to optimize the separation of C4-OH carnitine and its isomers.
Q1: What is a good starting temperature for C4-OH carnitine separation?
A typical starting point for reversed-phase HPLC methods is around 40°C.[5] However, published methods for acylcarnitine analysis show a wide operational range, from 15°C to 60°C.[1][7][8] We recommend an initial temperature of 35-40°C . This moderate temperature provides a good balance between efficiency and analyte stability, while also operating above ambient temperature to mitigate the effects of minor room temperature fluctuations.[5] From this starting point, you can systematically increase or decrease the temperature to fine-tune the separation.
Q2: How does increasing the column temperature affect my chromatogram?
Increasing the column temperature generally has several distinct effects:
-
Decreased Retention Time: Analytes will elute faster. This is due to a reduction in the mobile phase viscosity and an increase in analyte diffusion rates.[5][9]
-
Lower System Backpressure: The reduced viscosity of the mobile phase leads to a significant drop in backpressure, which can allow for the use of higher flow rates to shorten run times or the use of longer columns for higher efficiency.[6][9]
-
Improved Peak Efficiency (Sharper Peaks): Higher temperatures enhance the speed of mass transfer between the mobile and stationary phases, which can lead to narrower, more symmetrical peaks.[6]
-
Altered Selectivity: This is the most critical effect for isomer separation. Changing the temperature alters the thermodynamics of the interactions between the analytes and the stationary phase.[5] This can change the relative retention of C4-OH carnitine and its isomers, potentially resolving co-eluting peaks.[6]
Q3: When should I consider decreasing the column temperature?
While less common, decreasing the column temperature can be a valuable strategy:
-
Increased Retention Time: Lowering the temperature increases mobile phase viscosity and slows down analyte migration, leading to longer retention times.[5]
-
Improved Resolution for Closely Eluting Compounds: The increased interaction time with the stationary phase can sometimes enhance the separation between critical pairs that are not resolved at higher temperatures.[10] This approach is particularly useful when higher temperatures negatively impact selectivity for your specific analytes.
-
Enhanced Stability for Thermally Labile Analytes: Although C4-OH carnitine is generally stable under typical HPLC conditions, if you are analyzing it alongside other potentially sensitive molecules, a lower temperature may be necessary to prevent degradation.[10] Acylcarnitines can be susceptible to hydrolysis at elevated temperatures and non-neutral pH.[11]
Q4: My C4-OH carnitine peak is co-eluting with an isomer. How can temperature adjustments help?
Co-elution of isomers is the primary challenge in C4-OH carnitine analysis.[3] Temperature can directly influence selectivity, which is the key to resolving this issue.[5] Even small changes in temperature (e.g., ±5°C) can alter the spatial arrangement of both the analyte and the stationary phase (especially C18 chains), modifying their interactions. This can cause one isomer to be retained slightly longer or shorter relative to the other, leading to separation.
If you have co-eluting peaks, a temperature scouting experiment is highly recommended. Analyze your sample at a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C) while keeping all other method parameters constant. Plot the resolution between the critical pair against temperature to find the optimal setting.
Q5: I'm observing poor peak shape (tailing or fronting). Could temperature be the cause?
Yes, temperature can contribute to poor peak shape.
-
Peak Tailing: This can occur due to unwanted secondary interactions between the analyte and the stationary phase, such as with residual silanols on a silica-based column.[3] Increasing the temperature can sometimes provide enough energy to overcome these interactions more quickly, resulting in a more symmetrical peak.
-
Peak Broadening or Splitting: A significant temperature mismatch between the mobile phase entering the column and the column itself can cause peak distortion.[5] Pre-heating the mobile phase before it enters the column can mitigate this. Most modern column compartments have features to equilibrate the mobile phase temperature.
-
Peak Fronting: This is often related to column overload or sample solubility issues.[3] While less directly related to temperature, running at a higher temperature can increase analyte solubility in the mobile phase, which may help alleviate fronting in some cases.
Q6: What are the risks of using high temperatures for C4-OH carnitine analysis?
While beneficial, high temperatures are not without risks:
-
Analyte Degradation: Acylcarnitines can hydrolyze, especially at elevated temperatures combined with high or low pH.[11] This would lead to a loss of signal for C4-OH carnitine and a corresponding increase in free L-carnitine. It is crucial to assess the stability of your analyte at the desired temperature.
-
Column Stability: Not all HPLC columns are designed for high-temperature operation. Using a column above its recommended temperature limit can cause irreversible damage to the stationary phase, leading to a rapid decline in performance. Always consult the column manufacturer's specifications.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause & Explanation | Recommended Action |
| Poor Resolution / Co-elution | Sub-optimal Selectivity: The current temperature does not provide sufficient difference in retention between C4-OH carnitine and its isomer(s). | 1. Perform a temperature scouting study. Run the analysis at ±10°C and ±20°C from your current method temperature. 2. Evaluate the resolution at each temperature to find the optimum. Remember that the relationship between temperature and resolution is not always linear.[6] |
| Poor Peak Shape (Tailing) | Secondary Interactions: Strong, unwanted interactions between the analyte and active sites (e.g., silanols) on the stationary phase are occurring.[3] | 1. Increase the column temperature in 5-10°C increments. This can provide enough kinetic energy to reduce these secondary interactions, sharpening the peak. 2. If tailing persists, the issue may be chemical (e.g., mobile phase pH).[12] |
| Shifting Retention Times | Inadequate Temperature Control: The column temperature is fluctuating between runs due to ambient changes or an unstable column oven.[5] | 1. Ensure your column compartment is set to a temperature at least 5-10°C above the highest ambient laboratory temperature to ensure stable control. 2. Allow the system to fully equilibrate at the set temperature before starting a sequence (at least 15-30 minutes). |
| Loss of Signal / New Peaks | Analyte Degradation: The set temperature may be too high, causing the C4-OH carnitine to hydrolyze into free carnitine and 3-hydroxybutyric acid.[11] | 1. Perform a stability check. Incubate a standard solution at the target temperature for the duration of a typical run and compare the chromatogram to an unheated control. 2. If degradation is observed, reduce the column temperature. |
Data Summary: Impact of Temperature on Chromatography
The following table summarizes the general effects of adjusting column temperature on key chromatographic parameters.
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature |
| Retention Time | Decreases | Increases |
| Resolution | Variable (Can Increase or Decrease) | Variable (Can Increase or Decrease) |
| Peak Width | Generally Decreases (Sharper Peaks) | Generally Increases (Broader Peaks) |
| Selectivity | Changes (Alters relative retention) | Changes (Alters relative retention) |
| Backpressure | Decreases | Increases |
| Analyte Stability | Potential for Degradation | Generally More Stable |
Experimental Protocol: Systematic Temperature Optimization
This protocol outlines a systematic approach to determine the optimal column temperature for the separation of C4-OH carnitine from its isomers.
Objective: To evaluate the effect of column temperature on the resolution of C4-OH carnitine and its critical pairs.
Materials:
-
HPLC or UHPLC system with a thermostatted column compartment.
-
Analytical column (e.g., C18, 2.1 x 100 mm, <3 µm).
-
Mobile Phases A and B as per your starting method.
-
Analytical standard containing C4-OH carnitine and, if available, its relevant isomers.
Procedure:
-
System Preparation:
-
Install the analytical column in the thermostatted compartment.
-
Prime the system with the mobile phases.
-
Set the initial gradient, flow rate, and all other LC-MS/MS parameters to your standard conditions.
-
-
Initial Equilibration (First Temperature Point):
-
Set the column compartment to the lowest temperature in your study (e.g., 25°C).
-
Equilibrate the entire system by running the mobile phase through the column for at least 20 minutes to ensure the column and solvent are at a stable temperature.
-
-
Temperature Scouting Injections:
-
Inject your analytical standard and acquire the data.
-
Increase the column temperature to the next set point (e.g., 35°C).
-
Allow the system to re-equilibrate for at least 15 minutes.
-
Inject the standard again.
-
Repeat this process for all desired temperature points (e.g., 45°C, 55°C, 65°C).
-
-
Data Analysis:
-
For each temperature point, identify the peaks for C4-OH carnitine and its isomer(s).
-
Measure the retention time (t_R) for each peak.
-
Measure the peak width at baseline (W) for each peak.
-
Calculate the resolution (R_s) between the C4-OH carnitine peak and the adjacent isomer peak using the formula: R_s = 2(t_{R2} – t_{R1}) / (W_1 + W_2)
-
A resolution value ≥ 1.5 indicates baseline separation.
-
-
Selection of Optimal Temperature:
-
Plot Resolution (R_s) vs. Temperature (°C).
-
Select the temperature that provides the best resolution (ideally ≥ 1.5) while maintaining good peak shape and an acceptable run time.
-
Visualization: Temperature Optimization Workflow
The following diagram illustrates the decision-making process for troubleshooting and optimizing column temperature for C4-OH carnitine separation.
Caption: Workflow for optimizing column temperature.
References
- BenchChem. (n.d.). Troubleshooting poor chromatographic separation of acylcarnitines.
-
te Brinke, H., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]
- Agilent Technologies, Inc. (n.d.). Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples.
-
Ferdinandusse, S., et al. (2022). Metabolic Pathways of Acylcarnitine Synthesis. Biomedicines. Retrieved from [Link]
-
Struys, E. A., et al. (2011). Increased Excretion of C4-Carnitine Species after a Therapeutic Acetylsalicylic Acid Dose: Evidence for an Inhibitory Effect on Short-Chain Fatty Acid Metabolism. International Journal of Molecular Sciences. Retrieved from [Link]
- De Biase, I., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. UT Southwestern Medical Center.
- te Brinke, H., et al. (2017). An LC-MS/MS method to quantify acylcarnitine species including isomeric. ResearchGate.
-
Giesbertz, P., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. International Journal of Neonatal Screening. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Giesbertz, P., et al. (2020). Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism. ResearchGate. Retrieved from [Link]
-
SHIMADZU CORPORATION. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
ResearchGate. (2025). Stability of Acylcarnitines and Free Carnitine in Dried Blood Samples: Implications for Retrospective Diagnosis of Inborn Errors of Metabolism and Neonatal Screening for Carnitine Transporter Deficiency. Retrieved from [Link]
-
Dong, M. W. (2026). High-Temperature Liquid Chromatography. LCGC International. Retrieved from [Link]
- BenchChem. (n.d.). Long-term stability and storage of Acetyl-L-Carnitine for research.
-
Duque, L., et al. (2025). C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism. Molecular Genetics and Metabolism. Retrieved from [Link]
Sources
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. lcms.cz [lcms.cz]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Correcting for ion suppression in urinary C4-OH carnitine analysis
A Guide to Overcoming Ion Suppression in LC-MS/MS
Welcome to the technical support center for urinary C4-OH carnitine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on correcting for ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As Senior Application Scientists, we understand the nuances of bioanalysis and aim to equip you with the knowledge to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding ion suppression in the analysis of C4-OH carnitine in urine.
Q1: What is ion suppression and why is it a significant problem in urinary C4-OH carnitine analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as C4-OH carnitine, is reduced by the presence of co-eluting components from the sample matrix.[1][2] In electrospray ionization (ESI), the most common ionization technique for this analysis, the analyte and matrix components compete for the limited charge on the surface of the ESI droplet.[3] This competition can lead to a decreased signal intensity for the analyte, which negatively impacts the sensitivity, accuracy, and precision of the assay.[4] Urine is a particularly challenging matrix due to its high and variable concentrations of salts, urea, and other endogenous metabolites that can cause significant ion suppression.[5]
Q2: What are the common culprits of ion suppression in urine samples?
A2: Ion suppression in urine is primarily caused by endogenous and exogenous components that interfere with the ionization of C4-OH carnitine. Key culprits include:
-
Inorganic Salts: High concentrations of salts like sodium and potassium chloride can alter the droplet surface tension and charge distribution in the ESI source, leading to reduced analyte signal.
-
Urea: As the most abundant organic solute in urine, urea can significantly suppress the ionization of co-eluting analytes.
-
Other Endogenous Metabolites: A diverse range of polar metabolites, such as creatinine and various organic acids, can co-elute with C4-OH carnitine and compete for ionization.[6]
-
Co-administered Drugs and their Metabolites: If the subjects are on medication, the drugs and their metabolites can also act as interfering substances.[4]
Q3: How can I determine if my C4-OH carnitine assay is affected by ion suppression?
A3: A common and effective method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a C4-OH carnitine standard solution is infused into the LC eluent after the analytical column and before the MS source. A blank urine extract is then injected onto the column. Any dip in the constant baseline signal of C4-OH carnitine indicates the elution of matrix components that are causing ion suppression.[4]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it the gold standard for correcting ion suppression?
A4: A stable isotope-labeled internal standard is a synthetic version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS for C4-OH carnitine would have nearly identical physicochemical properties, including polarity, pKa, and ionization efficiency, to the endogenous analyte.[7] This means it will co-elute with the analyte and experience the same degree of ion suppression.[4] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to accurate and precise quantification.[7]
Troubleshooting Guides
This section provides a more in-depth, step-by-step approach to troubleshooting and mitigating ion suppression in your urinary C4-OH carnitine analysis.
Problem: Low and Inconsistent C4-OH Carnitine Signal
If you are observing a weak and variable signal for C4-OH carnitine, it is highly likely that your assay is suffering from significant ion suppression. Here’s a systematic approach to diagnose and resolve the issue:
Step 1: Assess the Extent of Ion Suppression
Before making any changes to your method, it's crucial to understand the severity and location of the ion suppression.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of C4-OH carnitine at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Using a syringe pump and a T-junction, infuse this solution into the LC eluent flow between the column and the MS source at a low flow rate (e.g., 5-10 µL/min).
-
Equilibrate the system until a stable baseline signal for C4-OH carnitine is observed.
-
Inject a prepared blank urine sample (a sample with no analyte, processed through your entire sample preparation procedure).
-
Monitor the C4-OH carnitine signal. A significant drop in the baseline indicates ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.
-
Step 2: Optimize Chromatographic Separation
The goal here is to chromatographically separate C4-OH carnitine from the regions of ion suppression identified in the previous step.
-
Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a good choice for polar analytes like C4-OH carnitine as it can provide good retention and separation from early-eluting salts.[8][9]
-
Reversed-Phase (RP) Chromatography with Ion-Pairing Agents: While C4-OH carnitine is poorly retained on traditional C18 columns, the use of a volatile ion-pairing reagent in the mobile phase can improve retention and peak shape.[10]
-
-
Mobile Phase Optimization:
-
Gradient Profile: Adjust the gradient slope to improve the resolution between C4-OH carnitine and interfering peaks. A shallower gradient around the elution time of the analyte can be beneficial.
-
pH: The pH of the mobile phase can influence the retention of both the analyte and interfering compounds. Experiment with different pH values to achieve optimal separation.
-
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[2]
Step 3: Enhance Sample Preparation
A more rigorous sample preparation is one of the most effective ways to remove interfering matrix components before they reach the LC-MS system.[3]
-
Solid-Phase Extraction (SPE): SPE can be highly effective in cleaning up urine samples. For C4-OH carnitine, a mixed-mode cation exchange SPE sorbent can be used to retain the positively charged analyte while allowing neutral and anionic interferences to be washed away.[10]
-
Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract C4-OH carnitine into an organic solvent, leaving behind many of the interfering salts and polar metabolites in the aqueous phase.[11]
-
Protein Precipitation (PPT): While less effective for removing small molecule interferences in urine compared to plasma, it can be a simple first step to remove any precipitated proteins.[11]
Step 4: Implement a Stable Isotope-Labeled Internal Standard
As mentioned in the FAQs, a SIL-IS is the most robust way to correct for ion suppression that cannot be eliminated through chromatographic or sample preparation strategies.
-
Protocol for SIL-IS Implementation:
-
Obtain a certified C4-OH carnitine SIL-IS (e.g., d3-C4-OH carnitine).
-
Prepare a working solution of the SIL-IS.
-
Spike the SIL-IS into all calibrators, quality control samples, and unknown urine samples at a fixed concentration early in the sample preparation process.
-
Develop an MRM method that includes transitions for both the endogenous C4-OH carnitine and the SIL-IS.
-
Quantify the endogenous C4-OH carnitine by calculating the peak area ratio of the analyte to the SIL-IS and plotting this against the concentration of the calibrators.
-
Quantitative Impact of Correction Strategies
The following table provides a conceptual overview of the expected improvements in assay performance with different strategies to mitigate ion suppression. The values are illustrative and will vary depending on the specific assay and matrix.
| Strategy | Expected Reduction in Ion Suppression (%) | Expected Improvement in Precision (%CV) | Expected Improvement in Accuracy (%Bias) |
| None (Dilute-and-Shoot) | 0 | >20% | ±30% |
| Optimized Chromatography | 20-40% | 15-20% | ±20% |
| Solid-Phase Extraction (SPE) | 50-70% | 10-15% | ±15% |
| SIL-Internal Standard | >90% (Correction) | <10% | <10% |
| SPE + SIL-Internal Standard | >95% (Correction) | <5% | <5% |
Visualizing the Workflow
The following diagram illustrates a robust workflow for urinary C4-OH carnitine analysis, incorporating best practices to minimize and correct for ion suppression.
Caption: Workflow for robust urinary C4-OH carnitine analysis.
Conclusion
Ion suppression is a significant but manageable challenge in the LC-MS/MS analysis of C4-OH carnitine in urine. By understanding the causes of ion suppression and systematically applying the troubleshooting and mitigation strategies outlined in this guide, researchers can develop robust, accurate, and precise bioanalytical methods. The cornerstone of a reliable assay is a combination of effective sample preparation to remove interfering matrix components and the use of a stable isotope-labeled internal standard to correct for any remaining matrix effects.
References
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Pinho, F., Gaudin, M., & Libong, D. (2019). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Journal of Pharmaceutical Analysis. [Link]
-
Vernez, L., Hopfgartner, G., Wenk, M., & Krähenbühl, S. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Journal of Chromatography A, 984(2), 203-213. [Link]
-
Stahnke, H., & Kulling, S. E. (2012). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 53(8), 1685-1693. [Link]
-
AMS BioPharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
Souza, I. D., & Lanças, F. M. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Millington, D. S., Kodo, N., Norwood, D. L., & Roe, C. R. (1989). Measurement of urinary free and acylcarnitines: quantitative acylcarnitine profiling in normal humans and in several patients with metabolic errors. Analytical biochemistry, 176(1), 85-95. [Link]
-
Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray ionization efficiency is dependent on different molecular descriptors with respect to solvent pH and instrumental configuration. PloS one, 11(9), e0162227. [Link]
-
Zhang, T., et al. (2021). Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. Analytica Chimica Acta, 1184, 338997. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. [Link]
-
Giesbertz, P., Ecker, J., Haag, A., Spanier, B., & Daniel, H. (2014). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 55(8), 1715–1723. [Link]
-
Maeda, Y., et al. (2007). Simultaneous quantification of acylcarnitine isomers containing dicarboxylic acylcarnitines in human serum and urine by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 21(5), 793–798. [Link]
-
Pozo, O. J., et al. (2007). ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 80–87. [Link]
-
Stevens, R. D., et al. (2011). Increased Excretion of C4-Carnitine Species after a Therapeutic Acetylsalicylic Acid Dose: Evidence for an Inhibitory Effect on Short-Chain Fatty Acid Metabolism. Clinical chemistry, 57(5), 755–763. [Link]
-
Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 16. [Link]
-
Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass spectrometry reviews, 36(2), 115–142. [Link]
-
van der-Velpen, V., et al. (2013). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1303, 57–64. [Link]
-
Sun, L., et al. (2021). A Mass Spectral Library of Acylcarnitines Derived from Human Urine. Journal of the American Society for Mass Spectrometry, 32(6), 1436–1446. [Link]
-
Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(4), 37. [Link]
-
Gaukroger, K., et al. (2018). Urinary acylcarnitines are altered in human kidney cancer. British journal of cancer, 118(7), 983–991. [Link]
-
Creek, D. J., et al. (2011). Toward a unified workflow for metabolomics using liquid chromatography-mass spectrometry. Analytical chemistry, 83(22), 8703–8710. [Link]
-
Spagou, K., et al. (2011). HILIC-UPLC-MS for probing the human urinary metabolome in a study of bladder cancer. Journal of separation science, 34(24), 3564–3573. [Link]
-
Chauve, S., et al. (2010). A rapid and multi-component HILIC-MS/MS method for the analysis of polar compounds in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(17-18), 1548–1556. [Link]
-
Tang, D. Q., et al. (2016). Recent advances in HILIC-MS for metabolomics. Electrophoresis, 37(1), 80–91. [Link]
-
Kruve, A., & Kunnapas, A. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Journal of the American Society for Mass Spectrometry, 28(11), 2411–2420. [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533–2540. [Link]
-
D'Arienzo, C. J., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America, 39(9), 450-455. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
Sources
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- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 4. benchchem.com [benchchem.com]
- 5. harvest.usask.ca [harvest.usask.ca]
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- 7. tandfonline.com [tandfonline.com]
- 8. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Guide: Eliminating Carryover in Hydroxybutyrylcarnitine (C4-OH) Analysis
From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical Research Team Subject: Troubleshooting & Mitigation of C4-OH Carnitine Carryover in LC-MS/MS Workflows
The Technical Challenge: Why C4-OH is "Sticky"
Hydroxybutyrylcarnitine (C4-OH) presents a unique analytical challenge compared to its non-hydroxylated acylcarnitine counterparts. While all acylcarnitines are zwitterionic (containing both a positive quaternary ammonium and a negative carboxylate), the addition of the hydroxyl group on the butyryl chain introduces a critical vector for hydrogen bonding .
This moiety allows C4-OH to interact strongly with:
-
Silanols: Residual active sites on glass vials and column stationary phases.
-
Metal Oxides: Passivation layers on stainless steel needles and valve stators.
-
Polymeric Seals: Rotor seals in the autosampler valve.
Carryover manifests as ghost peaks in blank injections following high-concentration standards, compromising the Lower Limit of Quantitation (LLOQ) and linearity. This guide provides a self-validating workflow to isolate and eliminate these artifacts.
Phase I: Diagnostic Isolation (The "Bypass" Protocol)
Before changing solvents or columns, you must mathematically isolate the source of the carryover. Most users assume it is the column, but in 70% of C4-OH cases, it is the autosampler fluidics.
Protocol: The Column Bypass Test
Objective: Determine if carryover is Hydrodynamic (Autosampler/Injector) or Chromatographic (Column).
-
Remove the Column: Connect the injector outlet directly to the MS source (or detector) using a zero-dead-volume union.
-
The Sequence:
-
Inject Double Blank (Mobile Phase A).
-
Inject High Standard (ULOQ of C4-OH).
-
Inject Double Blank (Repeat 3x).
-
-
Analysis:
-
Scenario A: If the first blank after ULOQ shows a signal >20% of your LLOQ, the carryover is in the Autosampler/Injector .
-
Scenario B: If the bypass blanks are clean, but the column-installed blanks are dirty, the carryover is Chromatographic (Column adsorption).
-
Visualization: Diagnostic Logic Flow
Figure 1: Decision matrix for isolating the physical source of analyte carryover.
Phase II: Autosampler Mitigation (Hardware & Chemistry)
If Phase I identifies the Autosampler as the culprit, standard methanol washes are insufficient for C4-OH. You must use a "Dual-Wash" strategy that targets both solubility and surface tension.
The Chemistry of the Wash
Acylcarnitines require protic solvents to solubilize the zwitterion, but organic strength to strip it from surfaces.
-
Acidification: Crucial. 0.1% Formic Acid protonates the carboxyl group, breaking ionic interactions with metal surfaces.
-
Isopropyl Alcohol (IPA): Essential for wetting hydrophobic surfaces (Teflon/PEEK seals) where C4-OH might hide.
Recommended Wash Configuration (Dual Solvent System)
| Parameter | Composition | Function |
| Weak Wash (Solvent A) | 90% Water / 10% Methanol | Removes buffer salts and highly polar matrix components. Prevents precipitation when the strong wash is introduced. |
| Strong Wash (Solvent B) | 40% Acetonitrile / 40% IPA / 20% Acetone + 0.5% Formic Acid | The Stripper. The IPA wets the surface; Acetone/ACN dissolves the organic backbone; Acid disrupts hydrogen/ionic bonding. |
| Wash Volume | 3x Loop Volume (min. 200µL) | Ensure the needle is dipped for at least 5 seconds. |
Hardware Check: If wash solvents fail, replace the Rotor Seal (Vespel/Tefzel). C4-OH can embed into micro-scratches on a worn rotor seal, leaching out in subsequent injections.
Phase III: Chromatographic Solutions (The "Sawtooth")
If Phase I identifies the Column as the source, the analyte is likely retaining on the stationary phase or frit. A standard linear gradient often fails to "scrub" the column head effectively.
Protocol: The Sawtooth Wash Step
Instead of holding at 95% Organic for 2 minutes, oscillate the composition. This rapid change in solvation environment disrupts the equilibrium of adsorbed analytes.
Gradient Table Example (Total Run: 6.0 min)
-
0.0 - 3.0 min: Analytical Gradient (Separation of C4-OH).
-
3.1 min: Ramp to 98% B (Organic).
-
3.5 min: Drop to 10% B (Aqueous).
-
3.8 min: Ramp to 98% B (Organic).
-
4.2 min: Drop to 10% B (Aqueous).
-
4.5 min: Final Re-equilibration.
Visualization: Sawtooth Gradient Profile
Figure 2: The "Sawtooth" wash cycles the column between high-organic and high-aqueous phases to dislodge stubborn analytes.
Frequently Asked Questions (FAQ)
Q: I see carryover in the blank, but only after the second injection of the standard. Why? A: This is classic "carryover accumulation." The first injection saturates the active sites (silanols/metal); the second injection has nowhere to stick, so the excess remains in the flow path or diffuses into dead volumes, appearing in the subsequent blank. This confirms you need a stronger needle wash (see Phase II).
Q: Can I use 100% Acetonitrile as a blank to clean the system? A: No. Pure acetonitrile can cause zwitterionic acylcarnitines to precipitate if the buffer salts aren't cleared first. Always use a blank that matches your initial mobile phase conditions (e.g., 90% Water / 10% ACN + Formic Acid) to ensure solubility while cleaning.
Q: Does the type of vial matter? A: Yes. Hydroxybutyrylcarnitine can adsorb to standard borosilicate glass. Use polypropylene vials or deactivated (silanized) glass vials to prevent the analyte from sticking to the container walls, which can mimic carryover (desorption over time).
References
-
Clinical and Laboratory Standards Institute (CLSI). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[1] (Standard for validating carryover limits in clinical assays).
-
National Institutes of Health (NIH).Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. (Detailed study on column vs. autosampler carryover).
-
Restek Corporation. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. (Methodology for separating isobars like C4-OH).[2]
-
SCIEX.High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (Application note covering sample prep and wash cycles).
Sources
Technical Support Center: 3-Hydroxybutyrylcarnitine (C4-OH) Linearity Validation
Status: Operational Specialist: Senior Application Scientist, Bioanalysis Division Topic: Validation of Linearity Range for 3-Hydroxybutyrylcarnitine (3-HB-carnitine) Detection via LC-MS/MS Last Updated: February 14, 2026
Introduction: The Criticality of Linearity in C4-OH Analysis
Welcome to the technical support hub. You are likely here because you are validating an LC-MS/MS assay for 3-hydroxybutyrylcarnitine (C4-OH) , a critical biomarker for mitochondrial fatty acid oxidation disorders (specifically SCHAD deficiency) and diabetic ketoacidosis.
The Core Challenge: Unlike xenobiotics (drugs), 3-HB-carnitine is endogenous . It exists in all human plasma, making it impossible to obtain a "true blank" matrix. Furthermore, it shares an identical mass (
This guide replaces generic templates with a causality-driven troubleshooting system . We do not just ask "is it linear?"; we ask "does the linearity reflect biological reality?"
Module 1: Experimental Design & Protocol (The "How-To")
To ensure scientific integrity, your validation must be a self-validating system . You cannot rely on unweighted linear regression for this analyte due to the wide dynamic range (heteroscedasticity).
The "Surrogate Matrix" Approach (Recommended)
Since analyte-free human plasma does not exist, you must use a surrogate matrix for your calibration standards to prove linearity starting from zero.
-
Surrogate Matrix: 1% BSA in PBS (Phosphate Buffered Saline) or Charcoal-Stripped Plasma.
-
QC Samples: Must be prepared in authentic matrix (pooled human plasma) to validate matrix effects.
The Protocol: Standard Preparation
| Component | Specification | Critical Technical Note |
| Analyte | 3-Hydroxybutyrylcarnitine | Ensure it is the L-isomer (physiologically relevant), though MS cannot distinguish D/L without chiral columns. |
| Internal Standard (IS) | d3-3-hydroxybutyrylcarnitine | Do not use d3-carnitine. You need an acyl-specific IS to compensate for recovery differences of the hydroxybutyryl chain. |
| Calibration Range | 10 ng/mL – 2000 ng/mL | Covers physiological (low) and pathological (SCHAD deficiency/Ketosis) ranges. |
| Weighting | Mandatory. Variance increases with concentration (heteroscedasticity). Unweighted regression will fail accuracy at the LLOQ. |
Workflow Diagram
Figure 1: Endogenous metabolite validation workflow using a surrogate matrix approach to establish true linearity.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes. Identify your symptom below.
Issue A: "My calibration curve plateaus (flattens) at the high end."
Diagnosis: Detector Saturation or Dimer Formation.
-
The Cause: Acylcarnitines are polar and ionize easily. At high concentrations (>2000 ng/mL), the electrospray droplet surface becomes saturated, or the detector (multiplier) is blinded.
-
The Fix:
-
Monitor Isotope Peaks: Check the M+1 isotope. If the M+0 is saturated, the M+1 might still be linear.
-
Divert Valve: Ensure the source is diverted to waste during the solvent front to keep the source clean.
-
Linearity Truncation: If the biological relevant range is lower, truncate the curve. Do not force a fit through saturated points.
-
Issue B: "I have good (>0.99), but my LLOQ accuracy fails (>20%)."
Diagnosis: Incorrect Weighting Factor.
-
The Cause:
is a misleading metric for bioanalysis. It is dominated by high-concentration standards. In unweighted regression, a deviation of 100 ng/mL at the high end (1% error) contributes the same "penalty" as a 100 ng/mL deviation at the low end (1000% error). -
The Fix: Apply
weighting .-
Why? This forces the regression line to pass closer to the low standards, sacrificing negligible accuracy at the high end to ensure the LLOQ is valid.
-
Issue C: "My 'Zero' standard has a peak."
Diagnosis: Contaminated Surrogate Matrix or Carryover.
-
The Cause: Even "stripped" plasma can have residual carnitines. Or, your autosampler needle is carrying over the sticky acylcarnitine from a previous high sample.
-
The Fix:
-
Blank Check: Inject a double blank (solvent only). If clear, your matrix is contaminated. Switch to 1% BSA in PBS.
-
Carryover Check: Inject ULOQ followed by a Blank. If the Blank > 20% of LLOQ, increase needle wash steps (use 50:50 MeOH:H2O with 0.1% Formic Acid).
-
Issue D: "My linearity slope changes between runs."
Diagnosis: Isobaric Interference (Malonylcarnitine).[1]
-
The Cause: Malonylcarnitine (C3-DC) and 3-HB-carnitine (C4-OH) both have a precursor ion of
248 . If your chromatography shifts, the co-eluting Malonylcarnitine will add to your signal, altering the slope. -
The Fix: Ensure chromatographic resolution.
-
Check: Monitor the transition for Malonylcarnitine specifically if possible, or use a column that separates dicarboxylic species from hydroxylated species.
-
Module 3: Advanced Troubleshooting Logic
Use this decision tree to diagnose linearity failures systematically.
Figure 2: Decision logic for diagnosing linearity failures in LC-MS/MS validation.
Module 4: Acceptance Criteria (FDA/EMA)
Refer to these criteria to pass your validation.
| Parameter | Acceptance Criteria | Reference |
| Linearity ( | FDA BMV 2018 [1] | |
| Accuracy (Standards) | FDA BMV 2018 [1] | |
| Precision (CV%) | FDA BMV 2018 [1] | |
| Zero Standard | Response | EMA BMV 2011 [2] |
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020).[5] EP06: Evaluation of Linearity of Quantitative Measurement Procedures. Retrieved from [Link]
- Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. EP06 | Evaluation of Linearity of Quantitative Measurement Procedures [clsi.org]
Validation & Comparative
Navigating Ketone Metabolism: A Comparative Analysis of 3-Hydroxybutyrylcarnitine in Physiological Ketosis vs. Pathological Ketoacidosis
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
The nuanced landscape of ketone body metabolism presents both therapeutic opportunities and diagnostic challenges. Central to this is the metabolite 3-hydroxybutyrylcarnitine (C4OH), an ester of carnitine and 3-hydroxybutyrate. While its presence is a hallmark of ketosis, its quantitative assessment reveals a stark and critically important distinction between the controlled, physiological state of nutritional ketosis and the life-threatening metabolic crisis of diabetic ketoacidosis (DKA). This guide provides an in-depth comparison of 3-hydroxybutyrylcarnitine levels in these two states, detailing the underlying biochemical causality, and presenting a validated experimental protocol for its quantification.
The Dichotomy of Ketosis: Physiology vs. Pathology
Nutritional ketosis is a regulated metabolic state, typically induced by a very low-carbohydrate, high-fat ketogenic diet or prolonged fasting. In this state, the liver produces ketone bodies—primarily beta-hydroxybutyrate (BHB) and acetoacetate—from fatty acids to serve as an alternative energy source for the brain and other tissues when glucose is scarce[1][2]. Blood BHB levels in nutritional ketosis are typically maintained within a safe, therapeutic range.
Diabetic ketoacidosis, in contrast, is a pathological state of uncontrolled ketogenesis, driven by a severe deficiency of insulin and an excess of counter-regulatory hormones like glucagon[3][4]. This hormonal imbalance leads to rampant lipolysis and an overwhelming flood of fatty acids to the liver, resulting in the massive overproduction of ketone bodies. The accumulation of these acidic compounds overwhelms the body's buffering capacity, leading to severe metabolic acidosis[4][5].
3-Hydroxybutyrylcarnitine: A Tale of Two Stereoisomers and Metabolic States
3-hydroxybutyrylcarnitine exists as two stereoisomers, each with a distinct metabolic origin, a crucial detail in understanding its differential accumulation.
-
L-3-hydroxybutyrylcarnitine: This isomer is a metabolic intermediate in the mitochondrial beta-oxidation of fatty acids. Its formation is a routine part of fat metabolism.
-
D-3-hydroxybutyrylcarnitine: This isomer is not a direct intermediate of beta-oxidation. Instead, it is formed from the primary ketone body, D-3-hydroxybutyrate (BHB), via an acyl-CoA synthetase reaction[6].
During any ketotic state, the increased availability of substrates from fatty acid oxidation elevates the L-isomer. However, the dramatic surge in BHB that characterizes both physiological and pathological ketosis leads to a significant production of the D-isomer, which often becomes the predominant form[6]. The strong positive correlation observed between plasma BHB and total C4OH levels underscores this relationship, establishing C4OH as a reliable biomarker for the degree of ketosis[7].
The causality behind the differential levels of 3-hydroxybutyrylcarnitine between nutritional ketosis and DKA is therefore directly linked to the magnitude of BHB production.
-
In Nutritional Ketosis: The regulated and moderate increase in BHB leads to a corresponding, controlled elevation of D-3-hydroxybutyrylcarnitine.
-
In Diabetic Ketoacidosis: The unregulated, massive overproduction of BHB results in a proportionally extreme elevation of D-3-hydroxybutyrylcarnitine, far exceeding the levels seen in physiological ketosis. This is compounded by a general increase in all acylcarnitines as the carnitine pool becomes overwhelmed by the sheer flux of fatty acid-derived acyl-CoAs[8].
The following diagram illustrates the distinct metabolic pathways leading to the formation of 3-hydroxybutyrylcarnitine in these two states.
Caption: Metabolic pathways of 3-hydroxybutyrylcarnitine formation.
Quantitative Comparison: A Clear Diagnostic Divide
The profound difference in the scale of ketogenesis between the two states is directly reflected in the circulating levels of BHB and, consequently, 3-hydroxybutyrylcarnitine. While direct comparative studies on C4OH are limited, the established ranges for BHB allow for a clear, semi-quantitative comparison.
| Parameter | Normal (Non-Ketotic) State | Nutritional Ketosis | Diabetic Ketoacidosis (DKA) |
| Primary Metabolic Driver | Glucose Metabolism | Fatty Acid Oxidation (Regulated) | Fatty Acid Oxidation (Uncontrolled) |
| Insulin Status | Sufficient | Low but present/effective | Severe deficiency |
| Blood BHB Levels (mmol/L) | < 0.5[1] | 0.5 - 5.0[2][5] | > 3.0, often 15 - 25[2][5][9] |
| Plasma 3-Hydroxybutyrylcarnitine (C4OH) (µmol/L) | < 0.18[10] | Elevated (significantly increased from baseline)[11] | Markedly Elevated (Expected to be proportionally higher than in nutritional ketosis, reflecting extreme BHB levels)[8] |
| Clinical Significance | Homeostasis | Therapeutic/Adaptive | Pathological/Life-threatening |
Experimental Protocol: Quantification of 3-Hydroxybutyrylcarnitine
The gold-standard methodology for the quantification of 3-hydroxybutyrylcarnitine is acylcarnitine profiling using flow-injection tandem mass spectrometry (MS/MS). This method allows for the simultaneous measurement of a wide array of acylcarnitines, providing a comprehensive view of fatty acid and amino acid metabolism.
Principle:
The method relies on the derivatization of carnitine and acylcarnitines to their butyl esters, followed by detection with MS/MS. The mass spectrometer is operated in a precursor ion scan mode, specifically detecting parent ions that produce a common fragment ion at m/z 85, which is characteristic of the carnitine backbone. Quantification is achieved using stable isotope-labeled internal standards.
Step-by-Step Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in a sodium heparin (green top) tube.
-
Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis. For acylcarnitine analysis from dried blood spots, punch a 3mm disc from the card.
-
-
Internal Standard Spiking:
-
Prepare a working solution of stable isotope-labeled internal standards (e.g., d3-3-hydroxybutyrylcarnitine) in methanol.
-
Add a precise volume of the internal standard solution to a designated volume of plasma (e.g., 10 µL) or to the dried blood spot punch in a 96-well plate.
-
-
Extraction:
-
Add methanol to each sample to precipitate proteins and extract the acylcarnitines.
-
Vortex or shake the plate vigorously for 20 minutes.
-
Centrifuge the plate at 3,000 x g for 20 minutes to pellet the precipitated protein.
-
-
Derivatization:
-
Carefully transfer the methanol supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a solution of 3N butanolic-HCl.
-
Seal the plate and incubate at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.
-
Evaporate the butanolic-HCl to dryness under nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the final dried residue in the mobile phase (e.g., a mixture of acetonitrile and water with formic acid).
-
Inject the sample into the tandem mass spectrometer system.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Precursor ion (Pre) scan for m/z 85.
-
Data Acquisition: Acquire data for the mass-to-charge ratios of the target acylcarnitine butyl esters and their corresponding stable isotope-labeled internal standards.
-
-
Quantification:
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding internal standard.
-
Determine the concentration of each analyte by comparing this ratio to a standard curve prepared with known concentrations of unlabeled acylcarnitines.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for acylcarnitine quantification by MS/MS.
Conclusion and Future Directions
The quantification of 3-hydroxybutyrylcarnitine serves as a powerful tool for distinguishing between physiological and pathological ketogenic states. The levels of this metabolite, driven by the concentration of its precursor BHB, are markedly higher in DKA compared to the controlled elevations seen in nutritional ketosis. This distinction is critical for the accurate diagnosis and management of patients presenting with ketosis. For drug development professionals, understanding the dynamics of the carnitine pool and acylcarnitine formation is essential when investigating therapies that modulate fatty acid oxidation or ketone body metabolism. Future research should aim to establish specific quantitative cut-off values for 3-hydroxybutyrylcarnitine to further refine its diagnostic utility in acute metabolic settings.
References
-
University of Iowa Health Care. (n.d.). Acylcarnitine Profile. Retrieved February 13, 2026, from [Link]
-
Public Health. (n.d.). Nutritional ketosis vs diabetic ketoacidosis (DKA). Retrieved February 13, 2026, from [Link]
-
Virta Health. (n.d.). Ketosis vs ketoacidosis: What is the difference? Retrieved February 13, 2026, from [Link]
-
Gazolla, D., et al. (n.d.). The association between plasma carnitines and duration of diabetic ketoacidosis treatment in children with type 1 diabetes. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fedorovich, S. V., et al. (2018). Ketogenic diet versus ketoacidosis: what determines the influence of ketone bodies on neurons? PMC. Retrieved February 13, 2026, from [Link]
-
Dr. Oracle. (2025). What is the relationship between beta-hydroxybutyrate (BOH) levels and Diabetic Ketoacidosis (DKA)? Retrieved February 13, 2026, from [Link]
-
Kossoff, E. H., et al. (2025). The role of carnitine monitoring and supplementation in children with epilepsy on a ketogenic diet. American Epilepsy Society. Retrieved February 13, 2026, from [Link]
-
Lin, Y. C., et al. (2020). An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness. PMC. Retrieved February 13, 2026, from [Link]
-
Adams, S. H., et al. (2009). Plasma acylcarnitine profiles suggest incomplete long-chain fatty acid beta-oxidation and altered tricarboxylic acid cycle activity in type 2 diabetic African-American women. PubMed. Retrieved February 13, 2026, from [Link]
-
Tsalikian, E. (2021). Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels. Medscape. Retrieved February 13, 2026, from [Link]
-
Gilbert, D. L., et al. (2000). The ketogenic diet: seizure control correlates better with serum beta-hydroxybutyrate than with urine ketones. PubMed. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Acylcarnitine profile in T2DM patients. Retrieved February 13, 2026, from [Link]
-
Medscape. (2024). Diabetic Ketoacidosis (DKA): Practice Essentials, Background, Pathophysiology. Retrieved February 13, 2026, from [Link]
-
GPnotebook. (2025). Diabetic ketoacidosis: Pathogenesis. Retrieved February 13, 2026, from [Link]
-
Soeters, M. R., et al. (2012). Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite. PubMed. Retrieved February 13, 2026, from [Link]
-
Duque, L., et al. (2024). C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism. PubMed. Retrieved February 13, 2026, from [Link]
Sources
- 1. diabetes.co.uk [diabetes.co.uk]
- 2. Ketosis vs ketoacidosis: What is the difference? [virtahealth.com]
- 3. dph.ncdhhs.gov [dph.ncdhhs.gov]
- 4. Exploring physiological beta-hydroxybutyrate level in children treated with the classical ketogenic diet for drug-resistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketogenic diet versus ketoacidosis: what determines the influence of ketone bodies on neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Acylcarnitine Profile [healthcare.uiowa.edu]
- 11. An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Resolving the Isobaric Conflict between 3-Hydroxybutyrylcarnitine and Malonylcarnitine
[1]
Executive Summary
In metabolic phenotyping and newborn screening (NBS), the accurate differentiation of 3-hydroxybutyrylcarnitine (C4-OH) and malonylcarnitine (C3-DC) is a critical analytical challenge.[1] These two acylcarnitines are isobaric (nominal mass m/z 248) on standard low-resolution triple quadrupole instruments, yet they map to distinct, clinically severe metabolic pathways.
-
C4-OH: Elevated in Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency and ketosis.
-
C3-DC: Elevated in Malonic Acidemia (Malonyl-CoA decarboxylase deficiency).
This guide details the physicochemical basis of this conflict and provides three validated strategies for resolution: Chemical Derivatization (Gold Standard), Chromatographic Separation (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).
Part 1: The Physicochemical Challenge
On a standard Triple Quadrupole (QqQ) mass spectrometer operating in Flow Injection Analysis (FIA) mode—common in high-throughput screening—both species present a protonated molecular ion
Table 1: Physicochemical Comparison (Native Forms)
| Feature | 3-Hydroxybutyrylcarnitine (C4-OH) | Malonylcarnitine (C3-DC) |
| Formula (Protonated) | ||
| Exact Mass | 248.1492 Da | 248.1129 Da |
| Nominal Mass | 248 Da | 248 Da |
| Chemical Nature | Monocarboxylic (Hydroxy-substituted) | Dicarboxylic (Acidic side chain) |
| Key Functional Groups | 1 Carboxyl (Carnitine backbone)1 Hydroxyl (Acyl chain) | 2 Carboxyls (1 Carnitine backbone + 1 Malonyl tail) |
The Analytical Risk: Without differentiation, a signal at m/z 248 yields a "presumptive positive" that requires secondary testing to distinguish between a fatty acid oxidation disorder (SCHAD) and an organic acidemia (Malonic Acidemia).
Part 2: Strategy A - Chemical Derivatization (The NBS Gold Standard)
The most robust method for differentiating these species in high-throughput environments is Butylation (esterification with n-butanol/HCl). This method exploits the difference in the number of free carboxyl groups available for esterification.
Mechanism of Action
-
C4-OH: Contains one free carboxyl group (on the carnitine backbone). The hydroxyl group on the butyryl chain does not react under standard butylation conditions.
-
Result: Formation of a Butyl Ester (Mass shift: +56 Da).
-
-
C3-DC: Contains two free carboxyl groups (one on the carnitine backbone, one on the malonyl side chain).
-
Result: Formation of a Dibutyl Ester (Mass shift: +112 Da).
-
Experimental Data: Mass Shift
| Species | Native m/z | Derivatization Product | Mass Shift | Final m/z |
| C4-OH | 248 | Mono-butyl ester | +56 Da | 304 |
| C3-DC | 248 | Di-butyl ester | +112 Da | 360 |
Workflow Logic
The following diagram illustrates the decision logic and mass separation achieved through derivatization.
Figure 1: Derivatization workflow showing the distinct mass shifts that resolve the isobaric conflict.
Part 3: Strategy B - Chromatographic Separation (LC-MS/MS)
For laboratories preferring non-derivatized methods (to reduce sample prep time or avoid corrosive reagents), Liquid Chromatography (LC) is required to separate the isobars prior to MS detection.
Why this works
While C4-OH and C3-DC have similar masses, their polarity differs significantly.
-
C3-DC (Malonyl): Highly polar, acidic (dicarboxylic). Elutes earlier in Reversed-Phase (RP) systems.
-
C4-OH (Hydroxybutyryl): Less polar than C3-DC. Elutes later in RP systems.
Validated Experimental Protocol
This protocol uses a standard C18 column with conditions optimized to retain polar acylcarnitines.
1. Sample Preparation:
-
Extract 3 mm Dried Blood Spot (DBS) or 10 µL plasma with 100 µL Methanol containing deuterated internal standards.
-
Centrifuge (15,000 x g, 5 min) and transfer supernatant.
-
Crucial Step: Evaporate and reconstitute in Mobile Phase A (high water content) to ensure focusing on the column.
2. LC Conditions:
-
Column: High-strength silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 0.4 mL/min.[3]
-
Temperature: 40°C.
3. Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 0% | Load/Desalt (Retain C3-DC) |
| 1.0 | 0% | Begin Elution |
| 6.0 | 60% | Linear Gradient |
| 6.1 | 100% | Wash |
| 8.0 | 100% | End Wash |
| 8.1 | 0% | Re-equilibrate |
4. Expected Retention Times (RT):
-
Malonylcarnitine (C3-DC): ~1.2 - 1.5 min (Elutes early due to polarity).
-
3-Hydroxybutyrylcarnitine (C4-OH): ~2.3 - 2.6 min.
Part 4: Strategy C - High-Resolution Mass Spectrometry (HRMS)
Modern Orbitrap or Q-TOF instruments can resolve these species without derivatization or extensive chromatography by exploiting their exact mass difference.
-
Mass Difference:
. -
Required Resolution: To separate these peaks at 10% valley, a resolution of >15,000 (FWHM) is typically sufficient, but >30,000 is recommended for robust quantification in complex matrices like blood.
Advantages:
-
No derivatization required.
-
Retrospective data analysis possible.
Disadvantages:
-
Higher instrument cost.
-
Lower throughput compared to FIA-MS/MS.
Part 5: Diagnostic Interpretation & Signaling
Correct identification leads to vastly different clinical follow-ups.
Figure 2: Clinical decision tree based on the specific acylcarnitine identified.
References
-
Turgeon, C. T., et al. (2008). "Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry." Clinical Chemistry. Link (Context: Methodologies for separating isobaric organic acid metabolites).
-
Messerer, G., et al. (2019). "Acylcarnitine profiling by low-resolution LC-MS." PLOS ONE. Link (Context: Detailed LC gradients for separating C3-DC and C4-OH).
-
Forny, P., et al. (2021). "Guidelines for the diagnosis and management of methylmalonic acidemia and propionic acidemia." Orphanet Journal of Rare Diseases. Link (Context: Clinical relevance of distinguishing dicarboxylic acylcarnitines).
-
CLSI. (2017). "Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition." CLSI document NBS04. Link (Context: Standard derivatization protocols for NBS).
-
Held, P. K., et al. (2023). "High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines." Clinica Chimica Acta. Link (Context: Use of HRMS to resolve 0.03 Da difference between C3-DC and C4-OH).
Sources
- 1. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS Analysis of Fourteen Acyl-L-Carnitines on Ascentis® Express OH5 application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Validating 3-Hydroxybutyrylcarnitine (C4-OH) vs. 3-Hydroxyisovalerylcarnitine (C5-OH) as Markers for Biotin Deficiency
Executive Summary
3-Hydroxyisovalerylcarnitine (C5-OH) is the established "gold standard" biomarker for biotin deficiency, reflecting the specific enzymatic failure of 3-methylcrotonyl-CoA carboxylase (MCC).
3-Hydroxybutyrylcarnitine (C4-OH) , while less specific to the etiology, serves as a critical functional marker of metabolic decompensation . It reflects the secondary ketosis driven by Pyruvate Carboxylase (PC) failure and mitochondrial stress.
This guide outlines the experimental validation of C4-OH as an adjunct marker for severity and therapeutic efficacy, compared against the diagnostic specificity of C5-OH.
Part 1: Mechanistic Grounding & Hypothesis
The Dual-Pathway Failure
Biotin acts as a covalent cofactor for five mammalian carboxylases.[1] In deficiency states, two specific enzymes drive the differential accumulation of acylcarnitines:
-
3-Methylcrotonyl-CoA Carboxylase (MCC): Failure here prevents leucine catabolism, causing an immediate backlog of 3-hydroxyisovaleryl-CoA, which is buffered by carnitine to form C5-OH . This is the direct consequence.
-
Pyruvate Carboxylase (PC): Failure here depletes oxaloacetate, stalling the TCA cycle. This forces Acetyl-CoA (from fatty acid oxidation) into ketogenesis, producing 3-hydroxybutyrate. This is esterified to C4-OH . This is the indirect consequence of metabolic collapse.
Pathway Visualization
The following diagram illustrates the divergence between the diagnostic marker (C5-OH) and the functional marker (C4-OH).
Caption: Figure 1. Divergent acylcarnitine profiles in biotin deficiency. C5-OH accumulates directly from MCC failure, while C4-OH reflects secondary ketosis due to PC failure.
Part 2: Comparative Analysis (C4-OH vs. C5-OH)
The following table synthesizes performance characteristics based on typical LC-MS/MS validation parameters.
| Feature | 3-Hydroxyisovalerylcarnitine (C5-OH) | 3-Hydroxybutyrylcarnitine (C4-OH) |
| Primary Utility | Diagnosis: Identifies the specific enzymatic block (MCC). | Severity Assessment: Indicates ketotic state/mitochondrial stress. |
| Specificity | High: Unique to MCC deficiency (genetic or biotin-induced). | Low: Elevated in fasting, DKA, and SCHAD deficiency. |
| Sensitivity (Early) | High: Rises in marginal deficiency before symptoms appear [1]. | Low: May remain normal until metabolic decompensation occurs. |
| Physiological Driver | Leucine catabolism bottleneck. | Hepatic ketogenesis (Fatty acid oxidation overflow). |
| Interference Risk | Isobaric with 2-methyl-3-hydroxybutyrylcarnitine. | Isobaric with C3-dicarboxylic carnitine (rarely). |
| Response to Fasting | Stable (relatively). | Volatile: Spikes significantly during fasting. |
Expert Insight: The "Fasting" Variable
-
C5-OH is robust against fasting status. Even in a fed state, the block in leucine catabolism exists if biotin is low.[2]
-
C4-OH is highly sensitive to fasting. In a validation study, you must control for prandial status. An elevation of C4-OH in a fed state is a strong indicator of profound biotin deficiency (failure of PC), whereas elevation in a fasted state may just be physiological ketosis.
Part 3: Experimental Validation Protocol
To validate C4-OH as a marker, you must prove it correlates with biotin status independent of simple starvation.
Workflow Diagram
Caption: Figure 2. LC-MS/MS workflow for simultaneous validation of C4-OH and C5-OH.
Step-by-Step Methodology
1. Sample Preparation (DBS or Plasma)
-
Standard: Use 3.2 mm Dried Blood Spot (DBS) punch or 10 µL plasma.
-
Extraction: Add 100 µL methanol containing stable isotope internal standards.
-
Crucial IS: Use d3-C5-OH (for C5-OH) and d3-C4-OH (for C4-OH) to correct for matrix effects.
-
-
Derivatization (Optional but Recommended): Butylation (3N HCl in n-butanol, 65°C for 15 min) improves sensitivity for acylcarnitines but requires evaporation and reconstitution. Non-derivatized methods are faster but less sensitive for low-abundance species.
2. LC-MS/MS Configuration[1][3][4][5][6][7]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred to separate polar acylcarnitines and isobaric interferences.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in H2O (pH 3.0).
-
B: Acetonitrile.
-
-
MRM Transitions (Precursor > Product):
-
C5-OH (Butyl ester): m/z 318 > 85
-
C4-OH (Butyl ester): m/z 304 > 85
-
Note: The product ion 85 (characteristic of the carnitine backbone) is standard. For higher specificity, monitor the loss of the acyl chain if sensitivity permits.
-
3. Validation Logic (The "Self-Validating" System)
To prove C4-OH is a valid marker for biotin deficiency and not just starvation:
-
Calculate the Ratio: Analyze the C4-OH / C5-OH ratio .
-
Scenario A (Biotin Deficiency): Both C5-OH and C4-OH are elevated.[8]
-
Scenario B (Simple Starvation): C4-OH is elevated, but C5-OH is normal.
-
Scenario C (MCC Deficiency - Genetic): C5-OH is massive, C4-OH is normal/mild.
-
-
Biotin Load Test: Administer 5-10 mg Biotin orally.
-
C5-OH should normalize within days [2].
-
C4-OH should normalize as the TCA cycle restarts and ketogenesis is suppressed. Failure of C4-OH to normalize suggests a non-biotin etiology (e.g., permanent mitochondrial damage).
-
Part 4: Interpretation of Results
When analyzing data, use this decision matrix to interpret the role of C4-OH:
| C5-OH Level | C4-OH Level | Interpretation | Action |
| High | Normal | Early/Marginal Biotin Deficiency (or isolated MCC deficiency). | Supplement Biotin.[1][9][5][10][11][12] Monitor C5-OH. |
| High | High | Profound Biotin Deficiency with metabolic decompensation (Ketosis). | Urgent: High-dose Biotin + Glucose to stop ketogenesis. |
| Normal | High | Physiological Ketosis (Fasting/Keto Diet) or SCHAD Deficiency. | Check blood glucose and ketones.[13][14] Biotin likely normal. |
| Normal | Normal | Biotin Sufficient. | None. |
Scientifically Grounded Conclusion
While C5-OH remains the superior diagnostic marker for identifying biotin deficiency [3], C4-OH is a valid and valuable marker for staging the deficiency. An elevated C4-OH signals that the deficiency has progressed from a specific enzymatic block to a systemic metabolic crisis involving energy homeostasis.
References
-
Stratton, S. L., et al. (2010). "Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans."[1][4][5][6] American Journal of Clinical Nutrition, 92(6), 1399–1405.[4]
-
Mock, D. M., et al. (2011). "Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans."[1][5][7] The Journal of Nutrition, 141(3), 353–358.[7]
-
American College of Medical Genetics. (2012).[14] "Newborn Screening ACT Sheet: Elevated C5-OH Acylcarnitine."
Sources
- 1. Urinary Excretion of 3-Hydroxyisovaleryl Carnitine Is an Early and Sensitive Indicator of Marginal Biotin Deficiency in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary excretion of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 9. Biotin Deficiency: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 10. reddit.com [reddit.com]
- 11. Consumption of a low-carbohydrate and high-fat diet (the ketogenic diet) exaggerates biotin deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. david-bender.co.uk [david-bender.co.uk]
- 13. Bioinfo Publications - Peer Reviewed Academic Journals [bioinfopublication.org]
- 14. babysfirsttest.org [babysfirsttest.org]
Comparison of serum vs plasma levels of 3-hydroxybutyrylcarnitine
Comparative Guide: Serum vs. Plasma for 3-Hydroxybutyrylcarnitine (C4-OH) Quantification
Executive Summary
For the precise quantification of 3-hydroxybutyrylcarnitine (C4-OH) , Plasma (Lithium Heparin or EDTA) is the superior matrix compared to Serum.
While both matrices are viable for general screening, plasma provides higher fidelity to the in vivo metabolic state. Serum preparation requires a clotting phase (20–30 minutes) at room temperature, which introduces pre-analytical variability: specifically, the hydrolysis of short-chain acylcarnitines (including C4-OH) and potential metabolic consumption by cellular components during coagulation. Consequently, serum levels of short-chain acylcarnitines are frequently observed to be lower than those in paired plasma samples.
Scientific Foundation: The Analyte and the Matrix
The Biological Role of 3-Hydroxybutyrylcarnitine
3-Hydroxybutyrylcarnitine (C4-OH) is a short-chain acylcarnitine derived from the reversible transfer of the 3-hydroxybutyryl moiety from Coenzyme A (CoA) to L-carnitine. It serves as a critical biomarker for:
-
Ketosis: It correlates strongly (
) with -hydroxybutyrate (BHB) levels, reflecting mitochondrial fatty acid oxidation (FAO) flux. -
Inborn Errors of Metabolism (IEM): Elevated levels are pathognomonic for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) deficiency and are observed in conditions like Ketotic Hypoglycemia.
-
Insulin Resistance: Emerging research links elevated C4-OH to incomplete
-oxidation in pre-diabetic states.
The Matrix Variable: Clotting vs. Anticoagulation
The fundamental difference lies in the processing time and cellular activity:
-
Plasma: Obtained by adding an anticoagulant (Heparin or EDTA) and centrifuging immediately. This "freezes" the metabolic profile close to the moment of draw.
-
Serum: Obtained by allowing blood to clot (fibrinogen
fibrin). This process takes 20–30 minutes at room temperature. During this window, enzymatic activity (esterases) and cellular metabolism (RBC/platelet uptake) continue, potentially altering labile metabolites like short-chain acylcarnitines.
Detailed Comparison: Serum vs. Plasma[1][2][3]
The following table synthesizes experimental observations regarding matrix effects on C4-OH and related short-chain acylcarnitines.
| Feature | Plasma (Recommended) | Serum | Impact on C4-OH Data |
| Preparation Time | Immediate (<10 min). | Delayed (30–60 min clotting). | Serum Risk: Prolonged exposure to esterases at RT promotes hydrolysis of C4-OH |
| Stability | High.[1][2] Enzymes are removed rapidly via centrifugation. | Moderate. Clotting activates platelets, releasing enzymes. | Serum Risk: Lower recovery of C4-OH due to degradation. |
| Volume Correction | Contains fibrinogen (fluid volume is slightly less per mL of blood). | Fibrinogen removed (clot). | Negligible for small molecules, but plasma represents the circulating volume more accurately. |
| Interferences | EDTA: Can cause ion suppression in ESI-MS if not washed/compensated. Heparin: Generally cleaner for MS. | Cleanest matrix (no anticoagulant interference). | Modern LC-MS/MS with isotope dilution corrects for EDTA effects, negating Serum's advantage here. |
| Quantitative Bias | Baseline Reference. | Negative Bias. Studies show C2 and C3 acylcarnitines are significantly lower in serum. | C4-OH levels in serum may be artificially reduced by 5–15%. |
Mechanistic Visualization
The following diagram illustrates the pathway of C4-OH generation and the specific pre-analytical divergence points where serum samples lose integrity.
Figure 1: Metabolic origin of 3-hydroxybutyrylcarnitine and the divergence in stability between plasma and serum processing. The serum clotting phase introduces a risk of hydrolysis, converting the analyte back to free carnitine.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol uses Stable Isotope Dilution LC-MS/MS , the gold standard for acylcarnitine profiling. This method self-validates by using an internal standard that behaves identically to the analyte, correcting for any matrix effects (like EDTA suppression).
Sample Collection & Preparation[4][6][7][8][9]
-
Collection: Draw whole blood into a Lithium Heparin (Green Top) tube.
-
Why: Heparin interferes less with MS ionization than EDTA and avoids the clotting delay of serum.
-
-
Separation: Centrifuge immediately at
for 10 minutes at . -
Transfer: Aliquot plasma into cryovials.
-
Critical Step: If not analyzing immediately, snap freeze at
. C4-OH is stable for months at but degrades within days at .
-
Extraction (Protein Precipitation)
-
Aliquot: Transfer
of plasma to a 1.5 mL tube. -
Internal Standard Addition: Add
of Methanol containing isotopically labeled internal standard ( -3-hydroxybutyrylcarnitine or a surrogate like -C4-carnitine).-
Self-Validation: The ratio of Analyte/IS is constant regardless of volume loss or ion suppression.
-
-
Precipitation: Vortex for 30 seconds; incubate at
for 20 minutes. -
Clarification: Centrifuge at
for 10 minutes. -
Derivatization (Optional but Recommended): Dry supernatant under
. Add of 3N HCl in n-Butanol. Incubate at for 15 mins.-
Why: Butylation increases sensitivity for short-chain species and improves chromatographic retention.
-
LC-MS/MS Acquisition
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Scan of
85 (for butyl esters). -
Transitions (Butylated):
-
C4-OH:
-
IS (
-C4): (Note: Select IS carefully to match retention time).
-
References
-
Differences between acylcarnitine profiles in plasma and bloodspots.
-
Stability of acylcarnitines and free carnitine in dried blood samples.
- Source: Clinical Chemistry (2009).
- Key Finding: Short-chain acylcarnitines hydrolyze faster than long-chain species at room temperature, supporting the avoidance of the clotting window in serum processing.
-
C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism.
-
Serum or plasma, what is the difference?
- Source: Metabolomics (Helmholtz Munich).
- Key Finding: Metabolomics profiling revealed that C2 and C3 acylcarnitines are significantly lower in serum than plasma, attributed to the coagul
Sources
- 1. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Guide to Differentiating SCHAD Deficiency from Physiological Ketosis Using Acylcarnitine Ratios
Expanded newborn screening programs using tandem mass spectrometry have revolutionized the early detection of inborn errors of metabolism.[1][2] However, this powerful technology can present diagnostic challenges. A prime example is the elevated level of 3-hydroxybutyrylcarnitine (C4-OH), a key biomarker for Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, a rare and serious fatty acid oxidation disorder.[3][4][5][6] Complicating the diagnosis, C4-OH is also frequently elevated in physiological ketosis, a benign metabolic state common in newborns.[7][8]
This guide provides researchers, clinicians, and drug development professionals with a robust framework for distinguishing between these two conditions. We will delve into the biochemical nuances, present a comparative data analysis, and provide a detailed experimental protocol, emphasizing the critical role of acylcarnitine ratios over absolute concentrations for accurate differential diagnosis.
The Biochemical Conundrum: Understanding the Overlap
A clear understanding of the underlying metabolic pathways is essential to appreciate why both a pathological state (SCHAD deficiency) and a physiological state (ketosis) can lead to an elevated C4-OH signal.
The Role of SCHAD in Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a critical process for energy production, especially during periods of fasting or illness.[9] It involves a four-step spiral that systematically shortens fatty acid chains. SCHAD, encoded by the HADH gene, catalyzes the third step: the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[10][11]
In SCHAD deficiency, this enzymatic step is blocked.[5] This leads to the upstream accumulation of 3-hydroxyacyl-CoA species, particularly short-chain variants. These accumulating intermediates are then esterified to carnitine and exported from the mitochondria, resulting in a characteristic increase of 3-hydroxybutyrylcarnitine (C4-OH) in the blood.[3][4] This condition can lead to severe symptoms, including hypoglycemia (low blood sugar), lethargy, vomiting, and in some cases, hyperinsulinism, where the body produces too much insulin.[3][9][12][13]
The Metabolic Signature of Ketosis
Ketosis is a normal metabolic response to low glucose availability, such as during fasting or adherence to a ketogenic diet.[14] The liver ramps up fatty acid oxidation, producing large amounts of acetyl-CoA. When acetyl-CoA production exceeds the capacity of the Krebs cycle, it is shunted towards the synthesis of ketone bodies: acetoacetate and β-hydroxybutyrate (BHB).
β-hydroxybutyrate is structurally very similar to the acyl group of C4-OH. During robust ketogenesis, the high concentration of β-hydroxybutyrate and its precursor, 3-hydroxybutyryl-CoA, can also lead to the formation and detection of C4-OH, creating a potential false positive for SCHAD deficiency.[8][15] A study has shown a strong positive correlation between plasma C4-OH concentration and plasma/serum concentrations of BHB, confirming that elevated C4-OH is a reliable marker of ketosis.[8]
The Solution: Ratio-Based Biomarker Analysis
The key to distinguishing the pathological accumulation in SCHAD deficiency from the physiological overflow in ketosis lies not in the absolute value of C4-OH, but in its relationship to other acylcarnitines. By calculating specific ratios, we can create a more robust diagnostic profile that normalizes for the overall metabolic state.
Key Diagnostic Ratios and Their Interpretation
-
C4-OH / C2 (Acetylcarnitine) Ratio: Acetylcarnitine (C2) is formed from acetyl-CoA, the end product of β-oxidation. In ketosis, the entire pathway is highly active, leading to high levels of both C4-OH and C2. Therefore, the C4-OH/C2 ratio is typically low to normal. In SCHAD deficiency, there is a specific block preventing the efficient formation of acetyl-CoA from short-chain fats, while the C4-OH precursor accumulates. This results in a significantly elevated C4-OH/C2 ratio .
-
C4-OH / C4 (Butyrylcarnitine) Ratio: Butyrylcarnitine (C4) reflects the level of butyryl-CoA, a substrate upstream of the SCHAD enzyme. In SCHAD deficiency, the block causes a buildup of 3-hydroxybutyryl-CoA (and thus C4-OH) relative to its precursor, leading to a moderately elevated C4-OH/C4 ratio . In ketosis, the flux through the entire pathway is high, so this ratio is less likely to be significantly disturbed.
-
C4-OH / C0 (Free Carnitine) Ratio: This ratio provides an indication of the proportion of the carnitine pool that is tied up as 3-hydroxybutyrylcarnitine. In SCHAD deficiency, this ratio is often markedly elevated , reflecting the specific sequestration of carnitine by the accumulating metabolite.
Comparative Data Analysis
The following table summarizes the typical acylcarnitine patterns seen in healthy individuals, those in a state of physiological ketosis, and patients with confirmed SCHAD deficiency. Note that these values are illustrative and laboratory-specific reference ranges should always be used for clinical interpretation.
| Analyte / Ratio | Healthy Control (μM) | Physiological Ketosis (μM) | SCHAD Deficiency (μM) | Rationale for Differentiation |
| C0 (Free Carnitine) | 20 - 50 | 15 - 40 | 10 - 30 | Often lower in both conditions due to esterification. |
| C2 (Acetylcarnitine) | 2 - 10 | 10 - 30 | 2 - 12 | Markedly elevated in ketosis due to high FAO flux. |
| C4-OH (3-OH-Butyrylcarnitine) | < 0.2 | 0.5 - 2.5 | 1.0 - 10.0+ | Elevated in both, but often higher in SCHAD. Absolute value is not sufficient for diagnosis. |
| C4-OH / C2 Ratio | < 0.05 | < 0.1 | > 0.5 | Primary differentiating ratio. High in SCHAD due to the enzymatic block before C2 production. |
| C4-OH / C4 Ratio | < 0.5 | < 1.0 | > 1.5 | Secondary ratio; reflects the accumulation of substrate (C4-OH) relative to its precursor. |
Experimental Protocol: Acylcarnitine Profiling by FIA-MS/MS
The analysis of acylcarnitines is routinely performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS), a high-throughput method ideal for newborn screening and metabolic profiling.[1][16][17]
Principle of the Assay
Acylcarnitines are extracted from a dried blood spot (DBS) and derivatized (e.g., to butyl esters) to improve their ionization efficiency. The sample is then introduced into the mass spectrometer. In precursor ion scanning mode, the instrument is set to detect all parent ions that fragment to produce a specific, common daughter ion characteristic of carnitine and its esters (m/z 85 or m/z 99 depending on the method).[17] Quantification is achieved by comparing the signal intensity of each analyte to that of a corresponding stable isotope-labeled internal standard.[17]
Step-by-Step Methodology
-
Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot (DBS) card into a 96-well microplate.
-
Control DBS samples (normal and abnormal levels) must be included in each run for quality assurance.
-
-
Extraction:
-
To each well, add an extraction solution, typically methanol, containing a mixture of known concentrations of stable isotope-labeled internal standards (e.g., d3-C2, d3-C4, d3-C8 carnitines).
-
The choice of methanolic solution with internal standards is critical for accurate quantification, as it corrects for both extraction efficiency and potential ion suppression effects inherent to mass spectrometry.
-
Seal the plate and agitate for 30-45 minutes to ensure complete extraction of acylcarnitines.
-
Centrifuge the plate to pellet the paper disc and any debris.
-
-
Derivatization (Butylation):
-
Transfer the methanolic supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in acidic butanol (e.g., 3N HCl in n-butanol) and incubate at 65°C for 15-20 minutes. This step converts the acylcarnitines to their butyl esters.
-
Evaporate the butanolic HCl under nitrogen.
-
Reconstitute the final sample in a mobile phase suitable for injection (e.g., 80% acetonitrile in water).
-
-
FIA-MS/MS Analysis:
-
Inject the reconstituted sample into the mass spectrometer.
-
Operate the instrument in precursor ion scan mode (e.g., precursor of m/z 85 for underivatized methods or m/z 99 for butylated esters).
-
Acquire data for each sample, including blanks, controls, and patient samples.
-
-
Data Processing and Ratio Calculation:
-
Integrate the ion chromatogram peaks for each native acylcarnitine and its corresponding internal standard.
-
Calculate the concentration of each acylcarnitine using the response ratio of the analyte to its internal standard against a calibration curve.
-
Using the calculated concentrations, compute the key diagnostic ratios: C4-OH/C2 and C4-OH/C4.
-
Conclusion and Confirmatory Testing
An elevated C4-OH level on a newborn screen demands careful, evidence-based interpretation. While it is a sensitive marker, it is not specific. The analytical strategy outlined in this guide, which prioritizes the calculation of C4-OH/C2 and other acylcarnitine ratios, provides a robust method for distinguishing the benign metabolic state of ketosis from the clinically significant inborn error of SCHAD deficiency.
A profile suggestive of SCHAD deficiency based on acylcarnitine ratios should always be followed by confirmatory testing. This typically includes:
-
Urine Organic Acid Analysis: May show elevated levels of hydroxy-dicarboxylic acids.[5]
-
Molecular Genetic Testing: Sequencing of the HADH gene to identify disease-causing mutations is the definitive diagnostic test.[10][13]
By combining a sound understanding of the biochemical pathways with a rigorous, ratio-based analytical approach, researchers and clinicians can navigate this diagnostic challenge, ensuring appropriate follow-up for affected individuals while minimizing unnecessary anxiety and intervention for healthy, ketotic newborns.
References
-
Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20. [Link]
-
Feingold, K. R., et al. (2011). Short-Chain Acyl-CoA Dehydrogenase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
-
OFRD. (n.d.). Short Chain L-3-Hydroxyacyl-CoA Dehydrogenase Deficiency. Organization for Rare Diseases. [Link]
-
Chace, D. H. (n.d.). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. PubMed. [Link]
-
Turgeon, C. T., et al. (2012). A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Journal of Chromatography B, 903, 113-120. [Link]
-
Lin, C.-H., et al. (2020). An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness. Nutrients, 13(1), 21. [Link]
-
Lin, C.-H., et al. (2020). An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness. PubMed. [Link]
-
MetBio.net. (n.d.). Acylcarnitine profiles. MetBio.net. [Link]
-
Duque, L. T., et al. (2025). C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism. Molecular Genetics and Metabolism, 144(2), 109160. [Link]
-
Baby's First Test. (n.d.). Medium/Short-Chain L-3 Hydroxyacyl-CoA Dehydrogenase Deficiency. Baby's First Test. [Link]
-
Millington, D. S., et al. (1990). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 13(3), 321-324. [Link]
-
Meavilla, S., et al. (2020). An incidental finding in newborn screening leading to the diagnosis of a patient with ECHS1 mutations. Molecular Genetics and Metabolism Reports, 22, 100566. [Link]
-
ResearchGate. (n.d.). C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism | Request PDF. ResearchGate. [Link]
-
HRSA. (n.d.). Short-Chain Acyl-CoA Dehydrogenase Deficiency. Newborn Screening Information Center. [Link]
-
Minkler, P. E., et al. (2015). Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles". Molecular Genetics and Metabolism, 116(4), 231-241. [Link]
-
Wadsworth Center. (n.d.). Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. New York State Department of Health. [Link]
-
Wolf, P., et al. (2020). Deficiency of the metabolic enzyme SCHAD in pancreatic β-cells promotes amino acid–sensitive hypoglycemia. JCI Insight, 5(21), e139121. [Link]
-
King, M. W. (n.d.). Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency. The Medical Biochemistry Page. [Link]
-
FOD Family Support Group. (n.d.). SCHADD (short chain 3-hydroxyacyl-CoA dehydrogenase deficiency). FOD Family Support Group. [Link]
-
ResearchGate. (n.d.). Short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency associated with hyperinsulinism: A novel glucose-fatty acid cycle?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Associations between C2 or C4-OH level and physiological measures.... ResearchGate. [Link]
-
MedlinePlus. (n.d.). Short-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. [Link]
-
South Carolina Department of Health and Environmental Control. (n.d.). Metabolic Disorders. South Carolina Department of Health and Environmental Control. [Link]
-
ACMG. (2022). Newborn Screening ACT Sheet [Elevated C4-OH Acylcarnitine]. American College of Medical Genetics and Genomics. [Link]
-
Clayton, P. T., et al. (2001). Hyperinsulinism in short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency reveals the importance of β-oxidation in insulin secretion. Journal of Clinical Investigation, 108(3), 457-465. [Link]
-
Wadsworth Center. (n.d.). Medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency. New York State Department of Health. [Link]
-
Utah Department of Health and Human Services. (n.d.). SCHAD Deficiency. Newborn Screening Program. [Link]
-
Riela, S., et al. (2023). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. Biomedicines, 11(12), 3247. [Link]
-
Minnesota Department of Health. (n.d.). Elevated C4-OH Acylcarnitine Family Fact Sheet Positive Result. Minnesota Department of Health. [Link]
-
Al-Hertani, W., et al. (2024). Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program. Molecular Genetics and Metabolism Reports, 40, 101037. [Link]
-
Riela, S., et al. (2023). Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. PubMed. [Link]
-
Chen, Y.-J., et al. (2021). C4OH is a potential newborn screening marker—a multicenter retrospective study of patients with beta-ketothiolase deficiency in China. Orphanet Journal of Rare Diseases, 16, 233. [Link]
-
Minnesota Department of Health. (n.d.). Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile. Minnesota Department of Health. [Link]
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- 17. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fasting Duration on 3-Hydroxybutyrylcarnitine Concentrations: A Comparative Guide for Researchers
This guide provides an in-depth analysis of the dynamic relationship between fasting duration and the circulating concentrations of 3-hydroxybutyrylcarnitine (C4OH). As a key metabolite in fatty acid oxidation and ketogenesis, understanding the fluctuations of 3-hydroxybutyrylcarnitine is crucial for researchers in metabolic diseases, nutritional science, and drug development. This document will objectively compare the changes in 3-hydroxybutyrylcarnitine levels across different fasting periods, supported by experimental data and a thorough examination of the underlying biochemical mechanisms.
Introduction to 3-Hydroxybutyrylcarnitine: A Marker of Metabolic Shift
3-Hydroxybutyrylcarnitine is an O-acylcarnitine, an ester formed from carnitine and 3-hydroxybutyric acid.[1] Carnitine and its acyl-esters are essential for the transport of fatty acids across the inner mitochondrial membrane, a critical step in fatty acid β-oxidation.[2] Specifically, 3-hydroxybutyrylcarnitine has emerged as a reliable biomarker for ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood.[3][4] This state is induced by prolonged fasting, a ketogenic diet, or in certain pathological conditions.[5][6]
During periods of fasting, the body's primary energy source shifts from glucose to fatty acids. This metabolic switch leads to an increased rate of β-oxidation and the production of acetyl-CoA, which in the liver is converted to ketone bodies: acetone, acetoacetate, and β-hydroxybutyrate (BHB).[7] The strong positive correlation between plasma 3-hydroxybutyrylcarnitine and BHB concentrations underscores its utility as a marker for this ketogenic state.[3][4]
The Biochemical Nexus: Fasting, Fatty Acid Oxidation, and 3-Hydroxybutyrylcarnitine Formation
The concentration of 3-hydroxybutyrylcarnitine in circulation is directly influenced by the duration of fasting. As the fasting period extends, the following physiological changes drive the increase in its levels:
-
Glycogen Depletion and Hormonal Shift: After approximately 12-24 hours of fasting, hepatic glycogen stores are significantly depleted.[8] This leads to a decrease in blood glucose and insulin levels and an increase in glucagon.[9] This hormonal milieu stimulates the release of free fatty acids from adipose tissue.
-
Increased Fatty Acid Oxidation: The liberated fatty acids are transported to the liver and other tissues for energy production via β-oxidation.[2] This process generates a substantial amount of acetyl-CoA.
-
Ketogenesis: In the liver, when acetyl-CoA production exceeds the capacity of the citric acid cycle, it is shunted towards ketogenesis, resulting in the formation of ketone bodies, primarily β-hydroxybutyrate.[7]
-
Formation of 3-Hydroxybutyrylcarnitine: The increased availability of β-hydroxybutyrate, along with the pool of free carnitine, leads to the formation of 3-hydroxybutyrylcarnitine. While the precise enzymatic mechanisms are still under investigation, it is understood to be a product of the body's response to increased ketone body production.[6]
dot graph TD; A[Prolonged Fasting] --> B{Glycogen Depletion}; B --> C{Decreased Blood Glucose & Insulin}; C --> D{Increased Glucagon & Lipolysis}; D --> E[Increased Free Fatty Acids]; E --> F{Increased Hepatic Fatty Acid Oxidation}; F --> G[Increased Acetyl-CoA]; G --> H{Ketogenesis}; H --> I[Increased β-hydroxybutyrate]; I --> J[Increased 3-hydroxybutyrylcarnitine]; subgraph Legend; direction LR; subgraph "Node Colors"; bgcolor="#F1F3F4"; Start[Start] -- "fillcolor=#FFFFFF" --> Process[Process] -- "fillcolor=#FFFFFF" --> Outcome[Outcome] -- "fillcolor=#FFFFFF"; end subgraph "Arrow Colors"; bgcolor="#F1F3F4"; Represents[Represents] -- "color=#202124" --> Flow[Flow]; end end
Metabolic pathway from fasting to increased 3-hydroxybutyrylcarnitine.
Comparative Analysis of 3-Hydroxybutyrylcarnitine Concentrations at Different Fasting Durations
While the qualitative relationship between fasting and increased 3-hydroxybutyrylcarnitine is well-established, quantitative data provides a clearer picture of this dynamic process. The following table summarizes findings from studies investigating the impact of varying fasting durations on acylcarnitine profiles.
| Fasting Duration | Change in 3-Hydroxybutyrylcarnitine (C4OH) Concentration | Key Observations |
| Overnight Fast (approx. 12 hours) | Baseline levels are typically low. | At this stage, the body is transitioning from the post-prandial state to a catabolic state.[8] |
| 24-36 hours | Significant increase observed. | A study on healthy volunteers undergoing a 24-36 hour fast showed a notable increase in the serum concentration of acylcarnitines.[10] Another study comparing a 12-hour overnight fast to a 36-hour prolonged fast in individuals with type 1 diabetes found significantly higher beta-hydroxybutyrate levels after the longer fast, which strongly correlates with 3-hydroxybutyrylcarnitine.[11][12] |
| Prolonged Fasting (>48 hours) | Levels continue to rise and then plateau. | During prolonged fasting, ketone body production, and consequently 3-hydroxybutyrylcarnitine levels, reach a steady state as the brain and other tissues adapt to using ketones as their primary fuel source.[8] |
Note: The exact concentrations can vary based on individual factors such as age, sex, BMI, and underlying health conditions.
Experimental Protocols for the Quantification of 3-Hydroxybutyrylcarnitine
Accurate quantification of 3-hydroxybutyrylcarnitine is essential for research in this area. The most common and reliable method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]
Step-by-Step Methodology for Plasma Acylcarnitine Profiling by LC-MS/MS
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000-3000 x g for 10-15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice.
-
-
Internal Standard Spiking:
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., d3-3-hydroxybutyrylcarnitine) to each plasma sample. This is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as cold acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma), to the samples.
-
Vortex vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
-
Supernatant Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto an appropriate LC column (e.g., a C18 or HILIC column) for separation of the acylcarnitines.
-
Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor for the specific precursor-to-product ion transitions for 3-hydroxybutyrylcarnitine and its internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of 3-hydroxybutyrylcarnitine by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte.
-
dot graph TD; subgraph "Sample Preparation"; direction LR; A[Plasma Sample] --> B{Addition of Internal Standard}; B --> C{Protein Precipitation}; C --> D[Centrifugation]; D --> E[Supernatant Transfer]; E --> F{Evaporation}; F --> G[Reconstitution]; end subgraph "Analysis"; direction LR; H[LC-MS/MS] --> I{Data Acquisition}; I --> J[Quantification]; end G --> H;
Experimental workflow for 3-hydroxybutyrylcarnitine quantification.
Alternative and Complementary Analytical Approaches
While LC-MS/MS is the gold standard, other methods can provide valuable information:
-
Enzymatic Assays for β-hydroxybutyrate: Given the strong correlation, enzymatic assays for BHB can serve as a surrogate marker for ketosis and, by extension, elevated 3-hydroxybutyrylcarnitine.[15] These assays are often more accessible and have a higher throughput than LC-MS/MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for metabolomic profiling and can detect and quantify 3-hydroxybutyrylcarnitine and other metabolites simultaneously without the need for derivatization.
Conclusion and Future Directions
The concentration of 3-hydroxybutyrylcarnitine is a sensitive and reliable indicator of the metabolic shift towards fatty acid oxidation and ketogenesis that occurs during fasting. Its levels exhibit a clear and significant increase with the duration of the fast. For researchers in metabolic science, monitoring 3-hydroxybutyrylcarnitine provides a valuable tool to assess the ketogenic state and to understand the intricate metabolic adaptations to nutrient deprivation.
Future research should focus on establishing more precise, time-resolved concentration curves of 3-hydroxybutyrylcarnitine during fasting in diverse populations. Furthermore, elucidating the specific enzymes and transporters involved in its synthesis and transport will provide a more complete understanding of its physiological role. This knowledge will be instrumental in the development of novel therapeutic strategies for metabolic disorders and in optimizing nutritional interventions like intermittent fasting and ketogenic diets.
References
- An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC. (2020, December 23).
- Carnitine Levels and the Ketogenic Diet | Request PDF - ResearchGate. (2025, August 7).
- 3-Hydroxybutyrylcarnitine | C11H21NO5 | CID 71464477 - PubChem - NIH. (n.d.). PubChem.
- Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed. (2012, July 15). PubMed.
- Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics. (n.d.).
- Monitoring of ketogenic diet for carnitine metabolites by subcutaneous microdialysis. (2006, July 15). PubMed.
- Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): An identified ketosis-induced metabolite | Request PDF - ResearchGate. (2025, August 9).
- C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism. | Read by QxMD. (2025, June 2). QxMD.
- C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed. (2025, June 2). PubMed.
- Effect of fasting on free and esterified carnitine levels in human serum and urine: correlation with serum levels of free fatty acids and beta-hydroxybutyr
- Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report - PMC. (2019, October 9).
- Showing Compound Hydroxybutyrylcarnitine (FDB029300) - FooDB. (2011, September 21). FooDB.
- Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry - bevital. (n.d.). Bevital.
- Inborn errors of ketogenesis and ketone body utilization - ResearchGate. (2025, August 7).
- Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed. (n.d.). PubMed.
- 3-Hydroxy Butyryl Carnitine, Metabolite in Human-GEM - Metabolic Atlas. (n.d.).
- Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - Hamad Bin Khalifa University. (n.d.). Hamad Bin Khalifa University.
- C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism | Request PDF - ResearchGate. (2025, September 12).
- Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed. (2010, May 15). PubMed.
- CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC - NIH. (n.d.).
- Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS - DergiPark. (2021, November 18). DergiPark.
- The Physiology of Fasting - Zero Longevity. (2023, December 5). Zero Longevity.
- Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - Frontiers. (2021, December 16). Frontiers.
- Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. (2021, October 22). MDPI.
- Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program - ResearchGate. (2024, October 15).
- Impact of a Single 36 Hours Prolonged Fasting Period in Adults With Type 1 Diabetes – A Cross-Over Controlled Trial - PMC. (2021, July 6).
- Impact of a Single 36 Hours Prolonged Fasting Period in Adults With Type 1 Diabetes - A Cross-Over Controlled Trial - PubMed. (2021, July 6). PubMed.
- Endocrine Adaptations to Prolonged Fasting: From Physiology, Clinical Uncertainties, Translational Challenges to Healthspan Implications - MDPI. (2025, December 17). MDPI.
- Impact of a Single 36 Hours Prolonged Fasting Period in Adults With Type 1 Diabetes – A Cross-Over Controlled Trial - Frontiers. (2021, July 5). Frontiers.
- Extended Fasting Affects Blood Chemistry Results - Optimal DX. (2025, April 8). Optimal DX.
- Associations Between Fasting Duration, Timing of First and Last Meal, and Cardiometabolic Endpoints in the National Health and N - Scholar Commons. (2021, August 3). Scholar Commons.
- Glucose Metabolism and Metabolomic Changes in Response to Prolonged Fasting in Individuals with Obesity, Type 2 Diabetes and Non-Obese People—A Cohort Trial - MDPI. (2023, January 18). MDPI.
Sources
- 1. 3-Hydroxybutyrylcarnitine | C11H21NO5 | CID 71464477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism. | Read by QxMD [read.qxmd.com]
- 4. C4OH-carnitine: an important marker of ketosis in patients with and without inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Examination of Serum Acylcarnitine and Amino Acid Profiles at Different Time Point of Ketogenic Diet Therapy and Their Association of Ketogenic Diet Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of D-3-hydroxybutyrylcarnitine (ketocarnitine): an identified ketosis-induced metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Physiology of Fasting - Zero Longevity [zerolongevity.com]
- 9. Endocrine Adaptations to Prolonged Fasting: From Physiology, Clinical Uncertainties, Translational Challenges to Healthspan Implications [mdpi.com]
- 10. Effect of fasting on free and esterified carnitine levels in human serum and urine: correlation with serum levels of free fatty acids and beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of a Single 36 Hours Prolonged Fasting Period in Adults With Type 1 Diabetes – A Cross-Over Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of a Single 36 Hours Prolonged Fasting Period in Adults With Type 1 Diabetes - A Cross-Over Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bevital.no [bevital.no]
- 14. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 15. Automated kinetic method for D-3-hydroxybutyrate in plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of C4-OH Acylcarnitine Measurement Platforms
Topic: Inter-laboratory comparison of C4-OH acylcarnitine measurements Content Type: Technical Comparison Guide Audience: Clinical Chemists, Mass Spectrometrists, Metabolic Disease Researchers.
Resolving the Isobaric Conflict in Metabolic Profiling
Executive Summary: The Precision Gap
In the landscape of metabolic phenotyping, 3-hydroxybutyrylcarnitine (C4-OH) represents a critical yet volatile biomarker. While it serves as the primary index for Short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency , its quantification is plagued by significant inter-laboratory variability.
The core technical challenge is isobaric interference . In underivatized Flow Injection Analysis (FIA-MS/MS)—the standard for high-throughput Newborn Screening (NBS)—C4-OH is isobaric with Malonylcarnitine (C3-DC) . Both species present a precursor ion at m/z 248 . Consequently, laboratories utilizing non-derivatized kits often report a summed value (C4-OH + C3-DC), leading to false positives for Malonic Aciduria or missed SCHAD diagnoses.
This guide objectively compares the three dominant methodologies: Underivatized FIA-MS/MS , Derivatized FIA-MS/MS , and LC-MS/MS , providing a validated protocol to resolve this interference.
The Isobaric Challenge: C4-OH vs. C3-DC
To understand the inter-laboratory discrepancy, we must analyze the chemistry of the interference.
| Feature | C4-OH (3-Hydroxybutyrylcarnitine) | C3-DC (Malonylcarnitine) |
| Clinical Relevance | SCHAD / HADH Deficiency | Malonic Aciduria |
| Functional Group | Monocarboxylic, Hydroxyl | Dicarboxylic |
| Native Mass (M+H)+ | 248.1 Da | 248.1 Da |
| Interference Status | Indistinguishable in Native FIA | Indistinguishable in Native FIA |
| Butyl Ester Mass | 304 Da (+1 butyl group) | 360 Da (+2 butyl groups) |
Expert Insight: The shift toward "streamlined" non-derivatized commercial kits (e.g., NeoBase) in many NBS laboratories has inadvertently reintroduced this isobaric conflict. While derivatization (butylation) historically separated these analytes by mass (304 vs. 360), the modern push for speed (underivatized) collapses them back into a single m/z 248 bin.
Inter-Laboratory Comparison Data
The following data synthesizes proficiency testing trends (e.g., ERNDIM, CDC NSQAP) regarding the measurement of C4-OH in quality control materials.
Table 1: Methodological Performance Metrics
| Methodology | Throughput | Specificity | CV% (Inter-Lab) | False Positive Risk |
| Method A: FIA-MS/MS (Underivatized) | High (<2 min) | Low (Isobaric overlap) | 25 - 40% | High (Reports Sum of C4-OH + C3-DC) |
| Method B: FIA-MS/MS (Derivatized) | Medium (Prep intense) | High (Mass separation) | 10 - 15% | Low (Risk of hydrolysis artifacts) |
| Method C: UPLC-MS/MS (Reverse Phase) | Low (>10 min) | Very High (Chromatographic resolution) | < 8% | Negligible (Gold Standard) |
Visualization: The Isobaric Trap
The following diagram illustrates why Method A fails to distinguish the analytes, while Methods B and C succeed.
Figure 1: The mechanism of isobaric interference. Underivatized methods (top) detect both analytes at m/z 248. Derivatization (bottom) exploits the dicarboxylic nature of C3-DC to create a mass separation (360 vs 304).
Validated Protocol: UPLC-MS/MS Confirmation
When a screening result shows elevated C4-OH (or C3-DC), Method C (LC-MS/MS) is mandatory for confirmation. The following protocol is designed to separate these species chromatographically without derivatization, avoiding the toxicity of butanol/HCl while maintaining specificity.
Reagents & Standards
-
Internal Standard: d3-Malonylcarnitine and d3-3-hydroxybutyrylcarnitine (Cambridge Isotope Laboratories). Note: Using a specific IS for each is crucial for accurate quantitation.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Acetate in Water.
-
Mobile Phase B: 0.1% Formic Acid + 5mM Ammonium Acetate in Methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma/serum into a 1.5 mL tube.
-
Add 200 µL of Methanol containing Internal Standards.
-
Vortex aggressively for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial. Do not dry down—drying can cause volatility losses of short-chain species.
Chromatographic Conditions
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why T3? It retains polar compounds (short chains) better than standard C18.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 99 | 1 | Initial |
| 1.0 | 99 | 1 | Hold (Load) |
| 6.0 | 50 | 50 | Linear |
| 8.0 | 5 | 95 | Wash |
| 8.1 | 99 | 1 | Re-equilibrate |
| 10.0 | 99 | 1 | End |
Mass Spectrometry (MRM Parameters)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| C4-OH | 248.1 | 85.0 | 25 | 20 |
| C3-DC | 248.1 | 85.0 | 25 | 20 |
| d3-C4-OH | 251.1 | 85.0 | 25 | 20 |
| d3-C3-DC | 251.1 | 85.0 | 25 | 20 |
Note: Since the MRM transitions are identical, chromatographic separation is the only differentiator. C3-DC (dicarboxylic) is more polar and will elute earlier than C4-OH on a Reverse Phase column.
Troubleshooting & Quality Assurance (Self-Validating System)
To ensure the protocol is self-validating, implement the following "Logic Checks" in your data analysis workflow.
Logic Check 1: The Retention Time Delta
-
Requirement: You must run a neat standard mix of C4-OH and C3-DC before every batch.
-
Validation: C3-DC must elute at least 0.5 minutes earlier than C4-OH. If peaks merge, the column is degraded or the aqueous phase is insufficient.
Logic Check 2: The Ratio Monitor
-
Context: In pure SCHAD deficiency, C4-OH is elevated, but C3-DC is normal. In Malonic Aciduria, C3-DC is massive.
-
Validation: Calculate the ratio of Peak Area (RT 1) / Peak Area (RT 2). Compare this to the clinical phenotype. If the patient has clinical hypoglycemia (SCHAD symptoms) but the peak elutes at the C3-DC time, suspect Sample Swap or a rare variant; do not report without re-extraction.
Workflow Visualization
Figure 2: Diagnostic logic flow. Regardless of the screening method, LC-MS/MS retention time analysis is the only definitive way to assign the diagnosis.
References
-
Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Source: Clinical Chimica Acta / FamiliasGA. Significance: Establishes the ionization efficiency differences and isobaric limitations between butyl ester and free acid techniques.
-
Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Source: Molecular Genetics and Metabolism (PubMed).[1] Significance: Provides the foundational basis for the UPLC separation protocol of short-chain isomers.
-
Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Source: Genetics in Medicine / ACMG. Significance: Defines the clinical standards for reporting and interpreting acylcarnitine profiles, emphasizing the need for confirmation.
-
ERNDIM Acylcarnitines in Dried Blood Spots: Annual Reports. Source: ERNDIM Quality Assurance.[2][3][4] Significance: Documents the inter-laboratory variability and proficiency testing results for acylcarnitine analysis in Europe.
-
Newborn Screening ACT Sheet: Elevated C4-OH Acylcarnitine. Source: ACMG / NCBI Bookshelf. Significance: Outlines the immediate clinical actions and differential diagnosis (SCHAD vs Malonic Aciduria) for elevated C4-OH.
Sources
- 1. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erndim.org [erndim.org]
- 3. Pilot Experience with an External Quality Assurance Scheme for Acylcarnitines in Plasma/Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EQA Scheme Information - Erndim [erndim.org]
Safety Operating Guide
Proper Disposal Procedures: 3-Hydroxybutyrylcarnitine Hydrochloride
[1]
Executive Summary & Operational Scope
3-Hydroxybutyrylcarnitine Hydrochloride (CAS: 875668-57-8 for free base; HCl salt analog) is a metabolic derivative used primarily in mitochondrial fatty acid oxidation research. While generally classified as a non-P-listed and non-U-listed substance under RCRA (Resource Conservation and Recovery Act), it acts as a chemical irritant and organic salt.
Core Directive: This guide mandates a Zero-Drain-Disposal policy. Despite its water solubility, the introduction of bioactive acylcarnitines into municipal water systems poses biological oxygen demand (BOD) risks and regulatory non-compliance.[1] All disposal must occur via high-temperature incineration at an approved facility.
Hazard Identification & Waste Characterization
Before disposal, the waste stream must be characterized to ensure compatibility with storage containers and destruction methods.
Chemical Safety Profile
-
Signal Word: WARNING
-
GHS Classifications:
-
Physical State: Crystalline Solid (Hygroscopic)[1]
Waste Stream Categorization Table
| Parameter | Specification | Disposal Implication |
| Chemical Family | Quaternary Ammonium Salt / Organic Acid Ester | Compatible with standard organic waste streams. |
| Solubility | Highly Water Soluble | DO NOT flush. Aqueous solutions must be collected. |
| Combustibility | Carbon/Nitrogen-based organic | Suitable for thermal destruction (Incineration). |
| Incompatibilities | Strong Oxidizing Agents | Segregate from nitrates, perchlorates, and peroxides. |
Pre-Disposal Assessment Workflow
This decision matrix dictates the operational flow for handling 3-Hydroxybutyrylcarnitine HCl waste.
Figure 1: Logical decision tree for categorizing and routing 3-Hydroxybutyrylcarnitine HCl waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired powder, spill cleanup debris, contaminated weighing boats, and gloves.[1]
-
Segregation: Do not mix with strong oxidizers or reactive metals.
-
Containment:
-
Place solid waste into a High-Density Polyethylene (HDPE) wide-mouth jar or a double-lined hazardous waste bag.
-
Why? HDPE is chemically resistant to quaternary ammonium salts and prevents moisture ingress which can cause deliquescence.
-
-
Labeling:
-
Affix a hazardous waste tag.
-
Required Fields: "3-Hydroxybutyrylcarnitine Hydrochloride," "Solid Waste," "Irritant."
-
-
Final Disposal: Transfer to the facility's Environmental Health & Safety (EHS) department for high-temperature incineration equipped with an afterburner and scrubber (to neutralize HCl gas evolution).
Protocol B: Liquid Waste (Aqueous & Organic Solutions)
Applicability: Leftover experimental stock solutions, HPLC effluent.
-
Solvent Identification:
-
Scenario 1: Aqueous Solution. Adjust pH to neutral (6-8) if necessary. Pour into the "Aqueous Waste" carboy.
-
Scenario 2: Organic Solvent (e.g., Methanol/Acetonitrile). Pour into the "Organic Solvents" carboy.
-
-
Segregation Rule:
-
Critical: If the solution contains halogenated solvents (e.g., Dichloromethane), it must go into the Halogenated Waste stream.[1]
-
If dissolved in Methanol/Ethanol, it goes to Non-Halogenated Waste .
-
-
Container Specs: Use safety-vented carboys (HDPE or Polypropylene) to prevent pressure buildup from volatile solvents.
Protocol C: Empty Container Disposal
-
Triple Rinse: Rinse the empty original vial three times with a compatible solvent (water or methanol).
-
Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (see Protocol B).
-
Defacing: Obliterate the original label or mark "EMPTY."
-
Recycling/Trash: Once triple-rinsed, the glass/plastic container may be discarded in regular glass trash or recycling, pending local institutional policy.
Emergency Spill Response
Objective: Containment of dust and prevention of inhalation.[2][3]
Figure 2: Immediate operational workflow for dry powder spills.
Operational Note: Do not dry sweep. Use a damp paper towel or absorbent pad to cover the powder first. This prevents the generation of airborne dust, which can cause respiratory irritation.[4]
Regulatory Compliance & Verification
This protocol aligns with federal and international standards for chemical safety.
-
US EPA (RCRA): While not a listed hazardous waste (P or U list), it must be evaluated for characteristics.[1] It is generally classified as "Non-Regulated Chemical Waste" but must be incinerated due to its organic nature.
-
European Waste Catalogue (EWC): Classify under 16 05 06 (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
-
DOT (Transport): Generally Not Regulated for ground transport, but check specific SDS for bulk quantity restrictions.
References
Sources
- 1. US8709819B2 - Preparation and its use of derivatization reagent for detecting L-carnitine or D-carnitine - Google Patents [patents.google.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. canbipharm.com [canbipharm.com]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxybutyrylcarnitine Hydrochloride
Hazard Assessment: Understanding the Compound
3-Hydroxybutyrylcarnitine Hydrochloride is a fatty acid metabolite used in research.[1] Based on the hazard profiles of analogous compounds like L-Carnitine Hydrochloride, it is prudent to classify this chemical as a potential irritant. The primary risks associated with handling the solid, powdered form of this compound include:
-
Eye Irritation: Direct contact can cause serious eye irritation.
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2]
-
Ingestion: May be harmful if swallowed.[3]
Therefore, all handling procedures must be designed to prevent contact with eyes and skin and to minimize the generation and inhalation of dust.
Core Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment dictates that the following PPE is mandatory when working with 3-Hydroxybutyrylcarnitine Hydrochloride in a laboratory setting.[4]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | To protect against accidental splashes of solutions or contact with airborne powder. Goggles are required for protection against liquid splashes.[4] |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent direct skin contact. Disposable nitrile gloves provide adequate protection for incidental contact and should be changed immediately if contaminated.[4] |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from spills and contamination.[5] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects, a minimum requirement for any laboratory work.[5] |
Operational Plans: From Handling to Disposal
Adherence to a systematic workflow is critical for ensuring safety. The following sections provide step-by-step guidance for key laboratory operations.
PPE Donning and Doffing Workflow
Correctly putting on and taking off PPE is fundamental to preventing cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Step-by-Step Handling Protocol
Handling the solid compound requires measures to control dust generation.
-
Preparation: Ensure the work area is clean and uncluttered. All necessary equipment (spatula, weigh boat, glassware) should be within easy reach.
-
Ventilation: Conduct all weighing and handling of the solid 3-Hydroxybutyrylcarnitine Hydrochloride within a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[6]
-
Dispensing: Use a spatula to carefully transfer the desired amount of the compound from its container to a weigh boat. Avoid any actions that could create airborne dust, such as dropping or shaking the powder.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Cap the container and mix by inversion or with a magnetic stirrer.
-
Post-Handling: After handling, wipe down the work surface with a damp cloth. Dispose of contaminated weigh boats and wipes as solid chemical waste.
Spill Management Plan
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
Caption: Chemical Spill Response Workflow.
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your standard PPE (lab coat, safety glasses, nitrile gloves), gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a container labeled for hazardous waste.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous chemical waste.[7]
Minor Spill (Liquid Solution):
-
Alert others in the immediate area.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the absorbed material using a scoop or dustpan and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as hazardous chemical waste.[8]
Waste Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 3-Hydroxybutyrylcarnitine Hydrochloride must be treated as hazardous chemical waste.[9]
-
Solid Waste: This includes excess compound, contaminated weigh boats, gloves, and paper towels. Collect this waste in a dedicated, leak-proof container that is clearly labeled "Hazardous Waste" along with the full chemical name.[6]
-
Liquid Waste: Unused or waste solutions should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be discharged to the sewer, depending on local regulations.[8][10]
-
Disposal Compliance: All waste disposal must adhere to the guidelines established by your institution's Environmental Health and Safety (EHS) office, which are in accordance with local and national regulations.[6]
Emergency First Aid Procedures
In case of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By integrating these safety protocols into your daily laboratory workflow, you build a foundation of trust and reliability in your research operations, ensuring that your valuable work is conducted with the highest standards of safety and scientific integrity.
References
- Benchchem. (n.d.). Proper Disposal of (R)-oleoylcarnitine hydrochloride: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Bachem. (2011, April 11). Safety data sheet.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - L-Carnitine Hydrochloride 99%.
- CDN Isotopes. (2016). Safety Data Sheet.
- Fisher Scientific. (2010, March 16). Safety Data Sheet - L(-)-Carnitine hydrochloride.
- Szabo-Scandic. (n.d.). L-Carnitine Safety Data Sheet.
- Pfaltz & Bauer. (2023, June 21). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Cayman Chemical. (2025, August 15). Safety Data Sheet - L-Carnitine.
- Sigma-Aldrich. (n.d.). [(3R)-3-Hydroxybutyryl]-L-carnitine analytical standard.
- Santa Cruz Biotechnology. (n.d.). 3-Hydroxybutyrylcarnitine Chloride.
- Novachem. (2023, August 6). L-CARNITINE:CLO4, 3-HYDROXYISOVALERYL UNLABELED Safety Data Sheet.
- National Institutes of Health, PubChem. (n.d.). 3-Hydroxybutyrylcarnitine.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Santa Cruz Biotechnology. (n.d.). 3-Hydroxybutyrylcarnitine-d3 Hydrochloride.
Sources
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- 3. pfaltzandbauer.com [pfaltzandbauer.com]
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- 9. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
